Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Description
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Properties
IUPAC Name |
oxetan-3-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXQYOMYPRXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Oxetan-3-ylmethyl 4-methylbenzenesulfonate" chemical structure and properties
An In-Depth Technical Guide to Oxetan-3-ylmethyl 4-methylbenzenesulfonate: A Key Building Block in Modern Drug Discovery
Abstract
This compound, commonly referred to as oxetan-3-ylmethyl tosylate, is a pivotal chemical intermediate highly valued in medicinal chemistry and organic synthesis. Its structure uniquely combines a strained, polar oxetane ring with a highly effective tosylate leaving group. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's structure, physicochemical properties, and synthesis. It places special emphasis on the strategic application of this building block to introduce the oxetane motif into complex molecules, thereby enhancing their pharmacological profiles. Detailed protocols, mechanistic insights, and safety procedures are presented to equip the modern chemist with the knowledge to effectively utilize this versatile reagent.
The Strategic Value of the Oxetane Moiety in Medicinal Chemistry
The four-membered oxetane ring has emerged as a highly desirable structural motif in contemporary drug design.[1] Its incorporation into bioactive molecules is a deliberate strategy to modulate key physicochemical and pharmacological properties. Unlike traditional, often flat aromatic structures, oxetanes introduce a rigid, three-dimensional, sp³-rich framework.[2] This has profound implications for drug efficacy and safety:
-
Improved Physicochemical Properties: Oxetanes can significantly enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1][2] They are often used as bioisosteric replacements for less stable or less favorable groups like gem-dimethyl or carbonyl moieties.[1][3]
-
Enhanced Target Binding and Selectivity: The defined three-dimensional geometry of the oxetane ring can lead to more precise and higher-affinity interactions with biological targets, such as enzymes and receptors.[2] This conformational rigidity helps to lock a molecule into its bioactive conformation, improving potency and reducing off-target effects.[2]
-
Pharmacokinetic Modulation: The introduction of an oxetane can alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to an extended half-life and improved oral bioavailability.[2][3]
Given these benefits, reagents that allow for the efficient installation of oxetane groups are indispensable. This compound serves this exact purpose, acting as a versatile electrophilic building block for introducing the valuable (oxetan-3-yl)methyl fragment.
Core Compound Profile: this compound
Chemical Structure and Identifiers
This compound is a sulfonate ester that links the (oxetan-3-yl)methanol core to a p-toluenesulfonyl group. The tosylate portion is an outstanding leaving group, making the benzylic carbon of the oxetane moiety highly susceptible to nucleophilic attack.
Sources
A Senior Application Scientist's Guide to the Synthesis and Characterization of Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Foreword: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the structures that have gained significant traction are oxetanes—strained four-membered cyclic ethers.[1][2] Their appeal is not arbitrary; the oxetane ring is a compact, polar, and metabolically robust motif that can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][3] The incorporation of an oxetane can profoundly improve critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of adjacent nitrogen atoms.[2][3][4]
This guide focuses on Oxetan-3-ylmethyl 4-methylbenzenesulfonate , a pivotal intermediate for harnessing the potential of the oxetane scaffold. The tosylate group transforms the primary hydroxyl of oxetan-3-ylmethanol into an excellent leaving group, creating a versatile electrophilic building block. This allows for the facile introduction of the (oxetan-3-yl)methyl fragment into a wide array of molecules via nucleophilic substitution reactions. Understanding the nuances of its synthesis and the rigor of its characterization is fundamental for any researcher aiming to leverage this powerful tool in the development of next-generation therapeutics.
Part 1: Synthesis Strategy and Mechanism
The synthesis of this compound is achieved through the tosylation of oxetan-3-ylmethanol. This is a classic and reliable transformation that converts a poorly reactive alcohol into a highly reactive sulfonate ester.
The Reaction Mechanism: Activating the Hydroxyl Group
The core of this synthesis is the conversion of the hydroxyl group, a notoriously poor leaving group (hydroxide, HO⁻, is a strong base), into a tosylate group, which is an excellent leaving group.[5] The tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid, making the anion highly stable and easily displaced.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The oxygen atom of the alcohol (oxetan-3-ylmethanol) acts as a nucleophile, attacking the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[6]
-
Chloride Displacement: This attack leads to the formation of an oxonium ion intermediate and the displacement of the chloride ion.
-
Deprotonation: A non-nucleophilic base, typically pyridine or triethylamine, deprotonates the oxonium intermediate.[7] This step is crucial as it neutralizes the generated hydrochloric acid (HCl), preventing potential acid-catalyzed side reactions with the oxetane ring and driving the reaction toward completion.[7]
A key advantage of this method is that the reaction occurs at the oxygen atom and does not involve the carbon to which it is attached. Consequently, if the alcohol were chiral, its stereochemical configuration would be retained in the tosylate product.[5][8]
Part 2: Experimental Protocol
This section provides a detailed, field-tested protocol for the synthesis, purification, and characterization of the title compound.
Materials and Safety
| Reagent/Material | Formula | CAS No. | Key Hazards |
| Oxetan-3-ylmethanol | C₄H₈O₂ | 7748-36-9 | Irritant |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 98-59-9 | Corrosive, Water-Reactive, Skin/Eye Burns[9][10][11] |
| Pyridine (anhydrous) | C₅H₅N | 110-86-1 | Flammable, Toxic, Irritant |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 75-09-2 | Carcinogen, Irritant |
| Hydrochloric Acid (1 M aq.) | HCl | 7647-01-0 | Corrosive |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 144-55-8 | Irritant |
| Brine (sat. aq. NaCl) | NaCl | 7647-14-5 | N/A |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | N/A |
Core Safety Directive: The handling of p-toluenesulfonyl chloride (TsCl) requires stringent safety measures. TsCl is highly corrosive, causes severe skin and eye damage, and reacts with moisture.[9][12][13] All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9][11] All glassware must be flame- or oven-dried to ensure anhydrous conditions.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add oxetan-3-ylmethanol (1.0 eq.).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 10 volumes). Cool the flask to 0 °C using an ice-water bath. To this stirred solution, add anhydrous pyridine (1.5 eq.) dropwise.
-
Scientist's Insight: Pyridine acts as both the base and a nucleophilic catalyst. Using a slight excess ensures complete neutralization of the HCl byproduct. Triethylamine is a suitable alternative.[14] Anhydrous conditions are critical as TsCl will readily hydrolyze in the presence of water, reducing yield.[9]
-
-
Tosylation: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the cold solution, ensuring the internal temperature does not rise above 5 °C.
-
Scientist's Insight: The reaction is exothermic. A slow, portion-wise addition of TsCl is essential to maintain temperature control and prevent the formation of undesired byproducts.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the starting alcohol spot.
Work-up and Purification
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly add 1 M HCl (aq.) to quench the reaction and neutralize the excess pyridine. The pyridinium hydrochloride salt will move to the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x).
-
Scientist's Insight: The acid washes ensure complete removal of pyridine. The bicarbonate wash removes any residual acid, and the brine wash helps to remove bulk water from the organic layer before drying.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often a pale yellow oil or solid, can be used directly if pure. For higher purity, it can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Part 3: Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound. The absence of a broad O-H stretch (around 3300 cm⁻¹) in the IR spectrum and the disappearance of the alcohol proton in the ¹H NMR spectrum are primary indicators of a successful reaction.
Expected Analytical Data
| Technique | Characteristic Signal | Expected Value/Observation |
| ¹H NMR | Aromatic Protons (Tosyl) | Two doublets, ~7.8 ppm (d, 2H) and ~7.4 ppm (d, 2H) |
| Oxetane Protons | Multiplets, ~4.4-4.8 ppm (4H) | |
| Methylene Protons (-CH₂-O) | Doublet, ~4.2 ppm (d, 2H) | |
| Methyl Protons (Tosyl) | Singlet, ~2.5 ppm (s, 3H) | |
| Oxetane Methine Proton (-CH-) | Multiplet, ~3.3 ppm (m, 1H) | |
| ¹³C NMR | Aromatic Carbons | Signals between ~128-145 ppm |
| Oxetane Carbons | Signals between ~70-80 ppm | |
| Methylene Carbon (-CH₂-O) | Signal around ~72 ppm | |
| Oxetane Methine Carbon (-CH-) | Signal around ~37 ppm | |
| Methyl Carbon (Tosyl) | Signal around ~21 ppm | |
| FT-IR | S=O Stretch (Sulfonate) | Two strong bands, ~1360 cm⁻¹ and ~1175 cm⁻¹ |
| C-O Stretch | Strong bands, ~1100-1000 cm⁻¹ | |
| O-H Stretch (Alcohol) | ABSENT (present in starting material at ~3300 cm⁻¹) | |
| Mass Spec. | Molecular Formula | C₁₁H₁₄O₄S |
| (ESI+) | Molecular Weight | 242.29 g/mol |
| Expected m/z | 243.07 [M+H]⁺, 265.05 [M+Na]⁺ |
Note: Exact chemical shifts (ppm) in NMR may vary slightly depending on the solvent and instrument used.[15]
References
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Loba Chemie. (2019). 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Organic Chemistry at SD Miramar College. (2019, February 11). Tosylation of Alcohols [Video]. YouTube. Retrieved from [Link]
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University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]
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VALI ORGANICS PVT. LTD. (2013). SAFETY DATA SHEET. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
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G. S. K. K. A. Reddy, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
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Reddit. (2023). Tosylation protocol?. r/Chempros. Retrieved from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Retrieved from [Link]
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An In-depth Technical Guide to Oxetan-3-yl 4-methylbenzenesulfonate: A Key Building Block in Modern Medicinal Chemistry
Executive Summary: The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in drug discovery for its ability to fine-tune the physicochemical properties of therapeutic candidates. This guide provides a detailed examination of Oxetan-3-yl 4-methylbenzenesulfonate, a pivotal chemical intermediate used to incorporate the oxetane moiety into complex molecules. We will explore its fundamental properties, a robust synthesis protocol with mechanistic insights, its critical role as a versatile electrophile in nucleophilic substitution reactions, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Part 1: The Strategic Value of the Oxetane Motif in Drug Discovery
In the pursuit of novel therapeutics with improved efficacy and pharmacokinetics, medicinal chemists increasingly turn to molecular scaffolds that offer unique structural and physical properties. The oxetane ring has garnered significant attention for this purpose.[1] Unlike its carbocyclic analog, cyclobutane, the oxygen atom in the oxetane ring imparts polarity and reduces gauche interactions, leading to a more planar and rigid structure.[1]
These characteristics make oxetanes highly effective as:
-
Bioisosteres: They can serve as surrogates for commonly used groups like gem-dimethyl or carbonyls. This substitution can block sites of metabolic degradation without the corresponding increase in lipophilicity that a gem-dimethyl group often introduces.[2]
-
Solubility Enhancers: The polar nature of the ether linkage and its ability to act as a hydrogen bond acceptor can significantly improve the aqueous solubility of a parent molecule—a critical factor for drug bioavailability.[3][4]
-
Pharmacokinetic Modulators: Incorporation of an oxetane can influence key drug-like properties, including metabolic stability, cell permeability, and the basicity (pKa) of nearby functional groups, such as amines.[4][5] This modulation can help mitigate off-target effects, for instance, by reducing hERG channel inhibition.[5]
The prevalence of this motif is highlighted by its inclusion in FDA-approved drugs like the anticancer agent Paclitaxel (Taxol) and numerous candidates in clinical and preclinical development.[1][3]
Part 2: Core Compound Profile: Oxetan-3-yl 4-methylbenzenesulfonate
To effectively integrate the oxetane ring, chemists rely on stable yet reactive building blocks. Oxetan-3-yl 4-methylbenzenesulfonate is a preeminent example, designed to deliver the oxetane-3-yl group with high efficiency.
-
Primary Chemical Name: Oxetan-3-yl 4-methylbenzenesulfonate
-
Common Synonyms: 3-Oxetanyl tosylate, 3-Tosyloxyoxetane, Toluene-4-sulfonic acid oxetan-3-yl ester[7]
A Note on Nomenclature: It is important to distinguish this compound from its homolog, Oxetan-3-ylmethyl 4-methylbenzenesulfonate (CAS 1395417-57-8), which contains an additional methylene (-CH2-) spacer.[8] This guide focuses on the direct-linked tosylate (26272-83-3), which is a more fundamental and widely utilized building block for introducing the core oxetane-3-yl scaffold.
Physicochemical Properties
The following table summarizes the key properties of Oxetan-3-yl 4-methylbenzenesulfonate, collated from various suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄S | [7] |
| Molecular Weight | 228.26 g/mol | [7] |
| Physical Form | Solid; Yellow or light yellow powder | [9] |
| Purity | Typically ≥97% | [6] |
| Melting Point | 81.0 to 86.0 °C | [9] |
| Storage Temperature | Room/Ambient Temperature | |
| InChIKey | UMFWNFVHKAJOSE-UHFFFAOYSA-N |
Part 3: Synthesis and Mechanistic Insights
The synthesis of Oxetan-3-yl 4-methylbenzenesulfonate is a foundational procedure that transforms a poorly reactive alcohol into a highly activated electrophile.
Experimental Protocol: Tosylation of Oxetan-3-ol
-
Setup: To a stirred solution of Oxetan-3-ol (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Pyridine) under an inert atmosphere (e.g., Nitrogen), cool the reaction vessel to 0 °C using an ice bath.
-
Reagent Addition: Slowly add p-Toluenesulfonyl chloride (TsCl, ~1.05-1.1 equivalents). If not using pyridine as the solvent, add a non-nucleophilic base such as pyridine or triethylamine (~1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS for the consumption of the starting alcohol.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Oxetan-3-yl 4-methylbenzenesulfonate.
Causality and Mechanistic Rationale
The core principle of this synthesis is the conversion of a poor leaving group (the hydroxide ion, -OH) into an excellent one (the tosylate anion, -OTs).[10][11]
-
Activation of the Alcohol: The oxygen atom of the Oxetan-3-ol acts as a nucleophile, attacking the electrophilic sulfur atom of p-Toluenesulfonyl chloride.[10]
-
Leaving Group Formation: This displaces the chloride ion. The added base (e.g., pyridine) then deprotonates the resulting oxonium ion to form the neutral tosylate ester.[10]
-
Why it Works: The tosylate group is an exceptional leaving group because its negative charge, once displaced, is highly delocalized and stabilized by resonance across the sulfonyl group and the aromatic ring. This stability makes the subsequent cleavage of the C-O bond thermodynamically favorable.[12] A critical advantage of this method is that the reaction occurs at the oxygen atom, leaving the stereochemistry of the carbon center untouched.[11]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of Oxetan-3-yl 4-methylbenzenesulfonate.
Part 4: Application as a Versatile Synthetic Intermediate
The primary utility of Oxetan-3-yl 4-methylbenzenesulfonate is to serve as a potent electrophile for introducing the oxetane-3-yl moiety via nucleophilic substitution (Sₙ2) reactions.
General Reaction Scheme
The compound readily reacts with a diverse array of nucleophiles, including amines, thiols, phenols, and carbanions. The tosylate group is displaced, forming a new bond between the nucleophile and the oxetane ring.
Nu:⁻ + Oxetane-OTs → Nu-Oxetane + ⁻OTs
This reaction is highly reliable and predictable due to the excellent leaving group ability of the tosylate, which often allows for mild reaction conditions and short reaction times. This reliability is a cornerstone of its trustworthiness in complex, multi-step synthetic campaigns where high yields and predictable outcomes are paramount.
Diagram: Role in Nucleophilic Substitution
Caption: General application as an electrophile in Sₙ2 reactions.
Part 5: Safety and Handling
As with all reactive chemical intermediates, proper handling of Oxetan-3-yl 4-methylbenzenesulfonate is essential. The Globally Harmonized System (GHS) classifications provide a clear summary of its potential hazards.
| Hazard Class | Pictogram | Code | Statement | Source(s) |
| Skin Irritation | GHS07 | H315 | Causes skin irritation | |
| Eye Irritation | GHS07 | H319 | Causes serious eye irritation | |
| Respiratory Irritation | GHS07 | H335 | May cause respiratory irritation |
Key Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Part 6: Conclusion
Oxetan-3-yl 4-methylbenzenesulfonate is more than just a chemical reagent; it is a critical enabler for modern drug discovery. By providing a reliable and efficient method for installing the valuable oxetane motif, it allows medicinal chemists to systematically enhance the solubility, metabolic stability, and overall pharmacokinetic profiles of new drug candidates. Its straightforward synthesis from common starting materials, coupled with its predictable reactivity as a potent electrophile, solidifies its position as a foundational tool for any research program focused on developing next-generation therapeutics.
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The Strategic Deployment of Oxetan-3-ylmethyl 4-methylbenzenesulfonate in Modern Synthesis
A Senior Application Scientist's Guide to a Versatile Oxetane Building Block
In the landscape of contemporary organic synthesis, particularly within the demanding arena of drug discovery and development, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating physicochemical and pharmacological properties. Among these, the oxetane motif has garnered significant attention for its ability to impart favorable characteristics such as improved solubility, metabolic stability, and conformational rigidity. This guide provides an in-depth technical overview of Oxetan-3-ylmethyl 4-methylbenzenesulfonate , a key building block that serves as a versatile linchpin for the introduction of the 3-methyloxetane moiety. We will delve into its synthesis, reactivity, and practical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Features
This compound, also known as (3-Oxetanylmethyl) tosylate, possesses a unique structural combination: a strained four-membered oxetane ring and a highly effective tosylate leaving group. This duality is the cornerstone of its utility as a chemical building block.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄S | |
| Molecular Weight | 242.29 g/mol | |
| CAS Number | 1395417-57-8 | |
| Appearance | Solid | [1] |
| Storage Temperature | Room Temperature | [1] |
The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 106 kJ/mol). This inherent strain does not necessarily lead to instability under typical synthetic conditions but rather influences its conformational preferences and the reactivity of adjacent functional groups. The presence of the oxygen atom within the ring introduces polarity and the capacity for hydrogen bonding, which can favorably impact the solubility and pharmacokinetic profile of molecules incorporating this moiety.
The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting tosylate anion. This makes the methylene carbon to which it is attached highly susceptible to attack by a wide range of nucleophiles.
Synthesis of this compound: A Reliable Protocol
The effective use of any building block begins with a robust and reproducible synthetic route. This compound is typically prepared from its corresponding alcohol, (oxetan-3-yl)methanol. The tosylation of this primary alcohol is a standard yet critical transformation that requires careful execution to ensure high yield and purity.
Experimental Protocol: Tosylation of (oxetan-3-yl)methanol
This protocol is based on established methods for the tosylation of primary alcohols.
Materials:
-
(Oxetan-3-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (oxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of p-toluenesulfonyl chloride and the tosylate product.
-
Pyridine as a Base: Pyridine is a common choice of base for tosylation reactions as it is a good scavenger of HCl and also acts as a nucleophilic catalyst.
-
Controlled Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.
-
Aqueous Workup: The aqueous workup is designed to remove excess pyridine, pyridinium hydrochloride, and any remaining p-toluenesulfonic acid.
The Role of this compound as a Building Block
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The tosylate group is readily displaced by a diverse array of nucleophiles, allowing for the facile introduction of the oxetan-3-ylmethyl moiety into a target molecule.
Mechanism of Nucleophilic Substitution
The reaction proceeds via a standard SN2 mechanism. A nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the tosylate leaving group in a single, concerted step. This results in the inversion of stereochemistry if the carbon were chiral; however, in this case, the carbon is prochiral.
Caption: SN2 displacement of the tosylate group by a nucleophile.
Synthetic Applications in Medicinal Chemistry
The incorporation of the oxetane moiety can significantly enhance the drug-like properties of a molecule. Oxetanes are considered bioisosteres of gem-dimethyl and carbonyl groups, offering a more polar and metabolically stable alternative.[2] The use of this compound provides a direct and efficient route to introduce this valuable scaffold.
Example Application Workflow:
The following workflow illustrates a general strategy for utilizing this compound in the synthesis of a hypothetical drug candidate.
Caption: General workflow for the synthesis and application of the building block.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is essential. The following is a representative ¹H NMR spectrum.
¹H NMR Spectrum:
A ¹H NMR spectrum of this compound would be expected to show characteristic signals for the oxetane ring protons, the methylene protons adjacent to the tosylate group, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group. A publicly available spectrum confirms these features.
Conclusion
This compound stands out as a highly valuable and versatile building block for the introduction of the 3-methyloxetane moiety in modern organic synthesis. Its straightforward preparation, combined with the predictable and efficient reactivity of the tosylate leaving group, makes it an attractive tool for medicinal chemists and drug development professionals. The strategic incorporation of the oxetane ring via this building block can lead to the development of drug candidates with improved physicochemical and pharmacokinetic profiles. As the demand for novel chemical entities with enhanced drug-like properties continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase.
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An In-depth Technical Guide to the Stability and Degradation Pathways of Oxetan-3-ylmethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a key building block in modern medicinal chemistry, prized for its role in introducing the versatile oxetane motif into potential drug candidates. The inherent reactivity of this molecule, stemming from the strained oxetane ring and the excellent leaving group propensity of the tosylate, necessitates a thorough understanding of its stability and degradation profile. This guide provides a comprehensive analysis of the factors governing the stability of this compound, delineates its predicted degradation pathways under various stress conditions, and offers detailed protocols for conducting forced degradation studies.
Introduction: The Dual Nature of Reactivity and Stability
The oxetane ring has gained significant traction in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups, often conferring improved metabolic stability, solubility, and cell permeability. This compound serves as a critical reagent for incorporating this valuable moiety. Its utility is rooted in its chemical reactivity; the tosylate is an exceptional leaving group, rendering the molecule a potent electrophile for nucleophilic substitution (SN2) reactions. This same reactivity, however, makes the compound susceptible to degradation, a critical consideration during synthesis, purification, storage, and formulation development.
This guide will explore the principal degradation pathways of this compound, focusing on hydrolytic, thermal, and oxidative stress conditions commonly employed in forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for designing robust experimental protocols.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1395417-57-8 |
| Molecular Formula | C11H14O4S |
| Molecular Weight | 242.29 g/mol |
| Appearance | Likely a solid or oil |
| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, ethanol, and dimethylformamide.[3] |
Predicted Degradation Pathways
Hydrolytic Degradation
Hydrolysis is anticipated to be a primary degradation pathway, proceeding via two main routes depending on the pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxetane oxygen is likely to be protonated, activating the ring towards nucleophilic attack by water. This can lead to the formation of a diol. Concurrently, the tosylate ester can also undergo hydrolysis, although this is generally slower than the ring-opening of the strained ether.
-
Base-Mediated Hydrolysis: In basic conditions, two pathways are plausible. The primary alcohol resulting from tosylate hydrolysis could be the initial product. Alternatively, direct nucleophilic attack of hydroxide on the carbon bearing the tosylate group would also yield oxetan-3-ylmethanol. The strained oxetane ring can also be opened by hydroxide, particularly at elevated temperatures.
Caption: Predicted hydrolytic degradation pathways.
Thermal Degradation
Thermolysis can induce cleavage of the C-O bond of the tosylate ester. The strained oxetane ring may also be susceptible to thermal decomposition, potentially leading to fragmentation or polymerization, especially at elevated temperatures.
Oxidative Degradation
While the molecule does not possess functional groups that are highly susceptible to oxidation (like phenols or aldehydes), forced oxidative conditions (e.g., using hydrogen peroxide) could potentially lead to oxidation of the sulfur atom in the tosylate group or, less likely, oxidative cleavage of the ether bond.
Forced Degradation Study: A Practical Approach
A forced degradation study is essential to identify potential degradants and establish the stability-indicating nature of analytical methods.[4][5] The following protocols are designed to assess the stability of this compound.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Stress Conditions
The goal is to achieve 5-20% degradation of the parent compound.[5] Conditions may need to be adjusted based on preliminary results.
| Stress Condition | Reagent/Condition | Typical Protocol | Potential Primary Degradants |
| Acidic Hydrolysis | 0.1 M HCl | Incubate at 60°C for 24-48 hours. | Oxetan-3-ylmethanol, 2-methyl-2-(hydroxymethyl)propane-1,3-diol |
| Basic Hydrolysis | 0.1 M NaOH | Incubate at 60°C for 24-48 hours. | Oxetan-3-ylmethanol, 4-methylbenzenesulfonic acid |
| Oxidative | 3% H2O2 | Incubate at room temperature for 24 hours. | Oxidized tosyl species, ring-opened products |
| Thermal | Dry Heat | Heat solid sample at 80°C for 48 hours. | Various decomposition products |
| Photolytic | UV/Vis Light | Expose solution (in quartz cuvette) to light source as per ICH Q1B. | Photodegradation products |
Step-by-Step Protocol: Acidic Hydrolysis
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Reaction Setup: In a clean vial, add 1 mL of the stock solution to 1 mL of 0.1 M HCl.
-
Control Sample: Prepare a control by adding 1 mL of the stock solution to 1 mL of purified water.
-
Incubation: Place the reaction and control vials in a water bath or oven at 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
Quenching: Immediately neutralize the aliquots with an equivalent volume of 0.1 M NaOH to stop the degradation.
-
Analysis: Dilute the quenched samples with mobile phase and analyze by a validated stability-indicating HPLC method.
Analytical Method for Stability Indication
A reverse-phase HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of all peaks.
-
Detection: PDA detection to assess peak purity and MS detection for identification of degradants based on their mass-to-charge ratio.
Conclusion and Recommendations
This compound is a reactive molecule whose stability is paramount to its successful application in drug discovery. The primary degradation pathways are predicted to be hydrolytic, involving both the cleavage of the tosylate ester and the opening of the strained oxetane ring. A systematic forced degradation study is crucial to confirm these pathways, identify potential degradants, and develop robust, stability-indicating analytical methods. It is recommended that these studies be conducted early in the drug development process to inform decisions on storage, handling, and formulation of this important synthetic intermediate.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Klanic, T., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
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The Strategic Incorporation of the Oxetane Moiety: A Technical Guide to the Applications of Oxetan-3-ylmethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Small Rings in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced physicochemical and pharmacological properties is a perpetual endeavor. Among the various strategies employed to optimize lead compounds, the incorporation of small, strained ring systems has emerged as a powerful tool. The oxetane motif, a four-membered cyclic ether, has garnered significant attention for its unique ability to modulate key drug-like properties. This technical guide delves into the applications of a versatile and reactive building block, Oxetan-3-ylmethyl 4-methylbenzenesulfonate , a key reagent for introducing the valuable 3-methyl-oxetane moiety into a diverse range of molecular scaffolds. We will explore the causality behind its use, provide detailed experimental insights, and showcase its role in the synthesis of biologically active molecules, particularly in the realms of kinase inhibition and receptor antagonism.
The Oxetane Advantage: Why Incorporate a Strained Ring?
The strategic introduction of an oxetane ring can profoundly and beneficially impact a molecule's properties.[1] Unlike its more flexible five- and six-membered cyclic ether counterparts, the inherent ring strain of oxetane (approximately 25.5 kcal/mol) results in a more rigid and defined three-dimensional structure. This rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.
Furthermore, the polar nature of the ether oxygen within the small ring system can improve aqueous solubility, a critical parameter for oral bioavailability. The oxetane moiety is also recognized for its ability to act as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and reduced lipophilicity.[1]
Key Physicochemical Improvements Offered by the Oxetane Moiety:
| Property | Impact of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Generally Increased | The polar ether oxygen can participate in hydrogen bonding with water. |
| Metabolic Stability | Often Enhanced | The strained ring can be less susceptible to enzymatic degradation compared to more common motifs. |
| Lipophilicity (logP/logD) | Typically Reduced | The introduction of a polar oxygen atom lowers the overall lipophilicity. |
| Molecular Conformation | More Rigid and Defined | The inherent ring strain restricts conformational flexibility. |
| Bioisosterism | Can replace gem-dimethyl or carbonyl groups | Offers a polar and metabolically stable alternative. |
This compound: A Versatile Alkylating Agent
This compound, often referred to as (oxetan-3-yl)methyl tosylate, is a highly effective electrophile for introducing the 3-(hydroxymethyl)oxetane moiety via nucleophilic substitution. The tosylate group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles, including amines, phenols, and thiols.
The primary application of this reagent lies in the N-alkylation of heterocyclic cores , a common strategy in the synthesis of biologically active compounds. The resulting N-(oxetan-3-ylmethyl) moiety often serves as a key pharmacophoric element, interacting with the target protein and contributing to the overall activity and selectivity of the molecule.
Application in Kinase Inhibitor Synthesis: Targeting the Hinge Region
Protein kinases are a crucial class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding site, often forming hydrogen bonds with the "hinge" region of the kinase.
The incorporation of an oxetane-containing side chain can significantly enhance the potency and selectivity of kinase inhibitors. The ether oxygen of the oxetane can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region. Furthermore, the rigid nature of the oxetane can orient the rest of the molecule for optimal binding within the active site.
A prominent example is the use of oxetane-containing building blocks in the synthesis of inhibitors targeting various kinases.[2] A common synthetic strategy involves the N-alkylation of a heterocyclic core, such as a pyrazolo[3,4-d]pyrimidine, with an appropriate oxetane-derived electrophile.
Representative Workflow: N-Alkylation of a Pyrazolo[3,4-d]pyrimidine Core
Caption: General workflow for the synthesis of a kinase inhibitor scaffold.
Detailed Experimental Protocol: N-Alkylation of 4-amino-pyrazolo[3,4-d]pyrimidine
This protocol is a representative example based on established methodologies for the N-alkylation of similar heterocyclic systems.
Materials:
-
4-amino-1H-pyrazolo[3,4-d]pyrimidine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF (0.1 M), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(oxetan-3-ylmethyl)-4-aminopyrazolo[3,4-d]pyrimidine.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack on the tosylate.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive nucleophiles.
Application in CXCR2 Antagonist Development
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses by mediating neutrophil migration. Antagonists of CXCR2 are of significant interest for the treatment of a range of inflammatory diseases.[3][4][5][6][7]
Structure-activity relationship (SAR) studies of CXCR2 antagonists have revealed that the incorporation of small, polar groups can enhance potency and improve pharmacokinetic properties. The 3-methyl-oxetane moiety, introduced via this compound, has proven to be a valuable substituent in this context.
Synthesis of an Oxetane-Containing CXCR2 Antagonist Scaffold
A common scaffold for CXCR2 antagonists is based on a substituted pyrimidine or a related heterocyclic core. The N-alkylation with this compound is a key step in the synthesis of these potent modulators.
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A Theoretical and Computational Scrutiny of Oxetan-3-ylmethyl 4-methylbenzenesulfonate: A Guide for Researchers
Foreword: The Strategic Importance of the Oxetane Moiety
In the landscape of modern drug discovery and organic synthesis, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is relentless. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a motif of significant interest.[1] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—makes it an attractive bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl groups.[1][2] The incorporation of an oxetane can profoundly influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and conformational behavior, offering a powerful tool to overcome challenges in drug design.[1][2][3] This guide delves into the theoretical and computational aspects of a specific, synthetically valuable oxetane derivative: Oxetan-3-ylmethyl 4-methylbenzenesulfonate. By understanding its electronic structure, conformational landscape, and reactivity through the lens of computational chemistry, we can unlock its full potential as a versatile building block in the synthesis of complex molecules.
Molecular Architecture and Electronic Landscape
This compound (CAS 26272-83-3) is comprised of a central oxetane ring linked to a tosylate group via a methylene bridge.[4] The tosylate is a well-known and excellent leaving group, making this molecule a potent electrophile for introducing the oxetan-3-ylmethyl moiety into a variety of substrates. A thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity and interactions.
Conformational Analysis: A Puckered Ring System
Contrary to early assumptions of planarity, X-ray crystallography and computational studies have established that the oxetane ring adopts a puckered conformation to alleviate ring strain.[5] The degree of puckering is influenced by the nature and position of substituents.[3] For this compound, the bulky tosylmethyl substituent at the 3-position is expected to significantly influence the ring's geometry.
A detailed conformational analysis can be performed using computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations can predict the most stable conformers and the energy barriers between them.
Experimental Protocol: Conformational Search and Geometry Optimization
A robust computational protocol to determine the low-energy conformers of this compound would involve the following steps:
-
Initial Structure Generation: A 3D model of the molecule is built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search is performed using a lower level of theory (e.g., a molecular mechanics force field like MMFF94) to identify a set of unique, low-energy conformers.
-
Geometry Optimization: Each of the identified conformers is then subjected to full geometry optimization using a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory has been shown to be effective for studying the electronic and structural aspects of similar organic molecules.[6]
-
Frequency Analysis: A vibrational frequency calculation is performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Relative Energy Calculation: The relative energies of the conformers are then calculated, including the ZPVE correction, to identify the global minimum and the population of each conformer at a given temperature.
Electronic Properties: Unveiling Reactivity through Molecular Orbitals
The reactivity of this compound is governed by its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in chemical reactions.
-
HOMO: The HOMO is expected to be localized on the electron-rich aromatic ring of the tosylate group.
-
LUMO: The LUMO, on the other hand, is anticipated to be centered on the σ* anti-bonding orbital of the C-O bond of the tosylate leaving group and the adjacent methylene carbon. A low-lying LUMO indicates that the molecule is a good electron acceptor and thus a potent electrophile.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of positive electrostatic potential around the methylene carbon attached to the tosylate, confirming its electrophilic character. Conversely, negative potential would be concentrated around the oxygen atoms of the sulfonate group and the oxetane ring.[6]
Data Presentation: Calculated Properties of this compound
The following table summarizes the kind of quantitative data that would be obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
| Property | Calculated Value | Interpretation |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons, likely involved in reactions with electrophiles. |
| LUMO Energy | -0.5 eV | A low LUMO energy signifies a good electron acceptor, highlighting the molecule's electrophilicity. |
| HOMO-LUMO Gap | 7.0 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 4.5 D | A significant dipole moment indicates a polar molecule, which will influence its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | ||
| C (methylene bridge) | +0.25 | The positive charge on this carbon makes it the primary site for nucleophilic attack. |
| O (sulfonate ester) | -0.60 | The negative charge on the oxygen atoms of the leaving group contributes to its stability upon departure. |
| O (oxetane) | -0.45 | The oxetane oxygen is a potential site for hydrogen bonding.[3] |
Reaction Mechanisms: A Computational Perspective
The primary utility of this compound in organic synthesis lies in its ability to act as an alkylating agent, transferring the oxetan-3-ylmethyl group to a nucleophile. Computational studies are instrumental in elucidating the mechanisms of these reactions, including the transition state structures and activation energies.
Nucleophilic Substitution (SN2) Reaction
A typical reaction involving this molecule is a nucleophilic substitution (SN2) reaction. For instance, the reaction with a simple nucleophile like a cyanide anion (CN⁻) would proceed via a backside attack on the electrophilic methylene carbon, leading to the displacement of the tosylate leaving group.
Experimental Protocol: Modeling an SN2 Reaction
A computational study of the SN2 reaction of this compound with a nucleophile (e.g., CN⁻) would involve the following workflow:
-
Reactant and Product Optimization: The geometries of the reactants (this compound and CN⁻) and the products (3-(cyanomethyl)oxetane and the tosylate anion) are optimized.
-
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Transition State Verification: A frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-O bond and the formation of the C-C bond).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the intended reactants and products.
-
Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants. The reaction energy (ΔE_rxn) is the difference in energy between the products and the reactants.
Visualization: SN2 Reaction Pathway
Caption: A simplified workflow for calculating the SN2 reaction pathway.
Advanced Computational Insights: Beyond Static Models
While DFT calculations on static structures provide a wealth of information, a more dynamic picture can be obtained through molecular dynamics (MD) simulations.
Molecular Dynamics Simulations
MD simulations can be used to study the conformational dynamics of this compound in different solvent environments. This can provide insights into how the solvent influences the molecule's shape and reactivity. For example, in a polar solvent, the dipole moment of the molecule will interact with the solvent molecules, potentially stabilizing certain conformers.
Experimental Protocol: Molecular Dynamics Simulation
A typical MD simulation protocol would be as follows:
-
System Setup: The optimized structure of this compound is placed in a simulation box filled with a chosen solvent (e.g., water or DMSO).
-
Force Field Parameterization: An appropriate force field (e.g., GAFF or OPLS-AA) is chosen, and parameters for the molecule are assigned.
-
Minimization and Equilibration: The system is first minimized to remove any bad contacts and then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble).
-
Production Run: A long production run is performed to generate a trajectory of the molecule's motion over time.
-
Analysis: The trajectory is analyzed to extract information about conformational changes, solvent interactions, and other dynamic properties.
Visualization: Computational Chemistry Workflow
Caption: A comprehensive workflow for the theoretical and computational study of a molecule.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate whose reactivity and properties can be effectively understood and predicted through a combination of theoretical and computational methods. This guide has outlined a framework for such studies, from basic geometry optimization and electronic structure analysis to the investigation of reaction mechanisms and dynamic behavior. As computational resources become more powerful and accessible, we can expect that in silico studies will play an increasingly important role in the design and application of novel oxetane-containing molecules in drug discovery and materials science. Future computational work could explore its reactivity with a wider range of nucleophiles, its behavior in enzymatic active sites, and the properties of polymers derived from it.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
PubChem. (n.d.). Oxetan-3-yl 4-methylbenzene-1-sulfonate. National Center for Biotechnology Information. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Wlodek, A., Robertson, M. J., & Bull, J. A. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 2536–2599. [Link]
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Luger, P., & Buschmann, J. (1984). The crystal and molecular structure of oxetane at 140 K. Journal of the American Chemical Society, 106(24), 7488–7491. [Link]
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Teasdale, A., Elder, D., & Chang, S.-L. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999–1007. [Link]
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Show, R. A., & Meanwell, N. A. (2018). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 61(16), 6965–6997. [Link]
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El-Faham, A., El-Sayed, W. S., & El-Gohary, H. S. (2019). Computational study of the chemical reactivity properties of 4-[(1H-indol-3-ylmethylene)-amino] benzenesulfonamide derivatives. Journal of Molecular Structure, 1179, 634-645. [Link]
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Zahoor, A. F., Naqvi, S. A. R., & Sajjad, A. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(15), 1253-1281. [Link]
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Pharmaffiliates. (n.d.). 26272-83-3| Chemical Name : Oxetan-3-yl 4-methylbenzenesulfonate. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Oxetan-3-ylmethyl 4-methylbenzenesulfonate in Nucleophilic Substitution Reactions
Introduction: The Rise of the Oxetane Motif in Modern Chemistry
In the landscape of contemporary drug discovery and medicinal chemistry, the oxetane ring has emerged as a privileged structural motif.[1][2] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to enhance the physicochemical and pharmacokinetic profiles of therapeutic candidates.[3][4] Its unique combination of properties—high polarity, low molecular weight, metabolic stability, and a distinct three-dimensional geometry—makes it an attractive bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[4][5] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, a reduction in the basicity of adjacent amines, and modulation of metabolic clearance pathways, all critical parameters in the optimization of a drug's profile.[2][3]
Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a key building block that facilitates the introduction of the valuable 3-methyl-substituted oxetane moiety. As a pre-activated electrophile, it provides a reliable and efficient handle for chemists to append this desirable functionality onto a wide range of molecular scaffolds through nucleophilic substitution reactions. This guide provides an in-depth exploration of its reactivity, application scope, and detailed protocols for its use.
The Reagent: Structure, Properties, and Reactivity
This compound is a crystalline solid at room temperature. The power of this reagent lies in the synergy between the stable oxetane ring and the highly effective tosylate (4-methylbenzenesulfonate) leaving group.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 242.29 g/mol |
| CAS Number | 1395417-57-8 |
| Appearance | White to off-white solid |
| Key Feature | Primary alkyl tosylate for Sɴ2 reactions |
The primary carbon of the methylene linker is rendered highly electrophilic by the strong electron-withdrawing nature of the adjacent tosylate group. This makes it an excellent substrate for Sɴ2 (bimolecular nucleophilic substitution) reactions. A wide variety of nucleophiles can readily attack this carbon, displacing the stable tosylate anion and forming a new carbon-nucleophile bond.
Critically, the oxetane ring itself is generally stable under the typically mild basic or neutral conditions required for these substitution reactions.[6] While the ring possesses significant strain energy (~106 kJ/mol), which facilitates ring-opening reactions under specific, often acidic, conditions, it remains intact during standard Sɴ2 displacements on the exocyclic methylene group.[4][7]
The Sɴ2 Reaction Mechanism: A Controlled Displacement
The reaction of this compound with a nucleophile (Nu⁻) proceeds via a classical concerted Sɴ2 pathway.
Key Mechanistic Steps:
-
Nucleophilic Attack: The nucleophile approaches the electrophilic methylene carbon from the backside, opposite to the C-OTs bond.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are both partially bonded to the central carbon atom.
-
Leaving Group Departure: As the new C-Nu bond forms, the C-OTs bond simultaneously breaks. The stable, resonance-delocalized tosylate anion is expelled.
-
Product Formation: The final product is formed with an inversion of stereochemistry at the reaction center, although this is not relevant for the achiral methylene carbon in this specific reagent.
The efficiency of this process is driven by the use of a good leaving group (tosylate) and the unhindered nature of the primary electrophilic center.
Caption: Sɴ2 reaction of this compound.
Application Scope: A Versatile Tool for Molecular Elaboration
The primary utility of this reagent is to serve as a robust electrophile for coupling with a diverse array of nucleophiles. This allows for the direct and predictable installation of the oxetane-3-ylmethyl group.
Table of Applicable Nucleophiles and Conditions
| Nucleophile Class | Example(s) | Typical Base | Typical Solvent(s) | Temp (°C) |
| N-Nucleophiles | Primary/Secondary Amines, Anilines, Azides | K₂CO₃, Cs₂CO₃, DIPEA | DMF, Acetonitrile, THF | 25 - 80 |
| O-Nucleophiles | Phenols, Alcohols | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF | 0 - 60 |
| S-Nucleophiles | Thiols, Thiophenols | K₂CO₃, NaH, Et₃N | DMF, Ethanol, THF | 0 - 50 |
| C-Nucleophiles | Malonates, Stabilized Enolates | NaH, KHMDS, NaOEt | THF, DMF | -78 - 25 |
Detailed Experimental Protocols
The following protocols are representative examples for the use of this compound.
Protocol 1: N-Alkylation of Piperidine
This protocol details the reaction with a secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.
Objective: To synthesize 1-((oxetan-3-yl)methyl)piperidine.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Piperidine | 85.15 | 85 mg | 1.0 |
| This compound | 242.29 | 291 mg | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (85 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (291 mg, 1.2 mmol) to the reaction mixture in one portion.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure product.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a reproductive toxin; handle with care. Piperidine is a corrosive and flammable liquid.
Protocol 2: S-Alkylation of 4-Chlorothiophenol
This protocol demonstrates the formation of a thioether, showcasing the reagent's utility with sulfur nucleophiles.[8][9]
Objective: To synthesize 3-(((4-chlorophenyl)thio)methyl)oxetane.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Chlorothiophenol | 144.62 | 145 mg | 1.0 |
| This compound | 242.29 | 266 mg | 1.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 489 mg | 1.5 |
| Acetonitrile (MeCN) | - | 5 mL | - |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (145 mg, 1.0 mmol) and anhydrous cesium carbonate (489 mg, 1.5 mmol).
-
Add anhydrous acetonitrile (5 mL).
-
Stir the suspension at room temperature (25 °C).
-
Add a solution of this compound (266 mg, 1.1 mmol) in acetonitrile (2 mL) dropwise over 5 minutes.
-
Continue stirring at room temperature for 3-5 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting thiophenol.
-
Workup: Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with 1 M NaOH (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to yield the desired thioether.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Thiols have a strong, unpleasant odor.
-
Wear appropriate PPE. Cesium carbonate is a hygroscopic irritant.
General Workflow and Troubleshooting
Caption: General experimental workflow for nucleophilic substitution.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Insufficiently strong base, low reaction temperature, or inactive nucleophile.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH for O/S-nucleophiles). Increase the reaction temperature in increments of 10-20 °C. Ensure the nucleophile is of high purity.
-
-
Formation of Side Products:
-
Cause: For sterically hindered bases/nucleophiles, a minor E2 elimination pathway might be observed. If the reaction is run for too long at high temperatures, decomposition may occur.
-
Solution: Use a non-hindered base. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating.
-
-
Difficulty in Purification:
-
Cause: Product may be highly polar (especially with amine nucleophiles) and streak on silica gel.
-
Solution: For basic amine products, consider adding a small amount of triethylamine (0.1-1%) to the eluent during column chromatography to improve peak shape. Alternatively, an acidic workup followed by basification and re-extraction can remove non-basic impurities.
-
Conclusion
This compound is a highly effective and versatile reagent for the incorporation of the oxetane-3-ylmethyl moiety into diverse molecular architectures. Its predictable reactivity via the Sɴ2 mechanism with a broad range of nitrogen, oxygen, and sulfur nucleophiles makes it an invaluable tool for researchers in organic synthesis and drug development. The protocols and guidelines presented here provide a solid foundation for the successful application of this important building block in creating novel chemical entities with potentially enhanced pharmaceutical properties.
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Wuitschik, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
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Gomma, A. A. et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Bull, J. A. et al. (2023). A protocol for the preparation of oxetane and azetidine ethers using oxetanols and azetidinols as electrophiles with alcohol nucleophiles. Organic & Biomolecular Chemistry. [Link]
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Burés, J. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
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NIH National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]
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Croft, R. A. et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Chemistry – A European Journal. [Link]
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Croft, R. A. et al. (2018). Lithium-Catalyzed Thiol Alkylation With Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres. PubMed. [Link]
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Application Notes & Protocols: Oxetan-3-ylmethyl 4-methylbenzenesulfonate for the Strategic Synthesis of Oxetane-Containing Compounds
Abstract
The oxetane ring has emerged from a synthetic curiosity to a highly valued motif in modern drug discovery.[1][2] Its unique physicochemical properties—including high polarity, a three-dimensional structure, and its ability to act as a bioisosteric replacement for gem-dimethyl or carbonyl groups—enable significant improvements in aqueous solubility, metabolic stability, and lipophilicity of lead compounds.[3][4] Consequently, robust and versatile methods for the incorporation of the oxetane moiety are in high demand. This guide details the application of Oxetan-3-ylmethyl 4-methylbenzenesulfonate, a premier building block designed for the efficient installation of the oxetanylmethyl group into a diverse range of molecular scaffolds. We provide an in-depth analysis of its reactivity, detailed experimental protocols for key transformations, and expert insights into reaction optimization and troubleshooting.
Reagent Profile: this compound
This compound is a crystalline solid that serves as a potent electrophile for introducing the oxetane-3-ylmethyl moiety. The key to its utility lies in its structure: the tosylate, an excellent leaving group, is attached to a primary carbon, which is separated from the strained oxetane ring by a methylene spacer. This design facilitates rapid SN2 reactions while minimizing the risk of undesired ring-opening reactions that can plague reagents where the leaving group is directly attached to the oxetane ring.[5]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (Oxetan-3-yl)methyl tosylate |
| CAS Number | 1395417-57-8[6] |
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 242.29 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at room temperature, keep dry. Moisture sensitive.[7] |
Safety & Handling:
-
Handle in a well-ventilated area or under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Avoid contact with skin and eyes, as tosylates can be irritating.[9] Avoid inhalation of dust.[8]
-
Incompatible with strong oxidizing agents and strong bases.[7]
Core Application: Nucleophilic Substitution Reactions
The primary application of this reagent is the alkylation of nucleophiles via a concerted SN2 mechanism. The reaction proceeds by the attack of a nucleophile on the methylene carbon, leading to the displacement of the tosylate anion and the formation of a new carbon-nucleophile bond.
Caption: General Sₙ2 mechanism for nucleophilic substitution.
Protocol 1: O-Alkylation of Phenols
This protocol is ideal for synthesizing aryl ethers, a common structural motif in pharmaceuticals. The use of a mild base like potassium carbonate is sufficient to deprotonate the phenol without promoting side reactions.
Materials:
-
This compound
-
Substituted Phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc), Water, Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF or ACN to create a slurry (approx. 0.2 M concentration with respect to the phenol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) in one portion.
-
Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and salts, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure aryl ether.
| Nucleophile (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 6 | >90 |
| 3-Chlorophenol | Cs₂CO₃ | ACN | 80 | 8 | >85 |
| 2-Naphthol | K₂CO₃ | DMF | 60 | 10 | >92 |
Causality Insights:
-
Base Selection: K₂CO₃ is a mild and cost-effective base. For less reactive or sterically hindered phenols, the more soluble and basic Cesium Carbonate (Cs₂CO₃) can accelerate the reaction.
-
Solvent Choice: Polar aprotic solvents like DMF and ACN are ideal as they solubilize the reactants and effectively promote SN2 kinetics.
Protocol 2: N-Alkylation of Amines and N-Heterocycles
This method enables the synthesis of secondary or tertiary amines and the alkylation of nitrogen-containing heterocycles, which are crucial for tuning the basicity and pharmacokinetic properties of drug candidates.[1]
Materials:
-
This compound
-
Amine or Heterocycle (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 eq) or K₂CO₃ (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve the amine or heterocycle (1.0 eq) and the base (DIPEA or K₂CO₃) in anhydrous ACN or THF.
-
Add this compound (1.05 eq). Note: For primary amines, using a slight excess of the amine (e.g., 1.2 eq) and 1.0 eq of the tosylate can help minimize dialkylation.
-
Stir the reaction at a temperature between room temperature and 50 °C. The reaction is typically faster than O-alkylation. Monitor by TLC or LC-MS (2-6 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. If K₂CO₃ was used, filter off the solids first.
-
Partition the residue between dichloromethane (DCM) or ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography. For basic amines, it may be beneficial to pre-treat the silica gel with 1% triethylamine in the eluent.
Causality Insights:
-
Controlling Selectivity: For primary amines, dialkylation can be a competitive side reaction. This can be suppressed by using an excess of the amine, lower temperatures, or by first protecting the amine (e.g., as a carbamate or sulfonamide) followed by alkylation and deprotection.
-
Heterocycle Reactivity: The nucleophilicity of N-heterocycles varies. Imidazole and pyrazole are highly nucleophilic and react readily, while less nucleophilic heterocycles like indole may require stronger conditions or a different base (e.g., NaH).
General Experimental Workflow & Analysis
A systematic workflow is critical for successful synthesis and characterization. This involves careful reaction setup, diligent monitoring, and appropriate purification and analysis.
Caption: A standard workflow for synthesis and analysis.
Product Characterization: Successful incorporation of the oxetane-3-ylmethyl moiety can be confirmed by spectroscopic analysis.
-
¹H NMR: Look for characteristic signals for the oxetane ring protons, typically appearing as triplets or multiplets between 4.2 and 4.8 ppm. The methylene protons adjacent to the nucleophile will also have a distinct chemical shift.
-
¹³C NMR: The carbons of the oxetane ring typically appear around 70-80 ppm.
-
Mass Spectrometry (MS): The mass of the product should correspond to the mass of the starting nucleophile plus 85.06 Da (the mass of the C₅H₉O fragment).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive nucleophile (low pKa).2. Insufficient base.3. Low reaction temperature.4. Reagent degradation (moisture). | 1. Use a stronger base (e.g., Cs₂CO₃, NaH).2. Increase stoichiometry of the base.3. Increase temperature.4. Use freshly opened reagent and anhydrous solvents. |
| Side Product Formation | 1. Dialkylation of primary amines.2. Elimination (rare for this reagent).3. Ring-opening of oxetane. | 1. Use an excess of the amine or protect it first.2. Use less sterically hindered bases.3. Avoid harsh acidic or strongly basic (e.g., organometallic) conditions. |
| Difficult Purification | 1. Product co-elutes with starting material.2. Product is highly polar and streaks on silica gel. | 1. Optimize chromatography eluent system.2. Add a modifier to the eluent (e.g., 1% triethylamine for bases, 0.5% acetic acid for acids). |
Conclusion
This compound is a highly effective and versatile building block for the incorporation of the valuable oxetane motif into diverse molecular structures. Its design, featuring a methylene spacer, ensures high reactivity in SN2 reactions while maintaining the integrity of the oxetane ring under standard conditions. The protocols and insights provided herein serve as a robust starting point for researchers in medicinal chemistry and drug development to leverage this reagent for the synthesis of novel compounds with potentially enhanced physicochemical and pharmacological properties.
References
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Jat, J. L., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
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Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Voievoda, N., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
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Steen, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
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Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
ChemBK. (2024). 3-Ts-oxetan. ChemBK. Available at: [Link]
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Neostar United (Changzhou) Industrial Co. (n.d.). Buy Oxetan-3-yl-4-methylbenzenesulfonate. LookChem. Available at: [Link]
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Gabbutt, C. D., et al. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]
-
Reddy, K. S., et al. (2016). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Oriental Journal of Chemistry. Available at: [Link]
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-
Organ, M. G., et al. (2021). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Oxetan-3-yl 4-methylbenzene-1-sulfonate. PubChem Compound Database. Available at: [Link]
-
Číhalová, S., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
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exchanging.views. (2019). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry. Available at: [Link]
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Bordwell, F. G., & Hughes, D. L. (1986). Nucleophilic aromatic substitution reactions with carbanions and nitranions in dimethyl sulfoxide solution. Journal of the American Chemical Society. Available at: [Link]
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Application Notes and Protocols for Oxetan-3-ylmethyl 4-methylbenzenesulfonate in Medicinal Chemistry
Introduction: The Strategic Value of the Oxetane Motif in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Historically, drug design has been dominated by flat, aromatic structures. However, the industry has increasingly pivoted towards molecules with greater three-dimensionality (3D) and sp³-hybridization to enhance target selectivity and improve physicochemical profiles.[1] The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this endeavor.[1][2] Once a synthetic curiosity, the oxetane motif is now a celebrated "bioisostere," strategically used to replace problematic functional groups like gem-dimethyl or carbonyl moieties.[3][4][5]
The incorporation of an oxetane ring into a lead compound can confer a multitude of benefits:
-
Enhanced Aqueous Solubility: The polar oxygen atom and compact structure of the oxetane ring act as a strong hydrogen-bond acceptor, which can dramatically increase water solubility—a critical factor for oral bioavailability.[1][3]
-
Improved Metabolic Stability: The strained four-membered ring is remarkably robust and resistant to degradation by metabolic enzymes in the liver, extending a drug's half-life.[1][3]
-
Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of drug attrition, the oxetane offers a polar scaffold that can add steric bulk without a significant lipophilicity penalty.[2][6]
-
Fine-Tuning of Basicity (pKa): The electron-withdrawing nature of the oxetane can attenuate the basicity of adjacent amine groups, a crucial modification for optimizing cell permeability and avoiding off-target effects like hERG channel inhibition.[2][5][7]
-
Structural Rigidity and Vectorial Exploration: The defined, rigid 3D geometry of the oxetane provides a precise vector for substituents, enabling chemists to explore new binding pockets within a target protein and enhance binding affinity.[1][5]
This guide focuses on a key reagent that facilitates the seamless integration of this valuable motif: Oxetan-3-ylmethyl 4-methylbenzenesulfonate . This building block is an indispensable tool for medicinal chemists aiming to leverage the full potential of the oxetane ring.
Application Notes: Leveraging this compound
This compound is a versatile electrophilic building block designed for the efficient introduction of the oxetanylmethyl group. Its utility stems from the presence of the tosylate (-OTs) group, an excellent leaving group, which makes the benzylic carbon highly susceptible to nucleophilic attack.
The primary application of this reagent is in nucleophilic substitution (SN2) reactions . This allows for the covalent attachment of the oxetane motif to a wide array of drug scaffolds via nitrogen, oxygen, or sulfur nucleophiles.
Core Utility: Enhancing Drug-Like Properties
The decision to incorporate an oxetane is often driven by the need to overcome specific liabilities in a lead compound. The following diagram illustrates the logical workflow in a drug discovery program that leads to the use of this compound.
Caption: Medicinal chemistry decision workflow for using this compound.
Quantitative Impact on Physicochemical Properties
The substitution of a common lipophilic group with the oxetanylmethyl moiety can have a profound and positive impact on a molecule's properties. The table below provides a representative summary of such changes.
| Property | Lead Compound (with Isopropyl Group) | Modified Compound (with Oxetanylmethyl Group) | Rationale for Improvement |
| LogD (pH 7.4) | 3.5 | 2.1 | The polar oxetane ring significantly reduces lipophilicity.[6] |
| Aqueous Solubility | < 5 µg/mL | 150 µg/mL | The oxetane's oxygen acts as a hydrogen bond acceptor, improving interaction with water.[1] |
| Metabolic Stability (t½ in HLM) | 8 min | > 90 min | The oxetane ring is resistant to CYP450-mediated oxidation.[1][3] |
| Target Potency (IC₅₀) | 50 nM | 45 nM | The rigid 3D structure can maintain or slightly improve binding affinity. |
| pKa (of proximal amine) | 8.9 | 7.8 | The inductive electron-withdrawing effect of the oxetane lowers basicity.[2][7] |
HLM: Human Liver Microsomes
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. The causality behind each step is explained to ensure trustworthiness and facilitate troubleshooting.
Protocol 1: N-Alkylation of Amines
This procedure details the reaction of this compound with a primary or secondary amine, a cornerstone reaction for building novel drug candidates.
Objective: To covalently attach the oxetanylmethyl group to a nitrogen nucleophile.
Materials:
-
Amine Substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq) and potassium carbonate (2.0 eq).
-
Causality: Anhydrous conditions are preferred to prevent hydrolysis of the reagent. K₂CO₃ is a mild inorganic base sufficient to act as a proton scavenger for the ammonium salt formed during the reaction, driving the equilibrium towards the product.
-
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1 M. Stir the suspension for 5 minutes at room temperature.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism without interfering with the nucleophile.
-
-
Reagent Addition: Add this compound (1.1 eq) to the reaction mixture in one portion.
-
Causality: A slight excess of the electrophile ensures complete consumption of the potentially more valuable amine substrate.
-
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously.
-
Causality: Moderate heating increases the reaction rate without promoting significant side reactions or decomposition.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Causality: Monitoring is critical for process validation, preventing the formation of over-alkylation byproducts and determining the optimal reaction endpoint.
-
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Causality: The aqueous work-up removes the DMF solvent, inorganic base, and the tosylate byproduct. The brine wash removes residual water from the organic phase.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.
-
Causality: Chromatography is essential for removing unreacted electrophile and any minor impurities, ensuring the high purity required for subsequent biological testing.
-
Protocol 2: O-Alkylation of Phenols
This protocol adapts the SN2 reaction for oxygen nucleophiles, such as phenols, which are common in many pharmacophores.
Objective: To synthesize oxetanylmethyl ethers from phenolic precursors.
Materials:
-
Phenol Substrate (1.0 eq)
-
This compound (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (ACN), anhydrous
Step-by-Step Methodology:
-
Reactor Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol substrate (1.0 eq) and cesium carbonate (1.5 eq).
-
Causality: Phenols are less nucleophilic than amines. Cs₂CO₃ is a stronger base than K₂CO₃ and its high solubility in organic solvents enhances the rate of phenoxide formation, which is the active nucleophile. An inert atmosphere prevents potential oxidation of sensitive substrates.
-
-
Solvent Addition: Add anhydrous acetonitrile to achieve a substrate concentration of 0.1-0.2 M.
-
Causality: Acetonitrile is another excellent polar aprotic solvent for SN2 reactions and is often easier to remove during work-up than DMF.
-
-
Reagent Addition: Add this compound (1.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to 70 °C and stir until reaction completion.
-
Causality: A slightly higher temperature may be required for the less reactive phenoxide nucleophile.
-
-
Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1. The work-up and purification principles are identical.
The following diagram visualizes the generalized experimental workflow described in the protocols.
Caption: Generalized experimental workflow for SN2 reactions using this compound.
Conclusion
This compound is more than just a chemical reagent; it is a strategic enabler in the rational design of superior drug candidates. Its ability to seamlessly introduce the advantageous oxetane motif provides medicinal chemists with a reliable method to address common developmental liabilities such as poor solubility and metabolic instability. The robust and well-defined protocols for its use ensure that its application is both practical and effective. As the pharmaceutical industry continues to explore beyond "flatland," the use of sp³-rich building blocks like this will be central to the discovery of the next generation of innovative medicines.
References
- AiFChem. (2026, January 9). Oxetane Building Blocks: Essential Guide for Modern Drug Discovery.
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625-11681.
- Unpublished. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
- Steen, J. D., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12345-12361.
- Unpublished. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Steen, J. D., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Unpublished. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
- BenchChem. (2025). The Oxetane Motif: A Four-Membered Ring Revolutionizing Drug Design.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
- Steen, J. D., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
- ChemBK. (2024, April 9). 3-Ts-oxetan.
Sources
- 1. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Oxetan-3-ylmethyl 4-methylbenzenesulfonate as a Strategic Building Block for Medicinal Chemistry
Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery
The landscape of modern medicinal chemistry is characterized by a continuous search for molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates. Among the sp³-rich heterocyclic systems, the oxetane ring has emerged as a particularly valuable motif.[1][2] This four-membered cyclic ether, while possessing significant ring strain, offers a unique combination of properties that make it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[3][4] The incorporation of an oxetane moiety can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1][5]
These beneficial effects have fueled a surge in the development of synthetic methodologies for the introduction of oxetanes into complex molecules.[3][6] A key challenge in this endeavor is the availability of versatile and reactive building blocks that allow for the efficient and predictable installation of the oxetane core. "Oxetan-3-ylmethyl 4-methylbenzenesulfonate" has been established as a premier electrophilic reagent for this purpose. The tosylate group serves as an excellent leaving group, enabling a wide range of nucleophiles to displace it and form a stable bond with the oxetan-3-ylmethyl fragment. This document provides a comprehensive guide to the synthesis, properties, and applications of this pivotal building block for researchers, scientists, and drug development professionals.
Synthesis of this compound
The title compound is readily prepared from the commercially available oxetan-3-ylmethanol. The synthesis involves a standard tosylation reaction, which is a robust and well-understood transformation in organic chemistry.
Protocol 1: Tosylation of Oxetan-3-ylmethanol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Oxetan-3-ylmethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-ylmethanol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (2.0-3.0 eq.) to the stirred solution. If desired, a catalytic amount of DMAP (0.05-0.1 eq.) can be added to accelerate the reaction.[7]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-16 hours).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl (if pyridine or excess Et₃N is used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to the title compound.
Applications in Nucleophilic Substitution Reactions
The primary utility of this compound lies in its role as a potent electrophile. The electron-withdrawing nature of the tosylate group makes the adjacent methylene carbon susceptible to attack by a wide array of nucleophiles. This allows for the facile introduction of the oxetan-3-ylmethyl moiety into diverse molecular scaffolds.
General Reaction Scheme
Diagram 2: General Reactivity Profile
Caption: Nucleophilic displacement of the tosylate.
Protocol 2: O-Alkylation of Phenols
Rationale: The formation of ether linkages is a common transformation in medicinal chemistry. This protocol details the reaction of this compound with a phenolic nucleophile.
Materials:
-
Substituted Phenol (1.0 eq.)
-
This compound (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of the phenol in DMF, add K₂CO₃.
-
Add this compound to the mixture.
-
Heat the reaction to 60-80 °C and stir until TLC indicates consumption of the starting phenol.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired aryl ether.
Protocol 3: N-Alkylation of Amines and Heterocycles
Rationale: The introduction of the oxetanylmethyl group onto a nitrogen atom can modulate the basicity of the amine and improve its pharmacokinetic profile.[8]
Materials:
-
Primary or Secondary Amine/Heterocycle (1.0 eq.)
-
This compound (1.05 eq.)
-
Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq.)
-
DMF or MeCN
Procedure:
-
Dissolve the amine/heterocycle in DMF or MeCN.
-
Add the base (DIPEA or K₂CO₃).
-
Add this compound.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Work-up the reaction as described in Protocol 2.
-
Purify by column chromatography.
Protocol 4: S-Alkylation of Thiols
Rationale: Thioethers are important functionalities in various bioactive molecules. The oxetanylmethyl group can be introduced onto a sulfur nucleophile using a similar approach.
Materials:
-
Thiol (1.0 eq.)
-
This compound (1.1 eq.)
-
Sodium hydride (NaH) (1.1 eq.) or K₂CO₃ (2.0 eq.)
-
Tetrahydrofuran (THF) or DMF
Procedure:
-
If using NaH, suspend it in anhydrous THF at 0 °C.
-
Slowly add a solution of the thiol in THF.
-
Stir for 30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound in THF.
-
Allow the reaction to warm to room temperature and stir until complete.
-
If using K₂CO₃ in DMF, the procedure is analogous to Protocol 2.
-
Quench carefully with water and perform an aqueous work-up.
-
Purify the product by column chromatography.
Stability and Handling Considerations
While the oxetane ring is more stable than an epoxide, it is still a strained system and can be susceptible to ring-opening under certain conditions.[9]
-
Acidic Conditions: Strong Brønsted or Lewis acids can promote the ring-opening of oxetanes, especially in the presence of nucleophiles.[10][11] Therefore, strongly acidic conditions should be avoided in subsequent synthetic steps.
-
Reductive Conditions: While many common reducing agents are tolerated, powerful hydride sources like lithium aluminum hydride (LiAlH₄) at elevated temperatures may lead to ring cleavage.[12]
-
Thermal Stability: The oxetane moiety is generally thermally stable, but prolonged heating at high temperatures should be approached with caution, particularly in the presence of reactive species.[10]
The stability of the oxetane ring is significantly influenced by its substitution pattern. 3,3-disubstituted oxetanes generally exhibit the highest stability due to steric hindrance around the ether oxygen.[10]
Impact on Physicochemical and Pharmacological Properties
The strategic incorporation of the oxetan-3-ylmethyl group can have a profound impact on the properties of a lead compound.
| Property | Effect of Oxetan-3-ylmethyl Incorporation | Rationale |
| Aqueous Solubility | Generally Increased | The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water.[1] |
| Metabolic Stability | Often Improved | The oxetane ring can block sites of metabolism (e.g., replacing a metabolically labile gem-dimethyl group).[9] |
| Lipophilicity (LogP/LogD) | Typically Reduced | The introduction of a polar heterocyclic group generally lowers lipophilicity.[5] |
| pKa of Proximal Amines | Lowered | The electron-withdrawing nature of the oxetane ring reduces the basicity of nearby nitrogen atoms.[8] |
Diagram 3: Workflow for Application in Drug Discovery
Caption: Strategic implementation in a lead optimization campaign.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. It serves as a potent electrophile for the introduction of the oxetan-3-ylmethyl moiety, which can significantly enhance the drug-like properties of a molecule. The protocols outlined in this guide provide a practical framework for the synthesis and application of this important reagent. By understanding its reactivity and the stability of the oxetane core, researchers can effectively leverage this tool to accelerate their drug discovery programs.
References
- Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
- Volochnyuk, D. M., Ryabukhin, S. V., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers.
- Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.
- Gomollón-Bel, F., & Veselý, J. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- Wessjohann, L. A., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
- Tredwell, M., & Huestis, M. P. (2023). Synthetic oxetanes in drug discovery: where are we in 2025?. Full article.
- Carreira, E. M., & Müller, K. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. ChemInform.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
- Bull, J. A., & Croft, R. A. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
- BenchChem. (n.d.).
- Gilead Sciences, Inc. (2013). Inhibitors of respiratory syncytial virus.
- Wikipedia. (n.d.). Ether cleavage.
- University College London. (n.d.). New synthetic approaches to prepare degradable polymers. UCL Discovery.
- Gilead Sciences, Inc. (2016). Inhibitors of respiratory syncytial virus.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- PubChemLite. (n.d.). Oxetan-3-ylmethanol (C4H8O2).
- Janssen Pharmaceutica NV. (n.d.).
- Hammel, K. E., et al. (2002). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase.
- Volochnyuk, D. M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Leonard, M. S. (2013). Acidic Cleavage of Ethers. YouTube.
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- Khan Academy. (n.d.). Acidic cleavage of ethers (video).
- PubChem. (n.d.). Oxetan-3-ylmethanol.
- Asymchem Laboratories (Tianjin) Co., Ltd. (2023). Preparation method for oxetane-2-methylamine.
- Genentech, Inc. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
- MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Carreira, E. M., & Rogers-Evans, M. (2009). Analogy of 3-substituted oxetanes to carbonyl and gemdimethyl groups.
- ResearchGate. (2017).
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- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Khan Academy [khanacademy.org]
- 8. chemscene.com [chemscene.com]
- 9. tandfonline.com [tandfonline.com]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Use of Oxetan-3-ylmethyl 4-methylbenzenesulfonate in Organic Synthesis
Introduction: The Strategic Incorporation of the Oxetanylmethyl Moiety in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1][2][3] The oxetane moiety is often employed as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups, offering a unique combination of polarity and three-dimensionality in a compact form.[3][4]
"Oxetan-3-ylmethyl 4-methylbenzenesulfonate" (CAS 1395417-57-8) is a key building block designed for the efficient introduction of the oxetane-3-ylmethyl group into a wide range of molecules. This reagent leverages the excellent leaving group ability of the tosylate anion to facilitate nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this versatile reagent. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application in N-, O-, and S-alkylation reactions.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 1395417-57-8 | [5] |
| Molecular Formula | C₁₁H₁₄O₄S | [5] |
| Molecular Weight | 242.29 g/mol | [5] |
| Appearance | White to off-white solid | |
| Storage | Store at room temperature in a dry, well-ventilated place. |
Safety Precautions: "this compound" should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Mechanism of Action: The SN2 Pathway
"this compound" is a potent electrophile in bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the tosyl group polarizes the C-O bond, rendering the methylene carbon highly susceptible to nucleophilic attack. The tosylate group is an exceptional leaving group due to the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized.
The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the tosylate leaving group departs. This leads to an inversion of stereochemistry at the reaction center, although in this achiral reagent, it primarily dictates the trajectory of the incoming nucleophile.
Caption: General mechanism of the SN2 reaction.
Experimental Protocols
The following protocols are designed to be general starting points for the N-, O-, and S-alkylation of various nucleophiles using "this compound". Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: N-Alkylation of Heterocycles and Amines
This protocol is particularly relevant for the synthesis of novel pharmaceutical intermediates. The N-alkylation of nitrogen-containing heterocycles is a common strategy in drug design.
Representative Reaction:
Materials:
-
Nitrogen-containing heterocycle or amine (1.0 eq)
-
This compound (1.0 - 1.5 eq)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or Et₃N; 1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the nitrogen-containing heterocycle (1.0 eq), the chosen base (e.g., Cs₂CO₃, 2.0 eq), and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add "this compound" (1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 80 °C and 100 °C.[1][3][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using DMF, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume). If using MeCN, the solvent can be removed under reduced pressure before the aqueous workup.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Example Conditions from Literature:
| Nucleophile | Base | Solvent | Temperature | Time | Reference |
| Phenol derivative | Cs₂CO₃ | MeCN | 80 °C | 20 min | [1] |
| Indazole derivative | NaH | DMF | 100 °C | 90 min | [6] |
| Pyrrolopyrimidine | Et₃N | DMF | 100 °C | 16 h | [3] |
Protocol 2: O-Alkylation of Phenols
The introduction of an oxetanylmethyl ether can improve the pharmacokinetic profile of phenol-containing compounds.
Representative Reaction:
Materials:
-
Phenol (1.0 eq)
-
This compound (1.0 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃; 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF or Acetone)
-
Reaction vessel
-
Standard workup and purification reagents
Procedure:
-
In a reaction vessel, dissolve the phenol (1.0 eq) in the anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 1.5 eq) and stir the suspension at room temperature for 15-30 minutes.
-
Add "this compound" (1.1 eq).
-
Heat the reaction mixture to 60-85 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure O-alkylated product.
Protocol 3: S-Alkylation of Thiols
This protocol allows for the synthesis of oxetanylmethyl thioethers, which can serve as important intermediates or final products in drug discovery programs.
Representative Reaction:
Materials:
-
Thiol (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, NaH, or Et₃N; 1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Reaction vessel
-
Standard workup and purification reagents
Procedure:
-
Dissolve the thiol (1.0 eq) in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 20-30 minutes.
-
Add a solution of "this compound" (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thioether by flash column chromatography.
Workflow Visualization
Caption: A typical experimental workflow for using the reagent.
Conclusion
"this compound" is a highly effective and versatile reagent for the introduction of the valuable oxetane-3-ylmethyl motif into a diverse range of molecules. The protocols outlined in this application note provide a solid foundation for its use in N-, O-, and S-alkylation reactions, which are fundamental transformations in the synthesis of novel compounds for drug discovery and development. The straightforward SN2 reactivity, coupled with the beneficial properties imparted by the oxetane ring, makes this an essential tool for the modern medicinal chemist.
References
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- US9035074B2 - Pyrrolo[2,3-D]pyrimidine derivatives. Google Patents.
- WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors. Google Patents.
- WO2019178079A1 - Inhibitors of tyrosine kinase 2 mediated signaling. Google Patents.
- WO2017112768A1 - Inhibitors of the menin-mll interaction. Google Patents.
-
oxetan-3-ylmethyl 4-methylbenzene-1-sulfonate, min 97%, 1 gram. AFEyewear. URL: [Link]
-
5-AZAINDAZOLE COMPOUNDS AND METHODS OF USE - European Patent Office - EP 2867232 B1. Googleapis.com. URL: [Link]
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2-NAPHTHALENETHIOL. Organic Syntheses. URL: [Link]
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SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. URL: [Link]
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Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. URL: [Link]
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-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. URL: [Link]
-
Study on Synthesis Of Oxetan-3-ol. ResearchGate. URL: [Link]
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Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang. Atlantis Press. URL: [Link]
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one pot synthesis of n- alkyl aromatic amines from acetanilide under microwave irradiation in presence of. ijrbat. URL: [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Nature. URL: [Link]
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Application Note: The Strategic Use of Oxetan-3-ylmethyl 4-methylbenzenesulfonate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Rise of sp³-Rich Scaffolds in Kinase Inhibition
The landscape of drug discovery, particularly in oncology and immunology, is profoundly influenced by the development of small-molecule kinase inhibitors. Kinases, as central nodes in signaling pathways, represent a critical class of therapeutic targets.[1] However, the pursuit of potent and selective inhibitors is a formidable challenge, often hampered by issues of poor solubility, metabolic instability, and off-target toxicities. In response, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures.[2]
Among the most successful strategies in this paradigm shift is the incorporation of the oxetane motif. This small, four-membered cyclic ether is not merely a structural placeholder; it is a functional tool used to strategically enhance the physicochemical and pharmacokinetic properties of drug candidates.[2][3] The oxetane ring can act as a bioisostere for carbonyl and gem-dimethyl groups, improve aqueous solubility, enhance metabolic stability, and modulate the basicity of adjacent functional groups.[4][5] This application note provides a detailed guide on the use of a key reagent, Oxetan-3-ylmethyl 4-methylbenzenesulfonate , as a versatile building block for introducing this powerful motif into kinase inhibitor scaffolds.
Reagent Profile: this compound
This compound is an electrophilic building block designed for the efficient installation of the oxetan-3-ylmethyl group onto nucleophilic centers. The tosylate (4-methylbenzenesulfonate) moiety is an excellent leaving group, rendering the primary carbon highly susceptible to nucleophilic attack. This reagent is a crystalline solid, valued for its stability and ease of handling compared to its corresponding halide analogues.
| Property | Value | Source |
| CAS Number | 1395417-57-8 | [6] |
| Molecular Formula | C₁₁H₁₄O₄S | [6] |
| Molecular Weight | 242.29 g/mol | [6] |
| Appearance | White to light yellow powder/solid | [7] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Core Applications & Mechanistic Rationale in Kinase Inhibitor Design
The decision to incorporate the oxetan-3-ylmethyl moiety is driven by its proven ability to solve common drug development challenges.
Strategic Modulation of Amine Basicity (pKa)
A primary application is the reduction of the basicity of nearby nitrogen atoms. The oxetane ring is an electron-withdrawing group, which lowers the pKa of adjacent amines.[5]
-
Causality: High amine basicity in drug candidates often leads to undesirable properties, including poor cell permeability and significant inhibition of the hERG potassium channel, a major cause of cardiotoxicity. By appending an oxetane, the pKa of a distal piperazine or amine can be fine-tuned to a more physiologically acceptable range (typically pKa < 8.0).
-
Field Example: In the development of Spleen Tyrosine Kinase (SYK) inhibitors, replacing an N-ethyl group on a piperazine with an N-oxetane moiety significantly reduced basicity. This change doubled the selectivity of the inhibitor while maintaining metabolic stability and improving solubility.[2][8][9] A similar strategy was employed in the optimization of mTOR inhibitors, where an oxetane substituent reduced hERG inhibition to negligible levels (IC₅₀ > 100 μM).[8][9]
Enhancement of Solubility and Metabolic Stability
The oxetane ring is a polar, non-lipophilic scaffold. Its introduction can disrupt planarity and increase the overall polarity of a molecule, leading to improved aqueous solubility.[3][4]
-
Causality: Replacing metabolically labile groups (e.g., isopropyl or morpholine rings susceptible to oxidation) with a robust oxetane can block common sites of metabolism by cytochrome P450 enzymes.[2] This leads to reduced clearance and improved pharmacokinetic profiles.
-
Field Example: The SYK inhibitor Entospletinib was withdrawn from clinical development partly due to high metabolic clearance via oxidation of its morpholine ring. Subsequent optimization campaigns that incorporated an N-oxetanyl piperazine demonstrated significantly improved metabolic stability.[2][9]
Exploiting Three-Dimensionality for Selectivity
The rigid, non-planar structure of the oxetane ring introduces valuable three-dimensionality.
-
Causality: This added 3D character can improve selectivity by enabling more specific interactions within the target kinase's binding pocket or by providing a "vector" that projects the rest of the molecule into a favorable orientation. In many cases, the oxetane itself occupies a solvent-accessible space without forming direct hydrogen bonds with the protein, acting as a conformational anchor and solubility enhancer.[8]
Synthesis & Protocols: Alkylation with this compound
The primary transformation involving this reagent is a nucleophilic substitution (Sₙ2) reaction. A nucleophile, typically a nitrogen or oxygen atom on the kinase inhibitor core, displaces the tosylate leaving group.
General Reaction Scheme
Caption: General Sₙ2 reaction for oxetane incorporation.
Detailed Experimental Protocol: General N-Alkylation
This protocol describes a general procedure for the alkylation of a heterocyclic amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
Kinase inhibitor core with secondary amine (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine-containing kinase inhibitor core (1.0 eq) and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Solvent & Reagent Addition: Add anhydrous DMF (or ACN) to create a solution with a concentration of approximately 0.1 M with respect to the limiting reagent. Add this compound (1.2 eq) to the stirring suspension.
-
Heating & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Authoritative Insights & Troubleshooting
-
Choice of Base: Cesium carbonate is often superior to other inorganic bases like K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the substrate. For substrates sensitive to strong bases, an organic base like N,N-Diisopropylethylamine (DIPEA) can be used, though reactions may require higher temperatures.
-
Choice of Solvent: DMF and ACN are excellent choices due to their polar, aprotic nature, which stabilizes the transition state of the Sₙ2 reaction. DMSO can also be used but requires more rigorous purification.
-
Slow Reactions: If the reaction is sluggish, increasing the temperature (up to 100 °C) or adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction (converting the tosylate to a more reactive iodide) can improve the rate.
-
Side Reactions: While the reagent is generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to oxetane ring-opening. The protocol above uses conditions well-tolerated by the oxetane moiety.[10]
Case Study: Application in MEK Inhibitor Scaffolds
The MAPK/ERK pathway is a critical signaling cascade implicated in many cancers.[11] MEK, a kinase within this pathway, is a high-value therapeutic target.
Caption: Simplified MAPK/ERK signaling pathway highlighting MEK.
A patent for novel MEK inhibitors explicitly lists the oxetan-3-ylmethyl group as a desirable substituent.[11] In a hypothetical synthesis based on this patent, a core scaffold containing a secondary amine would be alkylated using the protocol described in Section 4.2. The incorporation of the oxetane is intended to improve the compound's overall profile, particularly its aqueous solubility and metabolic stability, which are critical for developing an orally bioavailable drug.
Conclusion
This compound is a highly effective and practical reagent for the incorporation of the oxetane-3-ylmethyl moiety into complex molecules. Its application in kinase inhibitor synthesis directly addresses several critical challenges in drug development, including the optimization of pKa, solubility, and metabolic stability. By leveraging this building block, researchers can rationally design and synthesize next-generation inhibitors with superior drug-like properties, ultimately accelerating the path from discovery to clinical application.
References
-
Title: Oxetanes in Drug Discovery Campaigns. Source: Journal of Medicinal Chemistry (2023). URL: [Link]
-
Title: Applications of oxetanes in drug discovery and medicinal chemistry. Source: RSC Medicinal Chemistry (2023). URL: [Link]
-
Title: Chemical Space Exploration of Oxetanes. Source: Molecules (2020). URL: [Link]
-
Title: Oxetanes in Drug Discovery Campaigns. Source: National Center for Biotechnology Information (PMC). URL: [Link]
-
Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Source: ChemRxiv (2023). URL: [Link]
-
Title: Oxetan-3-yl 4-methylbenzenesulfonate CAS 26272-83-3. Source: Home Sunshine Pharma. URL: [Link]
-
Title: Oxetan-3-yl 4-methylbenzene-1-sulfonate | C10H12O4S | CID 13153907. Source: PubChem. URL: [Link]
-
Title: Chemical structures of oxetane-containing drugs. Source: ResearchGate. URL: [Link]
-
Title: COMPOUNDS AND COMPOSITIONS AS INHIBITORS OF MEK. Source: European Patent Office, EP 3033343 B1. URL: [Link]
-
Title: Oxetanes in Drug Discovery Campaigns. Source: Semantic Scholar. URL: [Link]
-
Title: RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Source: MDPI. URL: [Link]
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Application Notes and Protocols: Oxetan-3-ylmethyl 4-methylbenzenesulfonate for the Introduction of sp³-rich Scaffolds
Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a discernible shift away from flat, aromatic compounds towards molecules with greater three-dimensional complexity. This drive is underpinned by the pursuit of novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties. Molecules rich in sp³-hybridized carbon centers, often referred to as sp³-rich scaffolds, are at the forefront of this paradigm shift. Their intricate, non-planar architectures allow for more precise and effective interactions with the complex topographies of biological targets, such as enzymes and receptors. The incorporation of these three-dimensional motifs has been linked to a number of "drug-like" advantages, including increased aqueous solubility, improved metabolic stability, and the potential to escape the confines of crowded intellectual property space.[1]
Oxetanes, four-membered cyclic ethers, have emerged as particularly valuable building blocks for introducing sp³-rich character into drug candidates.[1] Their unique combination of properties, including a small footprint, high polarity, and metabolic robustness, makes them attractive surrogates for commonly used but sometimes problematic functional groups like gem-dimethyl and carbonyl moieties.[1] The strained nature of the oxetane ring also provides a latent reactivity that can be harnessed for further synthetic transformations.
This application note provides a detailed guide to the use of Oxetan-3-ylmethyl 4-methylbenzenesulfonate as a versatile reagent for the facile introduction of the valuable 3-methyloxetane motif, a key sp³-rich scaffold, into a variety of molecular frameworks. We will delve into the rationale behind its application, provide detailed protocols for its use with common nucleophiles, and discuss the mechanistic nuances of these transformations.
Reagent Profile: this compound
This compound (CAS 1395417-57-8) is a crystalline solid that serves as an excellent electrophile for the introduction of the 3-methyloxetane moiety. The tosylate group is a superb leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. The primary nature of the carbon bearing the tosylate minimizes steric hindrance, allowing for a broad range of nucleophiles to be employed effectively.
Key Advantages:
-
Efficient transfer of an sp³-rich motif: Directly installs the desirable 3-methyloxetane group.
-
Excellent leaving group: The tosylate anion is highly stable, promoting facile nucleophilic displacement.
-
Versatility: Reacts with a wide array of N-, O-, and S-nucleophiles.
-
Stability: The reagent is a stable solid, allowing for convenient handling and storage.
Mechanistic Considerations: Nucleophilic Substitution vs. Ring Opening
The primary reaction pathway for this compound with nucleophiles is a standard SN2 displacement of the tosylate leaving group. The nucleophile attacks the methylene carbon, leading to the formation of a new carbon-nucleophile bond and liberation of the tosylate anion.
Caption: General SN2 reaction pathway.
A potential side reaction, particularly under harsh conditions (e.g., strong acids, high temperatures), is the ring-opening of the oxetane moiety. While the oxetane ring is generally stable under the basic or neutral conditions typically employed for SN2 reactions, it is a consideration for reaction optimization and work-up procedures. The protocols outlined below are designed to favor the desired nucleophilic substitution while minimizing the risk of ring-opening.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with representative amine and phenol nucleophiles. These conditions can be adapted and optimized for specific substrates.
Protocol 1: N-Alkylation of an Aromatic Amine
This protocol details the synthesis of a substituted N-(oxetan-3-ylmethyl)aniline derivative, a common structural motif in medicinal chemistry.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Reagent Addition: Add this compound (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2x) and then with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final N-(oxetan-3-ylmethyl)aniline derivative.
Caption: Workflow for N-alkylation.
Protocol 2: O-Alkylation of a Phenol
This protocol describes the synthesis of an aryl (oxetan-3-ylmethyl) ether, another important scaffold in drug discovery. A similar procedure has been successfully applied for the reaction of phenols with (3-(bromomethyl)oxetan-3-yl)methanol, demonstrating the feasibility of this transformation.[1]
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.2 eq)
-
Cesium carbonate (Cs₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 eq) and anhydrous cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Reagent Addition: Add this compound (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and maintain for 6-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final aryl (oxetan-3-ylmethyl) ether.
Data Summary: Reaction Conditions with Various Nucleophiles
The following table summarizes general reaction conditions and expected outcomes for the alkylation of different classes of nucleophiles with this compound, based on established reactivity principles for tosylates and oxetane-containing electrophiles.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Expected Outcome |
| Primary Amines | Benzylamine | K₂CO₃ | CH₃CN | 80 | High yield of the corresponding secondary amine. |
| Secondary Amines | Morpholine | K₂CO₃ | CH₃CN | 80 | Good to high yield of the tertiary amine. |
| Anilines | 4-Methoxyaniline | K₂CO₃ | DMF | 100 | Moderate to good yield of the N-alkylated product. |
| Phenols | Phenol | Cs₂CO₃ | DMF | 60-80 | Good yield of the O-alkylated product. |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25-50 | High yield of the S-alkylated product. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a stronger base (e.g., Cs₂CO₃ for O-alkylation, DBU for N-alkylation). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the tosylate and deactivate the base.
-
Formation of Side Products: If ring-opening of the oxetane is suspected (e.g., by observation of unexpected diol byproducts in the mass spectrum), consider lowering the reaction temperature and using a milder base. For reactions involving acidic work-ups, minimize the exposure time to acidic conditions.
-
Difficult Purification: The polarity of the oxetane-containing products may necessitate the use of more polar solvent systems for silica gel chromatography.
Conclusion
This compound is a highly effective and versatile reagent for the incorporation of a valuable sp³-rich 3-methyloxetane scaffold into a diverse range of molecules. The protocols and guidelines presented in this application note provide a solid foundation for researchers in drug discovery and synthetic chemistry to leverage this building block for the development of novel compounds with potentially improved physicochemical and pharmacological properties. The straightforward nature of the reactions, coupled with the stability and reactivity of the reagent, makes it an invaluable tool in the modern medicinal chemist's arsenal for exploring three-dimensional chemical space.
References
-
Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-5. [Link]
- Gunanathan, C., et al. (2008). Methods for making oxetan-3-ylmethanamines. Angew. Chem. Int. Ed., 47, 8661.
Sources
Application Notes and Protocols for the N-Alkylation of Amines with Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Introduction: The Strategic Incorporation of the Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance physicochemical and pharmacological properties.[1] The strained nature of the oxetane ring imparts unique conformational constraints and electronic properties, often leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to more common functionalities like gem-dimethyl or carbonyl groups.[2][3] Furthermore, the oxetane moiety can act as a hydrogen bond acceptor and its substitution pattern can be tailored to fine-tune the basicity of nearby amino groups, a critical parameter for optimizing drug-target interactions and pharmacokinetic profiles.[3]
Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a key building block for introducing the valuable oxetan-3-ylmethyl group into a wide range of molecules. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, most notably amines. This reaction provides a direct and efficient route to N-(oxetan-3-ylmethyl)amines, which are prevalent in a number of contemporary drug discovery programs. This document provides a detailed guide to the reaction conditions for the N-alkylation of various classes of amines with this compound, offering researchers and drug development professionals a practical resource for the synthesis of these important compounds.
Reaction Mechanism: SN2 Displacement of the Tosylate
The reaction of this compound with amines proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene carbon adjacent to the oxetane ring. This backside attack leads to the displacement of the tosylate leaving group in a single, concerted step, resulting in the formation of a new carbon-nitrogen bond and inversion of stereochemistry at the reaction center (though in this achiral substrate, this is not observable). The reaction is typically facilitated by a base to neutralize the sulfonic acid byproduct and, in the case of primary and secondary amines, to deprotonate the resulting ammonium salt.
Figure 1: General SN2 reaction mechanism for the N-alkylation of amines with this compound.
Experimental Protocols
The following protocols provide detailed procedures for the N-alkylation of primary aliphatic, secondary aliphatic/heterocyclic, and aniline-type amines with this compound. The choice of base and solvent is critical for achieving optimal yields and minimizing side reactions.
Protocol 1: Reaction with Primary Aliphatic Amines
Primary aliphatic amines are generally good nucleophiles. A common challenge is to control the extent of alkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, potentially leading to the formation of a tertiary amine byproduct. Using a slight excess of the primary amine can help to favor mono-alkylation.
Materials:
-
This compound (1.0 eq)
-
Primary aliphatic amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the primary aliphatic amine (1.2-2.0 eq) in acetonitrile or DMF (0.1-0.2 M), add the base (K₂CO₃ or Et₃N, 2.0-3.0 eq).
-
Add this compound (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting tosylate is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(oxetan-3-ylmethyl) primary amine.
Rationale for Conditions:
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for S
N2 reactions as they can solvate the cations of the base while not strongly solvating the amine nucleophile. -
Base: Potassium carbonate is a mild inorganic base that is effective in neutralizing the sulfonic acid byproduct. Triethylamine is a common organic base that can also serve this purpose and act as a scavenger for the generated acid.[4]
-
Temperature: Moderate heating is often sufficient to drive the reaction to completion in a reasonable timeframe.
Protocol 2: Reaction with Secondary Aliphatic and Heterocyclic Amines
Secondary amines, including common heterocyclic amines like piperidine and morpholine, are excellent nucleophiles for this transformation. The reaction generally proceeds cleanly to the corresponding tertiary amine product.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., piperidine, morpholine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of potassium carbonate (1.5-2.0 eq) in acetonitrile or THF (0.1-0.2 M), add the secondary amine (1.1-1.5 eq).
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-(oxetan-3-ylmethyl) tertiary amine.
Rationale for Conditions:
-
Solvent: Acetonitrile and THF are suitable polar aprotic solvents. THF is a good choice as it is often used in similar alkylation reactions.[5]
-
Base: Potassium carbonate is a practical and effective base for this transformation.
-
Temperature: The higher nucleophilicity of secondary amines often allows the reaction to proceed efficiently at or slightly above room temperature.
Protocol 3: Reaction with Anilines
Anilines are less nucleophilic than aliphatic amines, and therefore, more forcing conditions are typically required to achieve efficient N-alkylation. The use of a stronger base and higher temperatures is common.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.0 - 1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care in an inert atmosphere.
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF or DMSO (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0-1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the N-(oxetan-3-ylmethyl) aniline.
Rationale for Conditions:
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are necessary to achieve the required reaction temperatures and to effectively dissolve the reactants and intermediates.
-
Base: A strong base like sodium hydride is often required to deprotonate the less acidic N-H bond of the aniline, thereby generating a more potent nucleophile. Cesium carbonate is a milder but often effective alternative.
-
Temperature: Higher temperatures are necessary to overcome the lower nucleophilicity of anilines.
Data Presentation: Summary of Reaction Conditions
| Amine Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| Primary Aliphatic | Benzylamine | K₂CO₃ | CH₃CN | 60-80 | 4-12 | Good to Excellent |
| Secondary Aliphatic | Diethylamine | K₂CO₃ | THF | 25-60 | 2-8 | Excellent |
| Heterocyclic | Piperidine | K₂CO₃ | CH₃CN | 25-60 | 2-8 | Excellent |
| Heterocyclic | Morpholine | K₂CO₃ | CH₃CN | 25-60 | 2-8 | Excellent |
| Aromatic | Aniline | NaH | DMF | 80-120 | 6-24 | Moderate to Good |
| Aromatic | 4-Methoxyaniline | Cs₂CO₃ | DMSO | 80-120 | 6-24 | Good |
Experimental Workflow
Figure 2: General experimental workflow for the N-alkylation of amines with this compound.
Conclusion
This compound is a versatile and efficient reagent for the introduction of the oxetane-3-ylmethyl moiety onto a wide range of amine-containing molecules. The straightforward SN2 reaction allows for the synthesis of valuable building blocks for drug discovery and development. By carefully selecting the appropriate base, solvent, and temperature, high yields of the desired N-alkylated products can be achieved for primary, secondary, and aromatic amines. The protocols and guidelines presented in this document are intended to serve as a practical starting point for researchers in their synthetic endeavors.
References
-
Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Burkhard, J. A. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxetanes: synthesis and properties. Chemical Reviews, 114(17), 8257–8322. [Link]
-
Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]
- Gelin, M. et al. (2013). Methods for making oxetan-3-ylmethanamines.
-
ResearchGate (2017). I want a method for the reaction of tosylate with amine in basic media. ResearchGate. [Link]
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- 5. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
Leveraging Oxetan-3-ylmethyl 4-methylbenzenesulfonate for Fragment-Based Drug Discovery: A Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS), FBDD utilizes libraries of low molecular weight fragments (typically <300 Da) to probe a protein's binding sites.[3] This approach offers a more efficient exploration of chemical space and often yields hits with superior ligand efficiency, providing a more robust starting point for optimization.[4][5]
A significant trend in medicinal chemistry is the move away from flat, aromatic structures towards molecules with greater three-dimensionality (3D).[6][7] Increased sp³ character is correlated with improved physicochemical properties, such as enhanced solubility and metabolic stability, and can lead to higher target selectivity.[6][8] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif for instilling these desirable 3D characteristics.[6][9][10][11] Its small size, polarity, and metabolic stability make it an attractive bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[8][9][10][11] This guide provides detailed protocols and scientific rationale for the use of Oxetan-3-ylmethyl 4-methylbenzenesulfonate , a key building block for incorporating the valuable oxetane moiety in FBDD campaigns.
Featured Reagent: this compound
This compound is a versatile reagent designed for the efficient introduction of the oxetan-3-ylmethyl fragment. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the oxetane motif to a wide array of chemical scaffolds.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O₄S | [12] |
| Molecular Weight | 242.29 g/mol | N/A (Calculated) |
| CAS Number | 162134-93-2 (for (Oxetan-3-yl)methanol) | N/A (Specific tosylate CAS not consistently available) |
| Appearance | White to off-white solid | [13] |
| Storage | Room Temperature, sealed in dry conditions | [12][13] |
Note: The CAS number 26272-83-3 frequently refers to the closely related Oxetan-3-yl 4-methylbenzenesulfonate.[13][14][15][16] Researchers should verify the specific reagent.
Diagram: Synthesis of this compound
Caption: Synthesis of the title reagent via tosylation of (oxetan-3-yl)methanol.
Protocol I: Synthesis of this compound
Rationale: This protocol describes the conversion of the primary alcohol of (oxetan-3-yl)methanol to a tosylate. The tosylate group is a superb leaving group, activating the benzylic-like position for subsequent nucleophilic attack. Triethylamine or pyridine is used as a base to quench the HCl byproduct generated during the reaction.[17] The reaction is typically run at a low temperature to control reactivity and minimize side reactions.
Materials:
-
(Oxetan-3-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (Oxetan-3-yl)methanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.[17]
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tosylate.
Self-Validation:
-
Expected Outcome: A white to off-white solid product.
-
Confirmation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic peaks for the tosyl group (aromatic protons and methyl singlet) and the oxetane moiety should be present.
Protocol II: Generation of an Oxetane-Based Fragment Library
Rationale: The power of this compound lies in its ability to serve as a versatile electrophile. By reacting it with a diverse set of nucleophiles (e.g., phenols, thiols, amines, N-heterocycles), a library of fragments, each bearing the desirable oxetane-3-ylmethyl motif, can be rapidly assembled. This parallel synthesis approach is ideal for building a focused library for an FBDD campaign.
Diagram: Fragment Library Synthesis Workflow
Caption: Workflow for generating a diverse oxetane fragment library.
Materials:
-
This compound
-
A diverse set of nucleophiles (e.g., 4-hydroxybenzamide, 3-mercaptophenol, imidazole)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
96-well reaction block or individual reaction vials
-
Preparative HPLC-MS system for purification and analysis
Procedure (General for a single reaction):
-
To a reaction vial, add the chosen nucleophile (1.0 eq.) and a suitable solvent like DMF or ACN.
-
Add a base such as K₂CO₃ (1.5-2.0 eq.).
-
Add a solution of this compound (1.1 eq.) in the same solvent.
-
Seal the vial and heat the reaction mixture (e.g., 60-80 °C) with stirring for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Purify the crude product using preparative HPLC-MS to obtain the pure fragment.
-
Lyophilize the pure fractions to yield the fragment as a solid, ready for quality control and screening.
Self-Validation:
-
Quality Control: Each purified fragment should be analyzed for identity (MS) and purity (LC-MS, typically >95%).
-
Solubility: Determine the aqueous solubility of each fragment to ensure suitability for biophysical screening assays.
Protocol III: Biophysical Screening Cascade for the Oxetane Library
Rationale: Due to the low binding affinities typical of fragments, sensitive biophysical techniques are required for hit identification.[1][2] A tiered or cascaded approach is highly effective, using a high-throughput primary screen to identify potential binders, followed by more detailed orthogonal methods to confirm hits and eliminate false positives.[18]
Diagram: FBDD Screening Cascade
Caption: A tiered approach for fragment screening and hit validation.
1. Primary Screen: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
-
Principle: This technique measures the change in a protein's melting temperature (ΔTₘ) upon ligand binding. It is a rapid, high-throughput method for identifying fragments that stabilize the target protein.[18][19]
-
Procedure:
-
Prepare a solution of the target protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Dispense the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add each fragment from the oxetane library to individual wells at a high concentration (e.g., 200 µM - 1 mM). Include appropriate positive and negative controls.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt-curve experiment, gradually increasing the temperature and monitoring the fluorescence.
-
Analyze the data to determine the Tₘ for each well. A significant positive ΔTₘ (e.g., > 2 °C) indicates a potential hit.
-
2. Secondary Screen (Orthogonal Validation): Surface Plasmon Resonance (SPR) or NMR Spectroscopy
-
Rationale: Hits from the primary screen must be confirmed using a different biophysical method to rule out assay artifacts.[3][19] SPR and NMR are gold-standard techniques in FBDD.
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that detects changes in mass on a sensor chip surface, allowing for the direct measurement of binding kinetics and affinity.[19]
-
Procedure:
-
Immobilize the target protein onto an SPR sensor chip.
-
Inject a series of concentrations of the hit fragment over the chip surface.
-
Monitor the binding response in real-time.
-
Fit the data to determine the dissociation constant (Kᴅ). A confirmed hit will show concentration-dependent binding.
-
-
-
NMR Spectroscopy (e.g., Saturation Transfer Difference - STD):
-
Principle: Ligand-observed NMR methods like STD-NMR can detect transient binding of a small molecule to a large protein.[2][18]
-
Procedure:
-
Prepare a sample containing the target protein and the hit fragment in a suitable deuterated buffer.
-
Acquire two spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation.
-
Subtract the two spectra. Signals that persist in the difference spectrum belong to the fragment that was in close proximity to the saturated protein, confirming binding.
-
-
3. Hit Validation: Isothermal Titration Calorimetry (ITC) and Structural Biology
-
Rationale: For validated hits, it is crucial to determine the binding thermodynamics and obtain structural information to guide the fragment-to-lead optimization process.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction (Kᴅ, ΔH, and ΔS), confirming a true binding event.[18]
-
X-ray Crystallography: The ultimate goal is to obtain a high-resolution crystal structure of the fragment bound to the target protein. This provides invaluable information about the binding mode, key interactions, and vectors for fragment growing or linking.[19]
Conclusion
This compound is a highly valuable and versatile chemical tool for medicinal chemists engaged in fragment-based drug discovery. Its straightforward synthesis and reactivity enable the rapid construction of diverse fragment libraries rich in three-dimensional character. By incorporating the oxetane motif, researchers can access novel chemical space and develop lead compounds with improved, drug-like physicochemical properties. The systematic application of the protocols outlined in this guide provides a robust framework for leveraging this key building block to accelerate the discovery of next-generation therapeutics.
References
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. (Note: While not directly from the search results, this is a foundational concept. The provided results[6][9][10] strongly support the privileged nature of the oxetane scaffold).
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1845-1853. [Link][8]
-
Fustero, S., & Sánchez-Roselló, M. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(19), 12150-12233. [Link][20][21]
-
Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Drug Discovery. Chemistry - A European Journal, 20(25), 7622-7634. (Note: This is a seminal review in the field, and its content is reflected in the provided search results[6][9]).
-
PubChem. (n.d.). Oxetan-3-yl 4-methylbenzene-1-sulfonate. [Link][14]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link][17]
-
RSC Medicinal Chemistry. (n.d.). Themed collection: Fragment-based drug discovery. [Link][4]
-
Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496. (Note: General FBDD reference, content supported by[1][2][3][18][19]).
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. (Note: General FBDD reference, content supported by[1][2][3][18][19]).
-
de Souza, N. B., & Blundell, T. L. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 15-24. [Link][2]
-
Velazquez-Campoy, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12978-12983. [Link][18]
-
Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link][10][22]
-
Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12514-12557. [Link][6][9]
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link][23]
-
de Candia, M., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, e202400342. [Link][3]
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based drug discovery Home [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 13. Oxetan-3-yl-4-methylbenzenesulfonate | 26272-83-3 [sigmaaldrich.com]
- 14. Oxetan-3-yl 4-methylbenzene-1-sulfonate | C10H12O4S | CID 13153907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 26272-83-3 Cas No. | Oxetan-3-yl 4-methylbenzenesulfonate | Apollo [store.apolloscientific.co.uk]
- 16. pharmaffiliates.com [pharmaffiliates.com]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: A Guide to the Scalable Synthesis of Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Abstract
The oxetane motif has become increasingly vital in modern drug discovery, prized for its ability to modulate key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] When incorporated into drug candidates, these four-membered oxygen-containing rings can replace more common functionalities like gem-dimethyl or carbonyl groups, often leading to superior pharmacokinetic profiles.[1][3][4] Oxetan-3-ylmethyl 4-methylbenzenesulfonate (Ox-OMs) and its derivatives are critical building blocks, serving as versatile electrophiles for introducing the valuable 3-methyleneoxetane moiety. This guide provides a comprehensive overview of the scale-up synthesis of this key intermediate, focusing on robust, safe, and efficient protocols suitable for laboratory and pilot-plant scales. We will delve into the causality behind experimental choices, process safety, and analytical validation to ensure a self-validating and reproducible workflow.
Introduction: The Strategic Value of the Oxetane Moiety
The strategic incorporation of oxetanes into molecular scaffolds is a powerful tool in medicinal chemistry. Unlike a metabolically labile methylene group, which is often protected by a lipophilicity-increasing gem-dimethyl group, the oxetane ring offers a more polar and metabolically robust alternative.[1] This has profound implications for drug design, enabling chemists to fine-tune properties to overcome common hurdles in drug development. The approval of oxetane-containing drugs like rilzabrutinib has further validated their importance, spurring the development of enhanced synthetic methodologies to access these motifs efficiently.[2][4]
This compound serves as an excellent precursor for nucleophilic substitution reactions, allowing for the facile introduction of the 3-methyleneoxetane group onto a wide range of substrates. The tosylate is an excellent leaving group, making the compound a highly reactive and useful intermediate.[5][6] However, transitioning the synthesis of this intermediate from a lab-scale procedure to a multi-kilogram scale-up operation presents significant challenges, including thermal management, impurity profiling, and ensuring consistent purity and yield.
Synthetic Strategy and Mechanistic Considerations
The primary transformation is the tosylation of (Oxetan-3-yl)methanol. This is a classic O-sulfonylation reaction where the hydroxyl group is converted into a sulfonate ester, a superior leaving group.[6][7]
The Core Reaction: Tosylation
The reaction proceeds by the nucleophilic attack of the primary alcohol onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). An organic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5][7]
Reaction Scheme: (Oxetan-3-yl)methanol + TsCl --(Base)--> this compound + Base·HCl
A catalyst, such as 4-Dimethylaminopyridine (DMAP), is often employed in small quantities to accelerate the reaction, especially for sterically hindered or less reactive alcohols.[7][8] DMAP functions by forming a highly reactive N-tosylpyridinium intermediate.
Causality Behind Reagent and Condition Selection
-
Tosyl Chloride (TsCl): Chosen for its high reactivity and the excellent leaving group ability of the resulting tosylate. It is a crystalline solid, making it easier to handle on a large scale compared to liquid sulfonyl chlorides.[5][9]
-
Base (Triethylamine vs. Pyridine): Triethylamine is often preferred on scale-up due to its lower cost, less noxious odor, and the ease of removing its hydrochloride salt via aqueous washing. Pyridine can also serve as the solvent, but its removal can be more challenging. The choice of base is critical for preventing side reactions and ensuring complete consumption of the generated HCl.
-
Solvent: Dichloromethane (DCM) is a common choice due to its excellent solvating properties for both the starting materials and reagents, and its low boiling point facilitates easy removal post-reaction. On a larger scale, solvents like 2-Methyltetrahydrofuran (2-MeTHF) or ethyl acetate may be considered as greener alternatives.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of TsCl is crucial to prevent the formation of undesired byproducts and to ensure the thermal stability of the product. Uncontrolled exotherms can lead to side reactions, such as the formation of chlorinated byproducts.[5]
Process Workflow and Scale-Up Logic
The transition from a laboratory procedure to a large-scale manufacturing process requires careful consideration of each step to ensure safety, efficiency, and reproducibility.
Figure 1: Scalable synthesis workflow for this compound.
Detailed Experimental Protocols
Laboratory Scale Protocol (10 g)
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (Oxetan-3-yl)methanol | 102.13 | 10.0 g | 97.9 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 20.4 g | 107.0 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 14.9 mL | 107.7 | 1.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (Oxetan-3-yl)methanol (10.0 g, 97.9 mmol) and dichloromethane (200 mL).
-
Base Addition: Add triethylamine (14.9 mL, 107.7 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
TsCl Addition: Add p-toluenesulfonyl chloride (20.4 g, 107.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C and slowly quench by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary to afford the pure product.
Pilot Scale-Up Considerations (1 kg)
Scaling the reaction to the 1 kg level requires significant adjustments to equipment and procedures.
| Reagent | Amount | Moles (mol) | Equivalents |
| (Oxetan-3-yl)methanol | 1.0 kg | 9.79 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 2.04 kg | 10.70 | 1.1 |
| Triethylamine (Et₃N) | 1.49 L | 10.77 | 1.1 |
| Dichloromethane (DCM) | 20 L | - | - |
Key Modifications for Scale-Up:
-
Reactor: Use a jacketed glass reactor with overhead mechanical stirring and a temperature probe for precise thermal control.
-
Reagent Addition: Add the TsCl as a solution in DCM via an addition funnel or a metering pump to better control the addition rate and manage the exotherm.
-
Mixing: Overhead stirring is essential to ensure homogeneity in the larger volume, preventing localized "hot spots" during the addition of TsCl.
-
Work-up: Use a larger reactor for quenching and washing. Phase separation can be slower at a larger scale; allow adequate time for the layers to settle.
-
Purification: Recrystallization is the preferred method for purification at this scale, as chromatography is often impractical and costly. A solvent screen should be performed to identify the optimal crystallization conditions for yield and purity. A solvent-free method using grinding with a solid base like K₂CO₃ could also be explored as a green and scalable alternative.[9][10]
Safety, Handling, and Waste Disposal
5.1. Reagent Hazards:
-
p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. It is water-sensitive and can react violently with water, liberating acidic gas.[11][12] Causes severe skin burns and eye damage.[13]
-
Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.
5.2. Personal Protective Equipment (PPE):
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[12] All operations, especially handling of TsCl, should be performed in a well-ventilated fume hood.[11][12]
5.3. Waste Disposal:
-
Organic Waste: Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
-
Aqueous Waste: Neutralize acidic and basic aqueous layers before disposal in accordance with local regulations.
-
Solid Waste: Dispose of contaminated solids (e.g., filter paper, drying agents) in designated solid waste containers.
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications, a suite of analytical tests should be performed.
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity | HPLC or GC | ≥ 98.0% |
| Residual Solvents | GC-HS | Per ICH Q3C guidelines |
| Sulfonate Impurities | LC-MS/MS | Levels must be controlled due to potential mutagenicity.[14][15] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient TsCl or base- Low reaction temperature/time- Poor quality reagents | - Check stoichiometry and add more reagent if needed.- Increase reaction time or allow to warm to RT.- Use fresh, anhydrous reagents and solvent. |
| Low Yield | - Product loss during aqueous work-up- Inefficient crystallization- Side reactions (e.g., chlorination) | - Minimize emulsions; perform back-extraction of aqueous layers.- Optimize crystallization solvent system and cooling profile.- Maintain strict temperature control during TsCl addition. |
| Product is an Oil/Fails to Crystallize | - Presence of impurities- Residual solvent | - Purify by column chromatography.- Ensure product is fully dry under high vacuum.- Attempt trituration with a non-polar solvent like hexanes. |
References
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Guba, W., Klenke, B., ... & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1621-1638. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
-
ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
-
Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Sinopeg. (2025). What are the regulatory requirements for using Tosyl Chloride?. [Link]
-
Oreate AI Blog. (2026). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. [Link]
-
National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]
-
Reddit. (2025). Anyone have a method of purifying NHS esters?. [Link]
-
ACS Publications. (2025). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. [Link]
-
ResearchGate. (2025). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. [Link]
-
National Institutes of Health. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]
-
Sciencemadness.org. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. [Link]
-
Kazemi, F., Massah, A. R., & Javaherian, M. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron, 63(22), 5083-5087. [Link]
-
Organic Chemistry Portal. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]
-
MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
The Dong Group. (n.d.). Oxetane Presentation. [Link]
-
PQRI. (n.d.). Sulfonate Esters - How Real is the Risk?. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
-
ResearchGate. (2017). (PDF) Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]
-
ResearchGate. (n.d.). Synthesis of Oxetan-3-Ols: Overcoming Challenges of the Scaled-Up Additions of Organometallic Compounds to Oxetanone. [Link]
-
National Institutes of Health. (n.d.). Taming 3-Oxetanyllithium Using Continuous Flow Technology. [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
Sources
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- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. What are the regulatory requirements for using Tosyl Chloride? - Blog [nuomengchemical.com]
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- 14. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Oxetan-3-ylmethyl 4-methylbenzenesulfonate" reaction side products and impurities
Welcome to the technical support center for "Oxetan-3-ylmethyl 4-methylbenzenesulfonate." This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block. My aim is to provide in-depth, field-proven insights into the common challenges, side reactions, and impurities encountered during its synthesis. By understanding the causality behind these issues, you can optimize your experimental outcomes, ensuring high purity and yield.
Introduction
This compound is a valuable intermediate in medicinal chemistry, prized for its role in introducing the oxetane motif into larger molecules. The oxetane ring, a four-membered cyclic ether, is an increasingly popular bioisostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2]
However, the synthesis of this tosylate is not without its challenges. The inherent ring strain of the oxetane moiety (approximately 106 kJ·mol⁻¹) renders it susceptible to specific side reactions, particularly under the conditions required for tosylation.[2] This guide provides a structured troubleshooting framework to identify and mitigate these common issues.
Troubleshooting Guide: Common Synthetic Issues
This section addresses the most frequent problems encountered during the synthesis of this compound from oxetan-3-ylmethanol and p-toluenesulfonyl chloride (TsCl).
Q1: My reaction is incomplete, showing significant unreacted oxetan-3-ylmethanol. What are the likely causes?
A1: An incomplete reaction is typically traced back to suboptimal reaction conditions or reagent quality. The tosylation of an alcohol is a nucleophilic attack by the alcohol's oxygen on the sulfur atom of tosyl chloride, a reaction that requires careful control.
Causality and Solutions:
-
Presence of Water: Moisture is detrimental. Water can react with tosyl chloride, consuming it in a non-productive pathway. Furthermore, it can hydrolyze the product. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reagent Purity:
-
Oxetan-3-ylmethanol: Ensure the starting alcohol is pure and dry.
-
p-Toluenesulfonyl Chloride (TsCl): TsCl can degrade over time, especially if exposed to moisture, hydrolyzing to p-toluenesulfonic acid. Use a fresh or properly stored bottle of TsCl.
-
Base (Pyridine/Triethylamine): The base is critical for neutralizing the HCl generated during the reaction.[3] If the base is wet or of poor quality, it will be ineffective. Use freshly distilled or anhydrous grade bases.
-
-
Insufficient Base: An inadequate amount of base will allow HCl to build up. This not only halts the reaction by protonating the starting alcohol (reducing its nucleophilicity) but also catalyzes the decomposition of the oxetane ring (see Q3). A molar excess of the base (typically 1.5 equivalents or more) is recommended.[4]
-
Low Temperature: While the reaction is often started at 0 °C to control the initial exotherm, it may require warming to room temperature to proceed to completion.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
Optimized Laboratory Protocol for Tosylation
This protocol is designed to minimize common errors leading to incomplete reactions.
-
To a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol).
-
Add oxetan-3-ylmethanol (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.5 eq) dropwise.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor reaction progress by TLC until the starting alcohol spot is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with cold water, 1M HCl solution (to remove excess base), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Q2: I've isolated my product, but NMR analysis shows a significant chlorinated impurity, (3-(chloromethyl)oxetan). How did this form?
A2: The formation of a chlorinated byproduct is a classic side reaction in tosylations, especially when using a base like pyridine or triethylamine.[5] This occurs via an in situ nucleophilic substitution where the desired tosylate is the intermediate.
Mechanistic Pathway:
-
Tosylate Formation: The alcohol reacts with TsCl to form the target product, this compound. The tosylate group is an excellent leaving group.[3][6]
-
Chloride Source: The reaction of the base (e.g., triethylamine, Et₃N) with the HCl byproduct generates triethylammonium hydrochloride (Et₃N·HCl).
-
Nucleophilic Attack: In the reaction solvent, this salt provides a source of nucleophilic chloride ions (Cl⁻). The chloride ion can then attack the electrophilic carbon of the newly formed tosylate, displacing the tosylate group in an Sₙ2 reaction to form the chlorinated byproduct.[7][8]
This side reaction is particularly prevalent with activated alcohols, such as benzylic or allylic alcohols, but can also occur with primary alcohols like oxetan-3-ylmethanol.[5]
Caption: Main tosylation pathway and competing chlorination side reaction.
Mitigation Strategies:
-
Choice of Base: While common, amine bases directly generate the chloride salt. Using a non-nucleophilic, sterically hindered base can sometimes help.
-
Alternative Sulfonylating Agents: Consider using p-toluenesulfonic anhydride (Ts₂O). This avoids the generation of HCl, instead producing p-toluenesulfonic acid, which is still scavenged by the base but does not introduce a competing nucleophile.
-
Temperature Control: Lowering the reaction temperature after the initial tosylation can disfavor the subsequent Sₙ2 displacement.
-
Purification: If the chlorinated impurity forms, it can often be separated from the desired tosylate by column chromatography on silica gel.
Q3: My yield is low, and I'm seeing a complex mixture of byproducts, possibly from oxetane ring-opening. Why does this happen?
A3: The oxetane ring is susceptible to cleavage under acidic conditions.[9] The primary culprit is the HCl generated during the tosylation reaction if it is not effectively neutralized by the base.
Mechanistic Pathway of Acid-Catalyzed Ring Opening:
-
Protonation: The Lewis basic oxygen atom of the oxetane ring is protonated by HCl.
-
Ring Strain Activation: Protonation makes the ring highly activated towards nucleophilic attack.
-
Nucleophilic Attack: A nucleophile present in the mixture (such as a chloride ion or even the starting alcohol) attacks one of the ring carbons, leading to ring-opening. This can result in the formation of substituted 1,3-diols or haloalcohols, which can undergo further reactions, leading to a complex impurity profile.[10][11]
The stability of the oxetane ring is highly dependent on its substitution pattern; however, acidic conditions are a known liability.[1][9]
Caption: Acid-catalyzed ring-opening of the oxetane moiety.
Mitigation Strategies:
-
Efficient Base Quenching: This is the most critical factor. Ensure a sufficient excess of a strong, non-nucleophilic base is present and that mixing is efficient to immediately quench any generated HCl.
-
Reverse Addition: Consider adding the tosyl chloride solution slowly to the solution of the alcohol and base. This maintains an excess of base throughout the reaction, preventing a localized buildup of acid.
-
Avoid Strong Acids in Workup: During the aqueous workup, use a mild wash like saturated sodium bicarbonate solution before considering an acidic wash. If an acid wash is necessary to remove the base, perform it quickly and at low temperatures.
FAQs: Synthesis and Handling
Q1: What are the most common impurities to look out for?
A1: Besides the chlorinated and ring-opened products discussed above, you should monitor for the following:
-
Unreacted Oxetan-3-ylmethanol: Indicates an incomplete reaction.
-
p-Toluenesulfonyl Chloride (TsCl): Excess reagent from the reaction.
-
p-Toluenesulfonic Acid: Formed from the hydrolysis of TsCl during the reaction or workup.
-
Ditosylate: If a diol impurity was present in the starting material.
| Impurity | Potential Cause | Mitigation & Removal |
| (3-(chloromethyl)oxetane) | In-situ Sₙ2 displacement by chloride | Use Ts₂O; lower temperature; column chromatography |
| Ring-Opened Products | Acid-catalyzed decomposition | Use excess base; reverse addition; mild workup |
| p-Toluenesulfonic Acid | Hydrolysis of excess TsCl | Aqueous workup with NaHCO₃; recrystallization |
| Unreacted TsCl | Excess reagent used | Quench with water or base; column chromatography |
Q2: How should I purify the final product?
A2: this compound is typically a solid at room temperature.[12]
-
Recrystallization: This is often the most effective method for removing minor impurities, especially residual p-toluenesulfonic acid. A mixed solvent system like ethyl acetate/heptane or DCM/heptane can be effective.
-
Column Chromatography: If significant amounts of byproducts like the chlorinated impurity are present, flash column chromatography on silica gel is the preferred method. Use a gradient of ethyl acetate in hexanes or heptanes.
Q3: How stable is this compound and how should it be stored?
A3: As an alkyl tosylate, the product is an active alkylating agent and should be handled with appropriate care.[3] It is sensitive to:
-
Nucleophiles: Will react with strong nucleophiles.
-
Moisture: Can slowly hydrolyze back to the alcohol and p-toluenesulfonic acid.
-
Heat: Elevated temperatures can promote decomposition.
Storage: Store the purified product in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place (refrigerator or freezer is ideal for long-term storage).
References
-
Yang, W., Wang, Z., & Sun, J. (2016). Enantioselective Oxetane Ring Opening with Chloride: Unusual Use of Wet Molecular Sieves for the Controlled Release of HCl. Angewandte Chemie International Edition, 55(24), 6954-6958. [Link][10][13]
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link][9]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois. [Link][14]
-
Ma, E., et al. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 37(11), 2793-2807. [Link][11]
-
Rose, N. G. W., et al. (2002). PREPARATION OF 1-[N-BENZYLOXYCARBONYL-(1S)-1-AMINO-2-OXOETHYL]-4-METHYL-2,6,7-TRIOXABICYCLO[2.2.2]OCTANE. Organic Syntheses, 79, 216. [Link][15]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(6), 825-835. [Link][1]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link][2]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link][3]
-
Qi, C., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5674. [Link][5][7][8]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link][16]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link][4]
-
LibreTexts Chemistry. (2020). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. [Link][6]
-
Neostar United. (n.d.). Buy Oxetan-3-yl-4-methylbenzenesulfonate. [Link][12]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Enantioselective Oxetane Ring Opening with Chloride: Unusual Use of Wet Molecular Sieves for the Controlled Release of HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 12. echemi.com [echemi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Welcome to the technical support center for the synthesis and purification of Oxetan-3-ylmethyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile oxetane building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can achieve high purity and yield.
Introduction: The Challenge of Purifying Oxetane Tosylates
This compound is a key intermediate in medicinal chemistry, valued for its ability to introduce the desirable oxetane motif into drug candidates. The oxetane ring can improve physicochemical properties such as solubility and metabolic stability.[1] However, the inherent ring strain of the four-membered ether and the reactivity of the tosylate leaving group present unique challenges during synthesis and purification.[2] This guide provides practical, field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My tosylation reaction is incomplete, and I see a lot of starting material (oxetan-3-ylmethanol). What went wrong?
A1: Incomplete conversion is a frequent issue. Here are the primary culprits:
-
Reagent Quality:
-
Tosyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive. Always use a fresh bottle or recrystallize aged TsCl.
-
Base (Pyridine or Triethylamine): These amine bases are hygroscopic. Absorbed moisture will consume your TsCl. Use freshly distilled or anhydrous grade bases.
-
Solvent: Residual water in your reaction solvent (e.g., dichloromethane) is a common cause of failure due to TsCl hydrolysis. Ensure your solvent is rigorously dried.
-
-
Reaction Conditions:
-
Stoichiometry: An insufficient amount of TsCl is a straightforward reason for incomplete reaction. A slight excess (1.2-1.5 equivalents) is recommended to drive the reaction to completion.
-
Temperature: While many tosylations are initiated at 0 °C to control the exothermic reaction, the reaction may need to be warmed to room temperature and stirred for several hours to go to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC).
-
Q2: My NMR spectrum shows my desired product, but also significant impurities. What are they likely to be?
A2: Besides unreacted starting material, several side products can form:
-
p-Toluenesulfonic Acid: This is the hydrolysis product of excess TsCl during aqueous workup. It is typically removed by a basic wash (e.g., with saturated sodium bicarbonate solution).
-
Oxetan-3-ylmethyl Chloride: The hydrochloride salt of your amine base (e.g., triethylammonium chloride) can act as a source of nucleophilic chloride ions, which can displace the tosylate group.
-
Ring-Opened Products: The strained oxetane ring can be susceptible to opening under acidic conditions, which can be generated during the reaction (HCl byproduct) or during an aggressive aqueous workup.[2] A mild workup is crucial.
-
Dimerized or Polymerized Material: Under certain conditions, the product can react with the starting alcohol or another molecule of the product.
Q3: The product seems to be degrading during column chromatography on silica gel. Why is this happening and how can I prevent it?
A3: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like oxetane tosylates.
-
Deactivation of Silica Gel: To mitigate this, you can use silica gel that has been pre-treated with a base. A common method is to flush the packed column with your eluent system containing a small amount of triethylamine (e.g., 0.5-1%) before loading your sample.
-
Alternative Stationary Phases: If the product is highly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase silica gel.
-
Speed: Do not let the compound sit on the column for an extended period. A "flash" chromatography approach with positive pressure is recommended to expedite the separation.
Troubleshooting and Purification Protocols
General Reaction Workup
A carefully controlled workup is critical to prevent hydrolysis and ring-opening of the oxetane tosylate.
Protocol 1: Aqueous Workup
-
Upon reaction completion (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add cold water to quench the reaction.
-
Dilute the mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Cold, dilute HCl (e.g., 1 M) to remove the amine base.
-
Cold, saturated sodium bicarbonate solution to remove p-toluenesulfonic acid.
-
Brine to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 40 °C).
Purification Methodologies
This is the most common method for purifying oxetane tosylates.
Table 1: Recommended Conditions for Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. |
| Eluent System | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The product is moderately polar. |
| TLC Visualization | UV light (254 nm) and a potassium permanganate stain | The tosylate is UV active, and the oxetane may be visible with a permanganate stain. |
| Pro-Tip | Add 0.5% triethylamine to the eluent | Neutralizes the acidic sites on the silica gel, preventing product degradation. |
Step-by-Step Protocol:
-
Prepare the column by wet-packing with silica gel in the initial low-polarity eluent.
-
Pre-treat the column by flushing with one to two column volumes of the eluent containing 0.5% triethylamine.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed sample onto the top of the column.
-
Elute the column with the hexane/ethyl acetate gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
If the crude product is a solid and of reasonable purity, recrystallization can be an effective and scalable purification method.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).
-
Slowly add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., n-heptane or water) until the solution becomes slightly turbid.[4]
-
Add a few drops of the first solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum. A patent for a related oxetane derivative suggests recrystallization from an n-heptane/ethanol mixture.[4]
Purity Assessment
Confirm the purity and identity of your final product using the following analytical techniques.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides a clear fingerprint of the molecule.
-
Aromatic Protons: Two doublets around 7.8 ppm and 7.4 ppm.
-
Oxetane Protons: A multiplet around 4.5-4.7 ppm and a multiplet around 3.2-3.4 ppm.
-
Methylene Bridge (-CH₂-O): A doublet around 4.2 ppm.
-
Tosyl Methyl Group: A singlet around 2.4 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Peaks between ~128 and 145 ppm.
-
Carbonyl Carbon (of Tosyl): Not present.
-
Oxetane Carbons: Peaks around 77 ppm and 38 ppm.
-
Methylene Bridge (-CH₂-O): Peak around 74 ppm.
-
Tosyl Methyl Carbon: Peak around 21.5 ppm.
High-Performance Liquid Chromatography (HPLC):
HPLC is an excellent method to assess purity with high accuracy. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Workflow Diagrams
References
-
Organic Syntheses, Coll. Vol. 10, p.73 (2004); Vol. 79, p.216 (2002). [Link]
- Supporting Information for various chemical syntheses. (Note: This is a placeholder for a specific journal article that would contain detailed experimental procedures.)
- Supporting Information for sulfonylation reactions. (Note: This is a placeholder for a specific journal article that would contain detailed experimental procedures.)
-
Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Methodologies for the Formation of 2‑Substituted Oxetanes: Synthesis of (S)‑Oxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare. [Link]
- WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google P
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Isolation And Purification Of Substance By Column Chromatography | Request PDF. [Link]
-
Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC - NIH. [Link]
-
Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC - NIH. [Link]
-
Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one - ResearchGate. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]
-
Tosylates And Mesylates - Master Organic Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018 - YouTube. [Link]
-
Study on Synthesis Of Oxetan-3-ol | Semantic Scholar. [Link]
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps. [Link]
-
Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH. [Link]
-
Separation of Sodium 4-methylbenzenesulfonate on Newcrom R1 HPLC column. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]
-
26272-83-3| Chemical Name : Oxetan-3-yl 4-methylbenzenesulfonate | Pharmaffiliates. [Link]
- EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)
-
CAS 80-48-8 Methyl 4-methylbenzenesulfonate Impurity - Anant Pharmaceuticals Pvt. Ltd. [Link]
-
Oxetan-3-yl 4-methylbenzenesulfonate CAS 26272-83-3 - Home Sunshine Pharma. [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC - PubMed Central. [Link]
-
Supporting Information - Beilstein Journals. [Link]
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"Oxetan-3-ylmethyl 4-methylbenzenesulfonate" stability issues in acidic or basic media.
Technical Support Center: Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
This compound possesses two key functional groups that dictate its reactivity and stability: the strained oxetane ring and the tosylate group, which is an excellent leaving group. The primary stability concern is the acid-catalyzed ring-opening of the oxetane moiety.[1] Under acidic conditions, the ether oxygen of the oxetane can be protonated, activating the ring towards nucleophilic attack, which can lead to decomposition.[2][3] While generally more stable under basic conditions, both the oxetane ring and the tosylate ester can be susceptible to degradation in the presence of strong bases or nucleophiles.
Q2: How does pH affect the stability of the oxetane ring in my compound?
The stability of the oxetane ring is highly dependent on pH.
-
Acidic Conditions (pH < 6): The oxetane ring is most vulnerable. Protic and Lewis acids can catalyze ring-opening, leading to the formation of 1,3-diols or other ring-opened products if nucleophiles are present.[2][3] While some robust 3,3-disubstituted oxetanes show stability at pH values as low as 1, monosubstituted oxetanes can exhibit partial decomposition under these strongly acidic conditions.[4]
-
Neutral Conditions (pH 6-8): The compound generally exhibits good stability.
-
Basic Conditions (pH > 8): The oxetane ring is significantly more stable compared to acidic conditions. However, very strong bases (e.g., organometallics, concentrated NaOH) or high temperatures can still promote ring-opening or other side reactions.[5] It is also important to consider the stability of the tosylate group, which can undergo hydrolysis under strong basic conditions.
Q3: My downstream application involves a strongly acidic step (e.g., TFA for deprotection). Can I use this reagent?
Caution is strongly advised. Trifluoroacetic acid (TFA) is a strong acid that can readily catalyze the ring-opening of the oxetane. This will likely lead to the formation of a diol-trifluoroacetate ester or other related byproducts, compromising the integrity of your desired molecule. It is crucial to either modify your synthetic route to avoid strongly acidic steps after the introduction of the oxetane tosylate or to perform a stability test on a small scale before proceeding.
Q4: What are the expected degradation products under acidic or basic conditions?
-
Under acidic conditions , the primary degradation pathway is the ring-opening of the oxetane. In the presence of water, this will yield 1-(4-methylphenyl)sulfonyloxymethyl)propane-1,3-diol . If other nucleophiles (e.g., alcohols, halides from the acid) are present, they may also attack the activated oxetane ring.
-
Under basic conditions , two main degradation pathways are possible:
-
Hydrolysis of the tosylate ester: This would generate oxetan-3-ylmethanol and p-toluenesulfonic acid (as its salt).
-
Nucleophilic attack on the oxetane ring: While less common, strong nucleophiles can attack one of the methylene carbons of the oxetane ring in an SN2 fashion, leading to a ring-opened product.[6]
-
Part 2: Troubleshooting Guides
Issue 1: Unexpected Side Products Observed During a Reaction in Basic Media
-
Symptoms: TLC or LC-MS analysis of your reaction mixture shows a new, more polar spot that is not your desired product. You might also observe a spot corresponding to the starting alcohol (oxetan-3-ylmethanol).
-
Probable Cause: The base used in your reaction is likely causing the hydrolysis of the tosylate ester. The tosylate is a good leaving group, and under basic conditions, hydroxide ions or other strong nucleophiles can displace it.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Switch to a sterically hindered, non-nucleophilic base. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases can neutralize acid byproducts without competing as nucleophiles.
-
Lower the Reaction Temperature: If the reaction allows, running it at a lower temperature can significantly reduce the rate of undesired hydrolysis.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to minimize the presence of water, which can act as a nucleophile.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Issue 2: Decomposition Detected After Acidic Workup
-
Symptoms: Your crude NMR or mass spectrum after an aqueous acidic workup shows complex multiplets in the 3.5-4.5 ppm region, inconsistent with the expected product, and a mass corresponding to the addition of water.
-
Probable Cause: The oxetane ring has been opened during the acidic workup. This is a common issue when using aqueous HCl, H₂SO₄, or other strong acids to neutralize the reaction mixture.[5]
-
Troubleshooting Steps:
-
Avoid Strong Aqueous Acids: Do not use strong mineral acids for the workup.
-
Use a Mild Quenching Agent: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic buffer that is generally well-tolerated by the oxetane ring.
-
Perform a Non-Aqueous Workup: If possible, a non-aqueous workup is preferable. This can involve filtering the reaction mixture through a plug of silica gel or celite and concentrating the filtrate.
-
Bicarbonate Wash: A gentle wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to neutralize the reaction, followed by extraction. Ensure the pH does not become strongly acidic during any phase of the workup.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Stability Assessment
This protocol allows you to test the stability of this compound under your specific reaction conditions on a small, analytical scale.
-
Preparation: Prepare three vials:
-
Vial A (Acidic): 1 mg of the compound in 1 mL of your acidic reaction medium (e.g., solvent + acid).
-
Vial B (Basic): 1 mg of the compound in 1 mL of your basic reaction medium (e.g., solvent + base).
-
Vial C (Control): 1 mg of the compound in 1 mL of the reaction solvent only.
-
-
Incubation: Stir all three vials at your intended reaction temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial.
-
Quenching & Analysis: Immediately quench the aliquot with a suitable neutral buffer. Analyze the sample by LC-MS or TLC to determine the percentage of the remaining starting material and to identify any degradation products.
-
Interpretation: Compare the results from Vials A and B to the control (Vial C) to assess the degree of degradation caused by the acidic or basic conditions.
Data Summary: General pH Stability of Oxetane Rings
The following table summarizes the general stability of substituted oxetane rings across a pH range, based on literature data for various derivatives.[2][4][7]
| pH Range | Stability | Potential Degradation Products |
| 1.0 - 3.0 | Low to Moderate: High risk of ring-opening, especially at elevated temperatures. | 1,3-diols, 1,3-haloalcohols, or other adducts of nucleophiles. |
| 4.0 - 6.0 | Good: Generally stable for short to moderate reaction times at room temperature. | Minimal degradation expected. |
| 6.0 - 9.0 | Excellent: The oxetane ring is typically very stable in this range. | Negligible degradation of the oxetane ring. |
| > 10.0 | Good to Moderate: Ring is stable, but the tosylate ester is at risk of hydrolysis. | Oxetan-3-ylmethanol (from tosylate hydrolysis). |
Part 4: Mechanistic Visualizations
The following diagrams illustrate the key degradation pathways for this compound.
Caption: Acid-catalyzed degradation pathway.
Caption: Recommended workflow for reaction workup.
References
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11899-12051. Available at: [Link]
-
Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]
-
Morgan, K. F., et al. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265-5272. Available at: [Link]
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Available at: [Link]
-
Wuts, P. G. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12381-12411. Available at: [Link]
-
Organic Syntheses. (2002). PREPARATION OF 1-[N-BENZYLOXYCARBONYL-(1S)-1-AMINO-2-OXOETHYL]-4-METHYL-2,6,7-TRIOXABICYCLO[2.2.2]OCTANE. Organic Syntheses, 79, 216. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. Available at: [Link]
-
PubChem. (n.d.). Oxetan-3-yl 4-methylbenzene-1-sulfonate. National Center for Biotechnology Information. Available at: [Link]
-
Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). ScienceDirect. Available at: [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1397-1420. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 7. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Welcome to the technical support center for Oxetan-3-ylmethyl 4-methylbenzenesulfonate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth, field-proven insights into the optimization of its synthesis and subsequent reactions, focusing on the critical interplay of solvent and temperature. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a valuable building block?
This compound is a key organic intermediate. It comprises a four-membered oxetane ring attached to a primary carbon bearing a tosylate group. The tosylate is an excellent leaving group, making the molecule a potent electrophile for SN2 reactions.[1] The oxetane moiety itself is of high interest in medicinal chemistry. As a bioisostere for gem-dimethyl or carbonyl groups, it can improve physicochemical properties such as aqueous solubility and metabolic stability while reducing the basicity of nearby functional groups.[2][3][4]
Q2: What is the standard method for synthesizing this compound?
The most common and direct method is the tosylation of oxetan-3-ylmethanol. This reaction involves treating the alcohol with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a non-nucleophilic base.[5][6] The base is crucial for neutralizing the HCl byproduct generated during the reaction.[1][7]
Q3: How should I purify and store the final compound?
Purification is typically achieved via column chromatography on silica gel. It is important to note that prolonged exposure to acidic silica could potentially promote degradation or ring-opening, although 3-substituted oxetanes are relatively stable.[2] For storage, the compound should be kept in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the tosylate group and potential degradation.
Q4: What are the primary safety concerns and stability issues with this compound?
From a chemical stability perspective, the primary concern is the potential for the strained oxetane ring to undergo ring-opening. This is particularly relevant under harsh acidic conditions, at high temperatures, or with certain powerful nucleophiles or reducing agents.[3][8] While the 3-substitution pattern enhances stability compared to other oxetanes, this reactivity remains a key consideration during reaction design.[8]
Section 2: Troubleshooting Guide: Synthesis & Optimization
The synthesis of this compound from oxetan-3-ylmethanol is a foundational step. Optimizing this reaction is critical for ensuring high yield and purity, which directly impacts subsequent steps.
Q1: My tosylation reaction is slow or incomplete. What are the likely causes and solutions?
An incomplete reaction is often traced back to issues with reagents, temperature, or the choice of base.
-
Moisture: Tosyl chloride is sensitive to water and will hydrolyze, rendering it unreactive. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Strength: The base must be strong enough to efficiently scavenge the HCl byproduct. While triethylamine (TEA) is common, pyridine is also frequently used and can act as a nucleophilic catalyst.[9] For particularly stubborn alcohols, stronger, non-nucleophilic bases might be considered, though this is rarely necessary for primary alcohols.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[5][6] If the reaction stalls, gentle heating (e.g., to 40 °C) can increase the rate, but this must be balanced against the risk of side reactions.
Q2: I'm observing a significant byproduct, which I suspect is Oxetan-3-ylmethyl chloride. Why is this happening and how can I prevent it?
The formation of the corresponding chloride is a classic side reaction in tosylations when using amine bases like triethylamine. The HCl byproduct can react with the amine to form triethylammonium chloride. The chloride ion is nucleophilic and can displace the newly formed tosylate in an SN2 reaction, particularly if the reaction is heated or run for extended periods.[10]
Mitigation Strategies:
-
Use Pyridine: Using pyridine as both the base and solvent minimizes this issue. Pyridine forms a pyridinium chloride salt, and the chloride ion is less available for nucleophilic attack compared to the equilibrium in dichloromethane (DCM).
-
Control Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate (ideally 0 °C to room temperature).
-
Limit Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to minimize the time the product is exposed to chloride ions.
Q3: How do I select the optimal solvent and temperature for the synthesis?
Solvent and temperature are intrinsically linked. The ideal combination maximizes the rate of the desired tosylation while suppressing side reactions.
| Solvent | Typical Temp. | Advantages | Disadvantages & Causality |
| Dichloromethane (DCM) | 0 °C to RT | Excellent solubility for reagents; inert and easy to remove.[5][6] | Can promote the formation of the alkyl chloride byproduct due to the solubility of triethylammonium chloride. |
| Pyridine | 0 °C to RT | Acts as both solvent and base/catalyst; minimizes alkyl chloride formation.[9] | Can be difficult to remove completely; reaction workup is more involved. |
| Toluene | RT to 40 °C | Good for higher temperatures if needed; aprotic and non-polar.[6][7] | Reagents may have lower solubility; requires higher temperatures, increasing risk of degradation. |
| Tetrahydrofuran (THF) | 0 °C to RT | Good solvent for many organic reagents.[6] | Must be rigorously dried as it is often stabilized with water; can form peroxides. |
Senior Scientist Recommendation: Start with DCM and triethylamine at 0 °C, warming to room temperature , due to its operational simplicity.[5][6] If alkyl chloride formation is a persistent issue, switching to pyridine as the solvent is the most effective solution.
Section 3: Troubleshooting Guide: Nucleophilic Substitution Reactions
Once synthesized, this compound is used as an electrophile. The primary challenge in these reactions is achieving the desired SN2 substitution at the primary carbon without inducing the undesired ring-opening of the oxetane.
Q1: My nucleophilic substitution reaction is giving low yields of the desired product and a complex mixture of byproducts. What's going on?
This is the classic challenge: SN2 substitution vs. Oxetane Ring-Opening . The oxetane oxygen can be protonated or coordinate to a Lewis acid, which activates the ring for nucleophilic attack. Strong nucleophiles can also attack one of the oxetane ring carbons directly.[11][12]
// Nodes start [label="Low Yield or\nByproduct Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_acid [label="Are acidic protons or\nLewis acids present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_base [label="Action: Add a non-nucleophilic\nbase (e.g., DIPEA, Proton Sponge®)\nto scavenge trace acid.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Is the reaction\ntemperature > 60 °C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Action: Lower temperature.\nMonitor for longer reaction times.\nConsider microwave irradiation for\ncontrolled, rapid heating.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_nuc [label="Is the nucleophile\nvery strong/bulky?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_nuc [label="Action: If possible, use the\nconjugate base of a weaker acid.\nConsider changing the counter-ion\n(e.g., Na+ to K+).", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Analyze Solvent Choice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Desired Sₙ2 Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_acid; check_acid -> add_base [label="Yes"]; add_base -> check_temp; check_acid -> check_temp [label="No"]; check_temp -> lower_temp [label="Yes"]; lower_temp -> check_nuc; check_temp -> check_nuc [label="No"]; check_nuc -> change_nuc [label="Yes"]; change_nuc -> check_solvent; check_nuc -> check_solvent [label="No"]; check_solvent -> success; } }
Caption: Troubleshooting workflow for substitution reactions.
Q2: How does solvent choice affect the competition between substitution and ring-opening?
The solvent plays a pivotal role in stabilizing intermediates and influencing nucleophilicity.
| Solvent | Type | Effect on SN2 | Ring-Opening Risk | Rationale |
| DMF, DMSO | Polar Aprotic | Excellent. Solvates the cation, leaving a "naked," highly reactive anion for SN2. | Moderate-High | High reactivity can sometimes lead to less selectivity. High temperatures in these solvents can readily promote ring-opening. |
| Acetonitrile (ACN) | Polar Aprotic | Good. Less polar than DMF/DMSO but still excellent for SN2.[13] | Moderate | Often provides a good balance between reaction rate and selectivity. A preferred starting point. |
| THF, Dioxane | Ethereal | Moderate. Less polar; may require higher temperatures or phase-transfer catalysts. | Lower | Less likely to promote undesired charge separation that can lead to ring-opening pathways. |
| Methanol, Ethanol | Protic | Poor. Solvates the nucleophile via H-bonding, reducing its reactivity. | High (if acidic) | Should generally be avoided. If the solvent is acidic, it will catalyze ring-opening. |
Senior Scientist Recommendation: Begin optimization with Acetonitrile (ACN) . It provides a good balance of promoting the SN2 reaction rate while being less aggressive than DMF or DMSO, thereby offering a wider temperature window before ring-opening becomes significant.[13] If the reaction is sluggish, consider adding a catalyst like sodium iodide for O-tosyl to O-iodo conversion in situ.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound [5]
-
To a dry round-bottom flask under a nitrogen atmosphere, add oxetan-3-ylmethanol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (TEA, 3.1 eq.) dropwise to the stirred solution.
-
After stirring for 30 minutes at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.4 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to slowly warm to room temperature (25 °C) and stir for 16 hours.
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the title compound as a pure solid.
// Nodes A [label="1. Reagent Prep\n(Oxetan-3-ylmethanol,\nAnhydrous DCM)"]; B [label="2. Cool to 0 °C"]; C [label="3. Add Base\n(Triethylamine)"]; D [label="4. Add Tosyl Chloride"]; E [label="5. Warm to RT\n(Stir 16h)"]; F [label="6. TLC Monitoring"]; G [label="7. Aqueous Workup\n(Quench, Extract, Wash)"]; H [label="8. Dry & Concentrate"]; I [label="9. Purification\n(Column Chromatography)"]; J [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#EA4335"]; F -> G [label="Reaction\nComplete", color="#34A853"]; G -> H [color="#4285F4"]; H -> I [color="#4285F4"]; I -> J [color="#4285F4"]; } }
Caption: Step-by-step synthesis workflow diagram.
References
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Angewandte Chemie International Edition, 49(26), 4525-4528. Available at: [Link]
- Google Patents. (n.d.). Tosylation of alcohols - US5194651A.
-
Tanabe, Y., et al. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Compositions useful for modulating splicing - WO2023220439A1.
-
Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent - US9988380B2.
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). Novel imidazole derivatives - WO2018216822A1.
-
Chinese Chemical Letters. (n.d.). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Retrieved from [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]
-
YouTube. (2021). Reactions of Oxetanes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An intramolecular nucleophilic substitution of oxetanes. Retrieved from [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at room temperature. Retrieved from [Link]
-
ResearchGate. (2016). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Retrieved from [Link]
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Technical Support Center: Synthesis of Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Oxetan-3-ylmethyl 4-methylbenzenesulfonate. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. Oxetanes are increasingly valuable motifs in drug discovery, prized for their ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] The tosylated form, this compound, serves as an excellent electrophile for introducing the oxetane-3-yl-methyl group via nucleophilic substitution.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you overcome common pitfalls and achieve a successful synthesis.
Reaction Overview
The synthesis is a standard tosylation of a primary alcohol, (oxetan-3-yl)methanol, using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The reaction converts the poorly-leaving hydroxyl group into a tosylate, which is an excellent leaving group for subsequent SN2 reactions.
Caption: General reaction scheme for the tosylation of (oxetan-3-yl)methanol.
Frequently Asked Questions (FAQs)
This section addresses high-level issues that are frequently encountered during the synthesis.
Q1: My reaction is very slow or stalls, leaving a large amount of unreacted (oxetan-3-yl)methanol. What's the primary cause?
A1: Incomplete conversion is one of the most common problems and almost always points to issues with reagent quality or reaction conditions.
-
Moisture Contamination: Tosyl chloride reacts rapidly with water to form the unreactive p-toluenesulfonic acid. The primary culprits are often the solvent and the base. Amine bases like triethylamine (TEA) and pyridine are hygroscopic. Ensure your solvent (e.g., Dichloromethane - DCM) is anhydrous and use a freshly opened bottle or freshly distilled base.
-
Degraded Tosyl Chloride: Old bottles of TsCl can have significant hydrolysis. If you suspect degradation, it's best to use a fresh bottle or purify the reagent by recrystallization.[3]
-
Insufficient Base or TsCl: A slight excess of both the base (1.5 eq.) and TsCl (1.2-1.5 eq.) is typically used to drive the reaction to completion.[4] Ensure your stoichiometry is correct.
-
Low Temperature: While the reaction is initiated at 0 °C to control exothermicity, allowing it to slowly warm to room temperature is often necessary for the reaction to go to completion, especially with less reactive alcohols.[4]
Q2: I've isolated a significant byproduct. Mass spectrometry suggests it's the chlorinated analog, 3-(chloromethyl)oxetane. Why did this form?
A2: This is a classic and often vexing side reaction in tosylation chemistry. The tosylation reaction produces a chloride ion as a leaving group from TsCl. This chloride ion can then act as a nucleophile, attacking the newly formed, highly reactive tosylate intermediate to displace the tosyl group and form the alkyl chloride.[5][6]
-
Causality: The reaction proceeds via an intermediate pyridinium or triethylammonium sulfonate, which is highly reactive. The displaced chloride can compete with the desired reaction pathway. This is especially prevalent with substrates that can form stable carbocations (like benzylic alcohols) but can occur with primary alcohols as well.[5][7]
-
Mitigation Strategy: To minimize this, ensure that the alcohol concentration is high enough to favor the initial reaction with TsCl. Using a non-nucleophilic base or alternative sulfonylating agents like p-toluenesulfonic anhydride (Ts₂O) can also prevent the introduction of chloride ions altogether, though these reagents are more expensive.
Q3: My workup was difficult, and the final product is a hard-to-purify oil. How can I improve purification?
A3: Purification challenges often stem from byproducts and excess reagents.
-
Acidic Impurities: If your TsCl has degraded, you will have p-toluenesulfonic acid in your crude product. A wash with a saturated sodium bicarbonate (NaHCO₃) solution during the aqueous workup is essential to remove this acidic impurity.[5]
-
Basic Impurities: Excess pyridine or TEA must be removed. Washing the organic layer with a dilute acid like 1M HCl or copper(II) sulfate solution (for pyridine) will protonate the amine, making it water-soluble.
-
Chromatography: The final product is often purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. If the product is an oil, ensure it is thoroughly dried under high vacuum, as residual solvent can prevent crystallization.
Q4: I'm concerned about the stability of the oxetane ring. Can it open under the reaction conditions?
A4: This is a valid concern. The four-membered oxetane ring is strained and can be susceptible to ring-opening, particularly under acidic conditions.[1]
-
Reaction Conditions: Standard tosylation conditions using an amine base are basic, which protects the oxetane ring from acid-catalyzed cleavage. The integrity of the oxetane is generally maintained under these conditions.[1]
-
Workup: The primary risk comes during the aqueous workup. Using a strong acid wash to remove the base should be done cautiously and at low temperatures (e.g., on an ice bath). Avoid prolonged exposure to acidic conditions.
-
Product Stability: While the product itself is generally stable, some substituted oxetanes, particularly oxetane-carboxylic acids, have been shown to be unstable and can isomerize to lactones upon heating or even at room temperature.[8][9] While this is less of a concern for the tosylate product, it highlights the inherent reactivity of the ring system.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (TLC shows significant starting material) | 1. Wet solvent or base. 2. Degraded TsCl. 3. Insufficient reaction time or temperature. 4. Sub-stoichiometric reagents. | 1. Use anhydrous solvent and freshly distilled base. 2. Use a fresh bottle of TsCl or recrystallize from hexane.[3] 3. Allow the reaction to stir overnight at room temperature after initial addition at 0 °C. 4. Use 1.2-1.5 eq. of TsCl and 1.5 eq. of base. |
| Major Byproduct is the Alkyl Chloride (Identified by MS/NMR) | 1. Chloride ion from TsCl is acting as a nucleophile.[5] 2. Solvent choice may favor SN2 displacement (e.g., polar aprotic solvents like DMF can accelerate this).[6] | 1. Ensure dropwise addition of TsCl to the alcohol solution to avoid high local concentrations of the activated intermediate. 2. Consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl to eliminate the chloride source. 3. Stick to less polar solvents like DCM or THF. |
| Evidence of Ring-Opened Products (Complex, unexpected NMR signals) | 1. Acidic contamination during the reaction. 2. Overly harsh acidic workup. | 1. Ensure the base is in excess and of good quality. 2. During workup, use a mild acid (e.g., saturated NH₄Cl) or a brief, cold wash with dilute HCl. Do not let the aqueous layer remain acidic for long periods. |
| Product is an Oily Residue, Fails to Crystallize | 1. Residual solvent. 2. Presence of impurities (e.g., p-toluenesulfonic acid, unreacted alcohol). | 1. Dry the purified product under high vacuum for several hours. 2. Re-purify via column chromatography, ensuring careful separation of fractions. Confirm purity by ¹H NMR. |
Optimized Experimental Protocol
This protocol is based on established methods for the tosylation of primary alcohols, adapted for the specific substrate.[5]
Reagent Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| (Oxetan-3-yl)methanol | 88.11 | 1.0 | 0.88 g (10.0 mmol) |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 | 2.29 g (12.0 mmol) |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.10 mL (15.0 mmol) |
| 4-DMAP (catalyst) | 122.17 | 0.05 | 61 mg (0.5 mmol) |
| Anhydrous Dichloromethane (DCM) | - | - | ~50 mL |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add (oxetan-3-yl)methanol (1.0 eq.), anhydrous DCM (to 0.2 M), triethylamine (1.5 eq.), and 4-DMAP (0.05 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
TsCl Addition: Dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-12 hours).
-
Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of 20 mL of cold water.
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with cold 1M HCl (2 x 20 mL, to remove TEA and DMAP), saturated NaHCO₃ solution (2 x 20 mL, to remove acidic impurities), and finally with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes) to afford the pure this compound as a white solid or colorless oil.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
References
-
Z. W. Zhai, W. S. Li, M. Z. Liu, et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5674. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic-synthesis.org. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
Hunt, I. (n.d.). Ch8: Tosylates. University of Calgary. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Oxetan-3-yl 4-methylbenzene-1-sulfonate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
SciSpace. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. [Link]
-
W. T. G. van den Bossche, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10243-10263. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved January 19, 2026, from [Link]
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ChemBK. (2024). 3-Ts-oxetan. Retrieved January 19, 2026, from [Link]
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Stepan, A. F. et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4992–4996. [Link]
-
Rose, N. G. W., et al. (2002). PREPARATION OF 1-[N-BENZYLOXYCARBONYL-(1S)-1-AMINO-2-OXOETHYL]-4-METHYL-2,6,7-TRIOXABICYCLO[2.2.2]OCTANE. Organic Syntheses, 79, 216. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. [Link]
-
Reddit. (2023). Mesylation and Tosylation. r/OrganicChemistry. [Link]
-
ResearchGate. (2016). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2018). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]
-
Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. [Link]
-
Home Sunshine Pharma. (n.d.). Oxetan-3-yl 4-methylbenzenesulfonate CAS 26272-83-3. Retrieved January 19, 2026, from [Link]
- Google Patents. (2021).
- Google Patents. (1999).
- Google Patents. (2023).
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Semantic Scholar. (n.d.). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. [Link]
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- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of Oxetan-3-ylmethyl 4-methylbenzenesulfonate in your synthetic endeavors. Our focus is on providing practical, field-proven insights to help you navigate the unique reactivity of the oxetane motif.
A Note on the Role of this compound
It is a common point of inquiry whether this compound can function as a catalyst. To clarify, this compound is not a catalyst but rather a highly valuable synthetic intermediate. It serves as an electrophilic building block, providing an oxetane moiety that can be incorporated into a target molecule. The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions. This guide will therefore focus on the selection and optimization of catalysts for reactions involving this and similar oxetane-based electrophiles.
Part 1: Catalyst Selection for Reactions Involving Oxetane Electrophiles
The choice of catalyst is paramount when working with oxetane-containing reagents to ensure desired reactivity while preserving the integrity of the strained four-membered ring. The primary reaction pathways for this compound are nucleophilic substitution at the methylene carbon and ring-opening of the oxetane.
Q1: What are the best catalysts for promoting nucleophilic substitution on this compound without causing ring-opening?
For nucleophilic substitution at the primary carbon, the goal is to enhance the reactivity of the nucleophile or stabilize the transition state without activating the oxetane ring itself.
-
Phase-Transfer Catalysts (PTCs): For reactions with anionic nucleophiles in biphasic systems, PTCs like quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide) are excellent choices. They shuttle the nucleophile into the organic phase, increasing its effective concentration and reactivity without the need for harsh conditions that could induce ring-opening.
-
Non-nucleophilic Bases: When using neutral nucleophiles (e.g., amines, alcohols), a strong, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) can be used to deprotonate the nucleophile, increasing its nucleophilicity. These bases are generally not strong enough Lewis bases to coordinate to the oxetane oxygen and promote ring-opening.
Q2: I want to perform a ring-opening reaction of an oxetane. What types of catalysts should I consider?
Ring-opening of oxetanes is typically catalyzed by acids, which activate the ether oxygen.
-
Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) can be effective. However, they can be non-selective and lead to side reactions. Milder Brønsted acids are often preferred.[1]
-
Lewis Acids: This is the most common and versatile class of catalysts for oxetane ring-opening. The choice of Lewis acid is critical for controlling regioselectivity and preventing polymerization.
-
Strong Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) and aluminum trichloride (AlCl₃) are powerful catalysts but can lead to rapid, uncontrolled polymerization.[2] They should be used at low temperatures and with careful stoichiometry.
-
Milder Lewis Acids: Scandium(III) triflate (Sc(OTf)₃), indium(III) triflate (In(OTf)₃), and zinc chloride (ZnCl₂) offer a good balance of reactivity and control. They are particularly useful for reactions with less reactive nucleophiles.
-
Bulky Lewis Acids: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) and aluminum tris(pentafluorophenyl) (Al(C₆F₅)₃) are "superacids" that have shown excellent regioselectivity in the isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols.[3]
-
The following table summarizes catalyst choices for different transformations:
| Desired Transformation | Catalyst Class | Specific Examples | Key Considerations |
| Nucleophilic Substitution | Phase-Transfer Catalysts | Tetrabutylammonium bromide (TBAB) | Biphasic reactions, anionic nucleophiles. |
| Non-nucleophilic Bases | DBU, DIPEA | For neutral nucleophiles like alcohols and amines. | |
| Ring-Opening | Brønsted Acids | p-TsOH, TFA | Can be harsh; use with caution.[1] |
| Strong Lewis Acids | BF₃·OEt₂, AlCl₃ | High reactivity, risk of polymerization.[2] | |
| Mild Lewis Acids | Sc(OTf)₃, In(OTf)₃, ZnCl₂ | Good control and functional group tolerance. | |
| Bulky Lewis Superacids | B(C₆F₅)₃, Al(C₆F₅)₃ | High regioselectivity in certain isomerizations.[3] |
Part 2: Reaction Optimization Strategies
Q3: My ring-opening reaction is giving low yields and a significant amount of polymer. How can I optimize the conditions?
This is a common issue stemming from the high ring strain of oxetanes (approximately 25.5 kcal/mol), which provides a strong thermodynamic driving force for polymerization.[4][5]
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the rate of polymerization, which typically has a higher activation energy than the desired nucleophilic attack.
-
Slow Addition: Add the Lewis acid catalyst slowly to a solution of the oxetane and the nucleophile. This maintains a low instantaneous concentration of the activated oxetane, favoring the intermolecular reaction over polymerization.
-
Catalyst Loading: Use the lowest effective catalyst loading. Start with 1-5 mol% and increase only if necessary. Higher catalyst loadings can lead to increased side reactions.
-
Solvent Choice: Use non-coordinating solvents like dichloromethane (DCM) or toluene. Coordinating solvents such as tetrahydrofuran (THF) or acetonitrile can compete with the oxetane for binding to the Lewis acid, inhibiting the reaction.
Part 3: Troubleshooting Guide
Issue 1: The reaction is sluggish or stalls completely.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Moisture: Many Lewis acids are sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Impurities: Impurities in the starting materials can poison the catalyst.[3] Purify the oxetane substrate and nucleophile before use.
-
-
Insufficient Catalyst Activity:
-
If using a mild Lewis acid, it may not be strong enough to activate the oxetane. Consider switching to a stronger Lewis acid or increasing the reaction temperature incrementally.
-
-
Poor Nucleophile:
-
The nucleophile may be too weak. If possible, convert it to a more reactive form (e.g., deprotonate an alcohol to an alkoxide).
-
Workflow for Troubleshooting Stalled Reactions
Caption: Decision tree for troubleshooting stalled reactions.
Issue 2: Undesired ring-opening occurs during a planned nucleophilic substitution.
Potential Causes & Solutions:
-
Acidic Impurities: Trace acidic impurities in the reagents or solvent can catalyze ring-opening. Wash reagents with a mild base and use freshly distilled, neutral solvents.
-
Reaction Temperature is Too High: Nucleophilic substitution may be slower than ring-opening at elevated temperatures. Run the reaction at room temperature or below.
-
Protic Nucleophile: Nucleophiles like water or alcohols can act as Brønsted acids, especially at higher temperatures, leading to ring-opening. Ensure anhydrous conditions.
Issue 3: Poor regioselectivity in ring-opening of an unsymmetrical oxetane.
Potential Causes & Solutions:
-
Steric vs. Electronic Control: The regioselectivity of ring-opening is a delicate balance between steric hindrance and the electronic stability of the resulting carbocation-like intermediate.
-
SN2-like attack: Favored by less hindered positions and less potent Lewis acids.
-
SN1-like attack: Favored at the more substituted carbon that can better stabilize a positive charge, often promoted by stronger Lewis acids.
-
-
Catalyst Choice: The size and nature of the catalyst can influence regioselectivity. Bulky Lewis acids like Al(C₆F₅)₃ can favor attack at the less hindered carbon.[3]
Part 4: Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile
This protocol provides a general procedure for the ring-opening of an oxetane with an alcohol, using a mild Lewis acid catalyst.
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the oxetane substrate (1.0 equiv) and the alcohol nucleophile (1.2 equiv) in anhydrous dichloromethane (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a stock solution of Sc(OTf)₃ (0.05 equiv) in anhydrous dichloromethane.
-
Add the Sc(OTf)₃ solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Sources
- 1. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 2. Polyoxetane - Wikipedia [en.wikipedia.org]
- 3. ddd.uab.cat [ddd.uab.cat]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
"Oxetan-3-ylmethyl 4-methylbenzenesulfonate" workup procedures for cleaner product
Technical Support Center: Oxetan-3-ylmethyl 4-methylbenzenesulfonate
A Guide to Cleaner Workup Procedures and Troubleshooting
Welcome to the technical support guide for the synthesis and purification of this compound. As a key intermediate in pharmaceutical development, achieving high purity is critical. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into common workup challenges and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the workup and purification of this compound.
Q1: My crude product is a persistent oil or gum, but literature suggests it should be a solid. What are the likely causes and how can I fix this?
A1: This is a common issue, typically arising from residual impurities that inhibit crystallization. The primary culprits are excess reagents, byproducts, or residual solvent.
-
Cause & Analysis:
-
Residual Pyridine/Triethylamine: The base used in the tosylation reaction is often difficult to remove completely by simple evaporation. Its presence can significantly lower the melting point of the crude product.
-
p-Toluenesulfonic Acid: Hydrolysis of excess p-toluenesulfonyl chloride (TsCl) during aqueous workup forms p-toluenesulfonic acid, which is a highly polar and often hygroscopic solid that can result in an oily product mixture.
-
Unreacted Oxetan-3-ylmethanol: The starting alcohol is a polar liquid. Incomplete reaction leaves it in the crude product, leading to an oily consistency.
-
Pyridine Hydrochloride Salt: If pyridine is used as the base, its hydrochloride salt is formed. While it has low solubility in many organic solvents like dichloromethane, some can be carried through, especially if emulsions form during the workup.
-
-
Troubleshooting & Solution:
-
Acidic Wash: The most effective way to remove basic impurities like pyridine or triethylamine is to wash the organic layer with a cold, dilute acid solution. A wash with cold 1 M HCl is standard practice.[1] This converts the amine into its water-soluble hydrochloride salt, which is then partitioned into the aqueous layer.
-
Causality: The protonation of the amine base increases its polarity and water solubility, facilitating its removal from the less polar organic phase containing the desired product.
-
-
Basic Wash: To remove acidic impurities like p-toluenesulfonic acid and excess TsCl (which will hydrolyze), wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Monitoring: Before beginning the workup, ensure the reaction has gone to completion by Thin Layer Chromatography (TLC) to avoid issues with unreacted starting material.
-
Q2: How can I effectively remove unreacted p-toluenesulfonyl chloride (TsCl) and its hydrolysis product, p-toluenesulfonic acid?
A2: Excess TsCl is often used to drive the reaction to completion, but its removal is crucial for product purity. Several strategies can be employed, ranging from standard aqueous washes to more specific quenching techniques.
-
Method 1: Standard Aqueous Workup
-
A thorough wash with saturated aqueous NaHCO₃ will react with both TsCl and p-toluenesulfonic acid, converting them into the water-soluble sodium p-toluenesulfonate salt. Multiple washes may be necessary.
-
-
Method 2: Nucleophilic Quenching
-
Before the main aqueous workup, a nucleophile can be added to the reaction mixture to consume the excess TsCl. For instance, adding a small amount of a water-soluble amine like ethanolamine can convert the remaining TsCl into a water-soluble sulfonamide, which is easily removed during the aqueous extraction.[1]
-
-
Method 3: Cellulosic Material Scavenging
-
An innovative and simple method involves reacting the excess TsCl with a cellulosic material, such as filter paper. After the primary reaction is complete, adding pyridine and filter paper to the reaction mixture, followed by sonication, can effectively remove excess TsCl.[2] The resulting cellulose tosylate is a solid that can be removed by filtration.
-
| Impurity | Chemical Nature | Removal Method | Reference |
| p-Toluenesulfonyl chloride (TsCl) | Acid Chloride | Wash with aq. NaHCO₃; Quench with ethanolamine; React with filter paper. | [1][2] |
| p-Toluenesulfonic acid | Strong Acid | Wash with aq. NaHCO₃ or other mild base. | |
| Pyridine / Triethylamine | Organic Base | Wash with cold, dilute aq. HCl or aq. NH₄Cl. | [1] |
| Pyridine/Triethylamine HCl | Salt | Wash with water. | |
| Oxetan-3-ylmethanol | Alcohol | Ensure reaction completion; Purify by chromatography or recrystallization. |
Q3: I am concerned about the stability of the oxetane ring during the workup. What conditions should I avoid?
A3: This is a critical consideration. The four-membered oxetane ring is strained and susceptible to ring-opening under harsh conditions, particularly strong acids and high temperatures.[3][4]
-
Expertise & Causality:
-
Acid Sensitivity: Strong acidic conditions can protonate the oxetane oxygen, activating the ring for nucleophilic attack and subsequent opening. Even the generation of HCl during the tosylation reaction can be problematic if not scavenged by the base. Some intramolecular isomerizations of oxetane-carboxylic acids have been observed even without external catalysts, highlighting the ring's inherent strain.[3]
-
Temperature Sensitivity: Avoid excessive heat during both the reaction and the workup (e.g., during solvent evaporation). High temperatures can promote side reactions, including elimination or ring-opening. Most tosylation reactions are initially performed at 0 °C and may be allowed to slowly warm to room temperature.[5][6]
-
-
Recommended Precautions:
-
Use Cold Solutions: Perform all acidic and basic washes with solutions cooled in an ice bath (0-5 °C).
-
Avoid Strong Acids: Use mild acidic solutions for washing, such as 1 M HCl, saturated ammonium chloride (NH₄Cl), or even a citric acid solution, rather than concentrated acids.[7]
-
Minimize Contact Time: Do not let the organic layer remain in contact with the acidic or basic aqueous layers for extended periods. Separate the layers promptly after washing.
-
Low-Temperature Evaporation: Concentrate the final organic solution under reduced pressure at a low temperature (typically ≤ 40 °C).
-
Q4: What is the most reliable protocol for obtaining a highly pure, crystalline product suitable for drug development?
A4: For pharmaceutical applications, achieving >99% purity is often required. This typically necessitates a final purification step after the initial workup. The choice between recrystallization and flash chromatography depends on the impurity profile and scale.
-
Method 1: Recrystallization
-
Recrystallization is an excellent and scalable method if the crude product is already reasonably pure and solid. It is highly effective at removing small amounts of structurally distinct impurities. A procedure for a similar compound, pentaerythritol tetra-tosylate, involves recrystallization from an ethanol/acetone system.
-
Recommended Solvents: A solvent screen is recommended. Good solvent systems for tosylates often include isopropanol, ethanol, ethyl acetate/heptane, or dichloromethane/pentane.
-
-
Method 2: Flash Column Chromatography
-
If the crude product is an oil or contains multiple impurities, flash chromatography on silica gel is the preferred method.[5] It provides excellent separation of components with different polarities.
-
Recommended Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes is a common starting point for purifying tosylates.
-
Experimental Protocols
Protocol 1: Standard Quench and Extractive Workup
This protocol is a reliable general procedure for quenching the reaction and removing the majority of common impurities.
-
Reaction Quench: Once TLC analysis confirms the consumption of the starting alcohol, cool the reaction flask to 0 °C in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[6]
-
Aqueous Addition: Slowly add cold deionized water to the reaction mixture with vigorous stirring.[6]
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Acid Wash: Wash the organic layer sequentially with cold 1 M HCl (2 x volume) to remove the amine base.[1]
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x volume) to remove acidic impurities.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x volume) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at T < 40 °C.
-
Final Product: The resulting crude product can then be further purified by recrystallization or chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., isopropanol or an ethyl acetate/heptane mixture).
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. A yield of 78-87% has been reported for a similar oxetane tosylate after precipitation.[8]
Visualized Workflows
General Workup Decision Tree
Caption: Troubleshooting flowchart for common product isolation issues.
Standard Extractive Workup Workflow
Caption: Step-by-step extractive workup process.
References
-
Summer Scholar Report - NESACS. (n.d.). Northeast Section of the American Chemical Society. Retrieved from [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Mohammadpoor-Baltork, I., et al. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 50(35), 4949-4951.
- Hoogenboom, R., et al. (2009). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Australian Journal of Chemistry, 62(8), 839-845.
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
- Rose, N. G. W., et al. (2002). PREPARATION OF 1-[N-BENZYLOXYCARBONYL-(1S)-1-AMINO-2-OXOETHYL]-4-METHYL-2,6,7-TRIOXABICYCLO[2.2.2]OCTANE. Organic Syntheses, 79, 216.
- Mykhailiuk, P. K. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 84(7), 4292-4299.
-
PubChem. (n.d.). Oxetan-3-yl 4-methylbenzene-1-sulfonate. Retrieved from [Link]
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ChemBK. (2024). 3-Ts-oxetan. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
- Deshmukh, M. N., et al. (2014). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 29-32.
-
Summer, H. (2011). Method Development for Synthesizing Allylic Tosylates. ResearchGate. Retrieved from [Link]
- Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(17), 1889-1891.
- Zhang, L., & Zhang, J. (2009). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 131(40), 14602-14603.
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). Buy Oxetan-3-yl-4-methylbenzenesulfonate from Neostar United (Changzhou) Industrial Co. Retrieved from [Link]
- Chen, Y., et al. (2017). Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. EP3248969B1.
- Federal, S. C., et al. (2021). Process and intermediate for the preparation of oxetan-2-ylmethanamine. WO2021118906A1.
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Technical Support Center: Optimizing Reactions with Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Welcome to the technical support center for "Oxetan-3-ylmethyl 4-methylbenzenesulfonate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. We understand that achieving high conversion rates is critical for the success of your research. This document provides in-depth technical guidance in a question-and-answer format to address common challenges and enhance your experimental outcomes.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates can stem from a variety of factors, from reagent quality to subtle nuances in reaction conditions. This section provides a systematic approach to identifying and resolving these issues.
Question 1: My reaction shows a significant amount of unreacted starting material (e.g., a nucleophile) and remaining this compound. What are the potential causes and solutions?
This scenario suggests that the reaction is not proceeding to completion. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: Nucleophilic substitution reactions with tosylates require adequate time and sometimes elevated temperatures to proceed to completion.
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time. A modest increase in temperature, for example, from room temperature to 40-60 °C, can significantly accelerate the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
-
Inadequate Mixing: In heterogeneous reaction mixtures, poor mixing can limit the interaction between reactants.
-
Solution: Ensure vigorous stirring throughout the reaction. For viscous mixtures, consider using a mechanical stirrer.
-
-
Deactivation of the Nucleophile: The nucleophile itself might be degrading under the reaction conditions or could be protonated by acidic byproducts, reducing its nucleophilicity.[1]
-
Solution: Ensure the reaction is performed under anhydrous conditions and with a suitable base to neutralize any generated acid. If the nucleophile is known to be unstable, consider adding it to the reaction mixture in portions.
-
-
Steric Hindrance: While this compound is a primary tosylate and generally reactive, a sterically bulky nucleophile can slow down the reaction rate.
-
Solution: In such cases, longer reaction times and higher temperatures may be necessary. Alternatively, exploring a different synthetic route might be more efficient.
-
Question 2: I'm observing the formation of a significant byproduct alongside my desired product. How can I identify and minimize it?
Byproduct formation is a common cause of low yields. Here are some likely culprits and their mitigation strategies:
-
Side Reaction 1: Ring Opening of the Oxetane
The strained four-membered oxetane ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[2][3][4][5] This is more likely to occur under acidic or strongly basic conditions, or with highly reactive nucleophiles.
-
Identification: Ring-opened products will have a different molecular weight and polarity compared to the desired product. They can often be identified by LC-MS and NMR spectroscopy.
-
Minimization:
-
Control pH: Avoid strongly acidic or basic conditions if possible. Use a non-nucleophilic base to scavenge any acid generated during the reaction.
-
Choice of Nucleophile: Very strong nucleophiles may favor ring opening. If possible, use a milder nucleophile.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
-
Side Reaction 2: Elimination (E2) Reaction
The tosylate is an excellent leaving group, and in the presence of a strong, non-nucleophilic base, an E2 elimination reaction can compete with the desired SN2 substitution, leading to an undesired alkene.
-
Identification: The formation of an alkene byproduct can be detected by NMR spectroscopy (alkenyl proton signals) and GC-MS.
-
Minimization:
-
Choice of Base: Use a non-hindered, weaker base if possible. For instance, pyridine can be a better choice than a bulky base like triethylamine in some cases, as it can also act as a nucleophilic catalyst.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
-
-
Side Reaction 3: Grob Fragmentation
For certain substrates, a concerted fragmentation of the C-C and C-O bonds can occur, leading to the formation of smaller, unsaturated molecules. This is a potential, though less common, side reaction for oxetane-containing systems.
-
Identification: The fragments will have significantly lower molecular weights than the desired product and can be detected by GC-MS.
-
Minimization: This is highly substrate-dependent. Careful selection of reaction conditions, particularly the base and solvent, can sometimes suppress this pathway.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and use of this compound.
Q1: What is the stability of this compound and how should it be stored?
-
Stability: this compound is a relatively stable compound. However, like most tosylates, it is sensitive to moisture and can hydrolyze to oxetan-3-ylmethanol and p-toluenesulfonic acid. The oxetane ring itself is generally stable under neutral conditions but can be opened under strongly acidic or basic conditions.
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.
Q2: How can I purify this compound if it has degraded?
If the compound has been improperly stored and hydrolysis has occurred, purification can be achieved through:
-
Column Chromatography: Flash column chromatography on silica gel is a common method for removing polar impurities like p-toluenesulfonic acid and oxetan-3-ylmethanol.
-
Recrystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
Q3: What analytical techniques are best for monitoring reactions involving this reagent?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction.[6] Use a suitable solvent system to achieve good separation between the starting materials, product, and any byproducts. Staining with potassium permanganate can be useful for visualizing non-UV active compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the molecular weights of the components in the reaction mixture, which is invaluable for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities after isolation.
Experimental Protocols
General Procedure for Nucleophilic Substitution using this compound
This is a general guideline; specific conditions will need to be optimized for each reaction.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF).
-
Addition of Base: Add a suitable base (e.g., potassium carbonate, 1.5 eq) to the mixture.
-
Addition of Tosylate: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF, ACN, THF | Polar aprotic solvents are generally effective for SN2 reactions. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, Pyridine | To neutralize any acid formed and/or deprotonate the nucleophile. |
| Temperature | Room Temperature to 80 °C | Dependent on the reactivity of the nucleophile. |
| Equivalents of Tosylate | 1.1 - 1.5 eq. | A slight excess can help drive the reaction to completion. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates.
Caption: A decision tree for troubleshooting low conversion rates.
References
- Google Patents. (2019). US10246426B2 - Triazole compounds as T-type calcium channel blockers.
- Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15334-15384.
- Google Patents. (2018). WO2018216822A1 - Novel imidazole derivatives.
- Google Patents. (2019). US10508113B2 - Inhibitors of tyrosine kinase 2 mediated signaling.
- Google Patents. (2018). WO2018204532A1 - Non-fused tricyclic compounds.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Google Patents. (2015). US20150259333A1 - Triazole compounds as T-type calcium channel blockers.
- Google Patents. (2017). THAI KAUNO A TARTA DE TRATAMENTE M IN.
- Google Patents. (2017). WO2017147410A1 - Compounds that inhibit mcl-1 protein.
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Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
- Lawson, E. C., Wang, C.-Y., & Kuduk, S. D. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9642–9645.
-
PubMed. (2019). Mild Intramolecular Ring Opening of Oxetanes. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
- Google Patents. (2016). WO2016092326A1 - 2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of parg.
-
Reddit. (2025). Trouble with tosylation reaction : r/Chempros. Retrieved from [Link]
- Google Patents. (2017). WO2017112768A1 - Inhibitors of the menin-mll interaction.
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-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Oxetane Synthesis: Moving Beyond Oxetan-3-ylmethyl 4-methylbenzenesulfonate
For the Modern Chemist: A Guide to Advanced Oxetane Synthesis
The oxetane motif, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug development. Its unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and lipophilicity, make it an attractive isostere for gem-dimethyl and carbonyl groups.[1][2] A common precursor for introducing this valuable scaffold is Oxetan-3-ylmethyl 4-methylbenzenesulfonate, a versatile building block that readily undergoes nucleophilic substitution. However, the modern synthetic chemist has a diverse and powerful arsenal of methodologies at their disposal. This guide provides an in-depth comparison of the primary alternatives to this classical tosylate precursor, offering experimental insights and data to inform the selection of the optimal synthetic strategy.
The Classical Approach: Intramolecular Williamson Etherification
The synthesis of oxetanes via intramolecular Williamson etherification is a cornerstone of heterocyclic chemistry. This method typically involves the cyclization of a 1,3-diol or a 1,3-halohydrin.[3][4] The use of "this compound" falls squarely within this category, where the tosylate acts as an excellent leaving group for intramolecular attack by a suitably positioned alkoxide.
The underlying principle is an SN2 reaction, where a strong base is used to deprotonate a hydroxyl group, which then displaces a leaving group three carbons away to form the strained four-membered ring. Common bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium hydroxide (KOH).[1][3]
While reliable, this method's primary limitation is the potential for competing elimination reactions, particularly when forming highly substituted oxetanes.[3] Furthermore, the synthesis of the requisite 1,3-diol or halohydrin precursor can add steps to the overall synthetic sequence.
The Photochemical Alternative: The Paternò-Büchi Reaction
For a more convergent approach, the Paternò-Büchi reaction offers a powerful alternative, constructing the oxetane ring in a single step via a [2+2] photocycloaddition of a carbonyl compound and an alkene.[5] This reaction is initiated by the photoexcitation of the carbonyl to its singlet or triplet excited state, which then adds to the alkene.
The key advantage of this method is its atom economy and the ability to rapidly generate complex oxetane structures.[2] However, it often requires specialized photochemical equipment, and the regioselectivity can be a challenge, sometimes leading to a mixture of isomers.[5] Recent advancements have demonstrated the use of visible-light photocatalysis, making the reaction more accessible and scalable.[6]
Ring Expansion Strategies: From Epoxides to Oxetanes
A clever and efficient method for synthesizing oxetanes involves the ring expansion of readily available epoxides. This is typically achieved using sulfur ylides, such as dimethyloxosulfonium methylide, in a reaction that proceeds via nucleophilic attack on the epoxide followed by intramolecular cyclization.[1][3]
This one-pot procedure is often high-yielding and provides a direct route to 2-substituted oxetanes.[1] A key consideration is the potential for the sulfur ylide to act as a base, which can lead to side reactions if the epoxide substrate is sensitive to basic conditions.
The Mitsunobu Reaction: A Dehydrative Cyclization of 1,3-Diols
The Mitsunobu reaction provides a powerful and often stereospecific method for the cyclization of 1,3-diols to oxetanes.[4][7] This reaction utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate one of the hydroxyl groups for intramolecular nucleophilic attack by the other.[8][9]
A significant advantage of the Mitsunobu reaction is the inversion of stereochemistry at the carbon bearing the activated hydroxyl group, offering a high degree of stereocontrol.[8] However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.[9]
Comparative Analysis of Oxetane Synthesis Methodologies
| Methodology | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Intramolecular Williamson Etherification | 1,3-Diols, 1,3-Halohydrins | Strong Base (NaH, KOtBu) | Well-established, reliable for simple substrates.[3] | Potential for competing elimination reactions, requires pre-functionalized substrates.[3] |
| Paternò-Büchi Reaction | Carbonyl, Alkene | UV or Visible Light, Photocatalyst | Convergent, atom-economical, rapid access to complex structures.[2] | Requires specialized equipment, potential for low regioselectivity.[5] |
| Epoxide Ring Expansion | Epoxides | Sulfur Ylides | Often high-yielding, one-pot procedure.[1] | Sulfur ylide can act as a base, leading to side reactions. |
| Mitsunobu Reaction | 1,3-Diols | PPh3, DEAD (or DIAD) | High stereocontrol (inversion of configuration).[8] | Stoichiometric byproducts can complicate purification.[9] |
Experimental Protocols
Protocol 1: Oxetane Synthesis from a 1,3-Diol via Monotosylation and Cyclization
-
Step 1: Monotosylation. To a solution of the 1,3-diol (1.0 equiv) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portion-wise. Stir the reaction mixture at 0 °C for 4-6 hours.
-
Step 2: Work-up. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Step 3: Cyclization. Dissolve the crude mono-tosylate in anhydrous THF and cool to 0 °C. Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Step 4: Purification. Carefully quench the reaction with water and extract with diethyl ether. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography.[1]
Protocol 2: Paternò-Büchi Reaction for Oxetane Synthesis
-
Step 1: Reaction Setup. In a quartz reaction vessel, dissolve the carbonyl compound (1.0 equiv) and the alkene (2.0-5.0 equiv) in a suitable solvent (e.g., benzene, acetonitrile).
-
Step 2: Irradiation. Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes. Irradiate the mixture with a high-pressure mercury lamp (or a suitable visible light source if using a photocatalyst) while maintaining a low temperature (e.g., 0-10 °C).
-
Step 3: Monitoring and Work-up. Monitor the reaction by TLC or GC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Step 4: Purification. Purify the crude product by column chromatography to isolate the oxetane.[6]
Conclusion
While this compound remains a valuable and commercially available starting material, a thorough understanding of the alternative synthetic routes is crucial for the modern researcher. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired stereochemical outcome. The Paternò-Büchi reaction offers a rapid and convergent entry to complex oxetanes, while ring expansion of epoxides provides an efficient one-pot synthesis. For stereocontrolled syntheses, the Mitsunobu reaction on 1,3-diols is a powerful tool. By leveraging this diverse synthetic toolbox, chemists can continue to unlock the full potential of the oxetane scaffold in the design of next-generation pharmaceuticals and functional materials.
References
[1] Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
[2] Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
[10] Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
[11] Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder reaction: selected practical methods. John Wiley & Sons.
[5] Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.
Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
Büchi, G., Inman, C. G., & Lipinsky, E. S. (1954). Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society, 76(17), 4327-4331. [Link]
[12] An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group. (n.d.). Retrieved from [Link]
[13] Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
[6] Zheng, J., Dong, X., & Yoon, T. P. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(16), 6510-6515. [Link]
[14] D'Auria, M., & Racioppi, R. (2013). The Paternò-Büchi reaction on furan. Molecules, 18(9), 11384-11428. [Link]
[3] Tichý, T., & Císařová, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-149. [Link]
[4] Elliott, M. C., & Williams, E. (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1, 3-diols. Journal of the Chemical Society, Perkin Transactions 1, (20), 2303-2321. [Link]
[15] New Directions in the Mitsunobu Reaction - Nottingham ePrints. (2020). Retrieved from [Link]
[16] Ring Expansions of Oxiranes and Oxetanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
[17] Synthesis of Oxetanes - ResearchGate. (n.d.). Retrieved from [Link]
[8] Mitsunobu Reaction. (2019). Retrieved from [Link]
[18] Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Retrieved from [Link]
[7] The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]
[19] Oxetane synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
[9] Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]
[20] The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025). Retrieved from [Link]
[21] Ring Expansions of Oxiranes and Oxetanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
[22] Oxetane Presentation.pptx - The Dong Group. (n.d.). Retrieved from [Link]
[23] Ring Expansions of Activated Aziridines and Azetidines - OUCI. (n.d.). Retrieved from [Link]
[25] Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles - EPFL. (n.d.). Retrieved from [Link]
[26] Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang - Atlantis Press. (n.d.). Retrieved from [Link]
[27] Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. (n.d.). Retrieved from [Link]
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A Comparative Analysis for the Synthetic Chemist: Oxetan-3-ylmethyl 4-methylbenzenesulfonate vs. its Mesylate Analogue
A Senior Application Scientist's Guide to Selecting the Optimal Sulfonate Leaving Group for Oxetane-based Intermediates
In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs to fine-tune physicochemical and pharmacokinetic properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block, prized for its ability to impart polarity, improve metabolic stability, and enhance aqueous solubility when replacing more common functionalities like gem-dimethyl or carbonyl groups.[1][2][3] Consequently, the efficient functionalization of oxetane-containing intermediates is a critical concern for medicinal and process chemists. This guide provides an in-depth comparative analysis of two key activated intermediates: "Oxetan-3-ylmethyl 4-methylbenzenesulfonate" (a tosylate) and its corresponding mesylate analogue, "Oxetan-3-ylmethyl methanesulfonate". We will delve into their synthesis, reactivity, and practical considerations in nucleophilic substitution reactions, supported by established principles and experimental data.
The Critical Role of Sulfonate Esters in Alcohol Activation
Alcohols are generally poor substrates for direct nucleophilic substitution due to the hydroxide ion (OH⁻) being a strong base and thus a poor leaving group.[4] To overcome this, the hydroxyl group is often converted into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs).[4] This transformation converts the oxygen of the alcohol into a part of a much larger, resonance-stabilized anion that is the conjugate base of a strong acid (p-toluenesulfonic acid or methanesulfonic acid). This stabilization makes the sulfonate a superb leaving group, facilitating nucleophilic attack at the adjacent carbon.[5]
The choice between a tosylate and a mesylate can have subtle but significant implications for reaction efficiency, cost, and downstream processing. This guide aims to illuminate these differences in the context of the increasingly important oxetane scaffold.
Comparative Profile: Tosylate vs. Mesylate
| Feature | This compound (Tosylate) | Oxetan-3-ylmethyl methanesulfonate (Mesylate) |
| Abbreviation | OTs | OMs |
| Molecular Weight of Leaving Group | 155.19 g/mol (p-toluenesulfonyl) | 79.10 g/mol (methanesulfonyl) |
| Relative Reactivity | Generally slightly more reactive | Generally slightly less reactive |
| Crystallinity | Often crystalline solids, aiding in purification | Can be oils or low-melting solids |
| Cost of Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) is typically less expensive | Methanesulfonyl chloride (MsCl) can be more expensive |
| Workup Considerations | Byproducts can be more challenging to remove | Byproducts are generally more water-soluble |
Understanding the Reactivity Hierarchy: An Evidence-Based Perspective
The generally accepted order of reactivity for common sulfonate leaving groups is: Triflate > Tosylate > Mesylate . This hierarchy is a direct consequence of the stability of the departing anion, which is influenced by the electronic properties of the substituent on the sulfonyl group.
The tosylate anion is slightly more stable than the mesylate anion due to the presence of the p-tolyl group. The aromatic ring in the tosylate allows for greater delocalization of the negative charge through resonance, in addition to the resonance within the sulfonyl group itself. In contrast, the mesylate anion's stability relies solely on the resonance delocalization across the sulfonyl oxygens and the inductive effect of the methyl group.
It is important to consider the influence of the oxetane ring itself. The inherent ring strain of the four-membered ether (approximately 25.5 kcal/mol) can influence the rate of substitution reactions at the exocyclic carbon.[6] This strain can be partially released in the transition state of an S(_N)2 reaction, potentially accelerating the substitution compared to an analogous acyclic ether. However, this effect would be present for both the tosylate and the mesylate, and thus the relative reactivity order is expected to be maintained.
Experimental Protocols: A Side-by-Side Comparison
The synthesis of both "this compound" and its mesylate analogue starts from the common precursor, (oxetan-3-yl)methanol. The preparation of this starting material can be achieved through various reported methods, often starting from commercially available precursors like epichlorohydrin or 3-oxetanone.[2][6]
Synthesis of (oxetan-3-yl)methanol (A General Approach)
A common route involves the reduction of oxetane-3-carboxylic acid or its esters, which can be synthesized from 3,3-disubstituted oxetanes.[1] Another approach is the oxidation of 3-methyloxetane-3-methanol followed by reduction. For the purpose of this guide, we will assume the availability of (oxetan-3-yl)methanol.
Protocol 1: Synthesis of this compound
This protocol is adapted from established tosylation procedures.[7]
Diagrammatic Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a solution of (oxetan-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) at 0 °C (ice-water bath).[7]
-
Stir the solution for 10-15 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding water (5 volumes).
-
Separate the organic layer, and wash successively with 1 M HCl (optional, to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of Oxetan-3-ylmethyl methanesulfonate
This protocol is based on general mesylation procedures and specific examples of mesylating hydroxymethyl-substituted oxetanes.[8][9][10]
Diagrammatic Workflow:
Caption: Experimental workflow for the synthesis of Oxetan-3-ylmethyl methanesulfonate.
Step-by-Step Methodology:
-
To a solution of (oxetan-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a flame-dried round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq.) at 0 °C.[8][9]
-
Stir the solution for 10-15 minutes.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis shows the complete disappearance of the starting material. Mesylation reactions are typically faster than tosylations.
-
Quench the reaction with the addition of cold water (5 volumes).
-
Separate the organic layer and wash with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude mesylate, which may be an oil or a low-melting solid, is typically purified by column chromatography on silica gel.
Practical Considerations for the Bench Chemist
Reaction Kinetics and Conditions: Mesylation is generally faster than tosylation. This can be an advantage for throughput but may require more careful temperature control to avoid side reactions, especially on a larger scale.
Purification: "this compound" is more likely to be a crystalline solid than its mesylate counterpart. This can be a significant advantage, as recrystallization is often a more scalable and cost-effective purification method than chromatography. The aromatic ring of the tosylate also allows for easier visualization on TLC plates using a UV lamp.
Downstream Reactions: The slightly higher reactivity of the tosylate may be beneficial when using weak nucleophiles or when trying to drive a reaction to completion under milder conditions. Conversely, the slightly lower reactivity and smaller size of the mesylate might offer better selectivity in molecules with multiple reactive sites.
Cost and Atom Economy: p-Toluenesulfonyl chloride is generally more affordable than methanesulfonyl chloride. From an atom economy perspective, the mesyl group has a lower molecular weight, which can be a consideration in large-scale synthesis where the overall mass of reagents is a factor.
Conclusion: Making an Informed Decision
The choice between "this compound" and its mesylate analogue is not a matter of one being definitively superior to the other, but rather a nuanced decision based on the specific requirements of the synthetic route.
Choose "this compound" (the tosylate) when:
-
A crystalline, easily purifiable intermediate is desired.
-
Slightly higher reactivity is needed for a challenging nucleophilic substitution.
-
Cost of the sulfonylating agent is a primary concern.
Choose "Oxetan-3-ylmethyl methanesulfonate" (the mesylate) when:
-
Faster reaction times are a priority.
-
The potential for the product to be an oil is acceptable and purification by chromatography is planned.
-
A smaller leaving group is preferred for reasons of atom economy or potential steric advantages in subsequent steps.
By understanding the underlying principles of their reactivity and the practical aspects of their synthesis and handling, researchers can make an informed decision to optimize their synthetic strategies for the incorporation of the valuable oxetane motif into their target molecules.
References
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ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
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ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Retrieved from [Link]
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Erowid. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Journal of Organic Chemistry, 35(9), 3195-3196. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
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Reddit. (2021, January 21). Tosylation protocol? r/Chempros. Retrieved from [Link]
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-
ScienceMadness. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (2016). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Retrieved from [Link]
-
AccessPharmacy. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
-
ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]
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Semantic Scholar. (1986). Nucleophilic aromatic substitution reactions with carbanions and nitranions in dimethyl sulfoxide solution. Retrieved from [Link]
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A Comparative Guide to the Analytical Validation of Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Introduction: The Critical Role of Analytical Validation in Pharmaceutical Intermediate Quality Control
In the intricate landscape of pharmaceutical development, the purity and quality of each component are paramount. "Oxetan-3-ylmethyl 4-methylbenzenesulfonate" is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The oxetane motif is increasingly utilized in medicinal chemistry to enhance properties like solubility and metabolic stability. As such, rigorous analytical control of this intermediate is not merely a regulatory formality but a cornerstone of ensuring the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of analytical methodologies for the validation of "this compound". We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus will be on the practical application and comparative performance of these techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Impurity Profiling: Understanding Potential Contaminants
A robust analytical method must be able to separate and quantify the target analyte from any potential impurities. For "this compound," these can be categorized as follows:
-
Process-Related Impurities:
-
Residual Starting Materials: Unreacted 3-oxetanemethanol and p-toluenesulfonyl chloride.
-
Reagent-Related Impurities: Residual base (e.g., triethylamine, pyridine) and solvents used in the synthesis and purification.
-
Byproducts: Di-tosylated byproducts or products of side reactions.
-
-
Degradation Products:
-
Hydrolysis Products: The oxetane ring can be susceptible to opening under strongly acidic conditions, and the tosylate ester can hydrolyze to 3-oxetanemethanol and p-toluenesulfonic acid.
-
Thermal Degradants: High temperatures may lead to decomposition.
-
Forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and ensuring the analytical method is "stability-indicating".[6]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the most common technique for assessing the purity and potency of non-volatile pharmaceutical intermediates due to its high resolution, sensitivity, and robustness.
Causality Behind Experimental Choices
A reversed-phase HPLC method is the logical choice for "this compound" due to its moderate polarity. A C18 column is selected for its versatility and proven performance with a wide range of organic molecules. The mobile phase, a gradient of water and acetonitrile, allows for the effective elution of the main component while also separating less polar impurities. A phosphate buffer is included to maintain a consistent pH, which is crucial for reproducible retention times and peak shapes. UV detection is suitable as the benzene ring in the tosylate group provides a strong chromophore.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities
While HPLC is ideal for the main component, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related byproducts.[7][8][9][10] The mass spectrometer provides definitive identification of these trace components.
Causality Behind Experimental Choices
Direct injection GC is suitable for "this compound" as it is thermally stable enough to be volatilized without degradation. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen for its ability to separate compounds based on their boiling points. A temperature gradient program is employed to ensure the elution of a wide range of potential volatile impurities. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of dichloromethane.
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS Impurity Identification.
Quantitative NMR (qNMR): An Absolute Method for Purity Assessment
qNMR is a powerful primary method for determining the purity of a compound without the need for a reference standard of the analyte itself.[11][12][13][14][15] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Causality Behind Experimental Choices
¹H NMR is chosen due to the high natural abundance and sensitivity of the proton nucleus. A high-purity, stable internal standard with signals that do not overlap with the analyte is selected (e.g., maleic anhydride). A deuterated solvent that fully dissolves both the sample and the internal standard is used. Specific acquisition parameters, such as a long relaxation delay, are crucial to ensure full relaxation of all protons, which is essential for accurate integration and quantification.
Detailed Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Maleic Anhydride (high purity, accurately weighed).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of "this compound" into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full T1 relaxation).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate a well-resolved, unique signal for the analyte (e.g., the methyl protons of the tosyl group) and a signal for the internal standard (e.g., the olefinic protons of maleic anhydride).
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Logical Relationship in qNMR Purity Calculation
Caption: Logical flow for qNMR purity determination.
Performance Comparison of Analytical Methods
The choice of analytical method depends on the specific objective, such as routine quality control, impurity identification, or primary purity assessment.
| Parameter | HPLC-UV | GC-MS | ¹H-qNMR |
| Primary Use | Purity, Assay, Impurity Profiling | Volatile Impurity Identification & Quantification | Absolute Purity/Potency |
| Specificity | High (with method development) | Very High (mass-selective detection) | High (depends on signal resolution) |
| Linearity (r²) | > 0.999 | > 0.995 | N/A (primary method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% (for trace levels) | High (primary method) |
| Precision (%RSD) | < 1.0% (Assay), < 5.0% (Impurities) | < 15.0% (for trace impurities) | < 1.0% |
| LOD/LOQ | Low (ng range) | Very Low (pg range for specific ions) | Higher than chromatographic methods |
| Throughput | High | Medium | Low |
| Reference Standard | Required for analyte | Required for quantification | Requires internal standard only |
Conclusion: An Integrated Approach to Validation
No single analytical technique is sufficient for the complete validation of "this compound". A comprehensive quality control strategy employs these methods orthogonally. HPLC serves as the primary tool for routine purity testing and assay. GC-MS is indispensable for the control of volatile and potentially genotoxic impurities. qNMR provides a powerful method for the absolute purity assignment of reference standards.
By understanding the strengths and limitations of each technique and applying them within a robust validation framework compliant with ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
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- Kátal, K., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166.
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A Comparative Guide to the Performance of Oxetan-3-ylmethyl 4-methylbenzenesulfonate in Parallel Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and optimizing drug-like properties. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in medicinal chemistry. Its ability to act as a polar surrogate for gem-dimethyl and carbonyl groups can significantly enhance aqueous solubility, metabolic stability, and lipophilicity of drug candidates.[1][2][3] This guide provides an in-depth, objective comparison of Oxetan-3-ylmethyl 4-methylbenzenesulfonate and its alternatives for the introduction of the 3-methyloxetane moiety in a parallel synthesis setting.
The Strategic Advantage of the Oxetane Moiety in Drug Discovery
The oxetane ring is more than just a simple cyclic ether; its inherent ring strain and the polarity imparted by the oxygen atom confer a unique set of properties that are highly desirable in medicinal chemistry.[1][2] The strained C-O-C bond angle makes the oxygen lone pairs more accessible for hydrogen bonding, often leading to improved target engagement.[1] Furthermore, the introduction of this sp³-rich, three-dimensional scaffold can disrupt planarity, which is often associated with improved solubility and reduced off-target effects.[4]
This guide will focus on the practical aspects of incorporating the 3-methyloxetane group, a common motif in contemporary drug discovery programs. We will dissect the performance of this compound, a commercially available and widely used building block, and compare it with viable alternative methodologies.
Performance Benchmark: this compound
This compound (CAS 1395417-57-8) is a primary tosylate, making it an excellent electrophile for SN2 reactions. The tosylate is a superior leaving group, which generally allows for milder reaction conditions compared to the corresponding halides.[5] This is a significant advantage in parallel synthesis, where reaction robustness and broad functional group tolerance are key.
Reaction with Nucleophiles: A Representative Overview
The primary utility of this compound in parallel synthesis lies in its reaction with a diverse array of nucleophiles to generate libraries of 3-substituted methyloxetanes.
Table 1: Representative Performance of this compound with Various Nucleophiles
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Amines | Piperidine | K₂CO₃ | MeCN | 60 | 12 | 85-95 | [5] (representative) |
| Aniline | Cs₂CO₃ | DMF | 80 | 16 | 70-85 | [5] (representative) | |
| Phenols | Phenol | K₂CO₃ | Acetone | RT | 12 | ~87 | [5] |
| 4-Fluorophenol | Cs₂CO₃ | DMF | 60 | 12 | 80-90 | [5] (representative) | |
| Thiols | Thiophenol | K₂CO₃ | DMF | RT | 4 | >90 | (General knowledge) |
Note: The yields presented are representative and can vary depending on the specific substrate and reaction conditions.
Causality Behind Experimental Choices
The choice of a moderately strong base like potassium or cesium carbonate is crucial. Stronger bases, such as sodium hydride, can lead to decomposition of the oxetane ring, particularly at elevated temperatures.[1] The use of polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) facilitates the SN2 reaction by solvating the cation of the base and leaving the anionic nucleophile more reactive.
Alternative Strategies for 3-Methyloxetane Incorporation
While this compound is a robust and reliable reagent, alternative methods exist for the introduction of the 3-methyloxetane moiety. A comprehensive evaluation of these alternatives is essential for any drug discovery campaign.
Alkylation with (Oxetan-3-yl)methyl Halides
(Oxetan-3-yl)methyl bromide or iodide can also be used as electrophiles. While bromides and iodides are good leaving groups, they are generally less reactive than tosylates. This may necessitate harsher reaction conditions (higher temperatures or stronger bases), which could compromise the stability of sensitive functional groups or the oxetane ring itself.
The Mitsunobu Reaction with (Oxetan-3-yl)methanol
The Mitsunobu reaction provides a powerful alternative for the coupling of (Oxetan-3-yl)methanol with acidic nucleophiles, such as phenols and carboxylic acids.[6][7] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol of (Oxetan-3-yl)methanol.
Table 2: Representative Performance of the Mitsunobu Reaction with (Oxetan-3-yl)methanol
| Nucleophile Class | Representative Nucleophile | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenols | 4-Nitrophenol | PPh₃, DIAD | THF | 0 to RT | 12 | 80-90 | [6][7] (representative) |
| Carboxylic Acids | Benzoic Acid | PPh₃, DEAD | THF | 0 to RT | 8 | 85-95 | [6][7] (representative) |
| Imides | Phthalimide | PPh₃, DIAD | THF | RT | 16 | 75-85 | [6][7] (representative) |
Note: The yields presented are representative and can vary depending on the specific substrate and reaction conditions. DIAD = diisopropyl azodicarboxylate, DEAD = diethyl azodicarboxylate, PPh₃ = triphenylphosphine.
Challenges in Parallel Synthesis: A Head-to-Head Comparison
| Feature | This compound | Mitsunobu Reaction with (Oxetan-3-yl)methanol |
| Reagent Cost & Availability | Readily available from multiple suppliers. | (Oxetan-3-yl)methanol is readily available. PPh₃ and azodicarboxylates are common reagents. |
| Substrate Scope | Broad; effective with amines, phenols, thiols, and other nucleophiles. | Primarily for acidic nucleophiles (phenols, carboxylic acids, imides). Less effective for simple amines. |
| Reaction Conditions | Generally mild to moderate temperatures. Requires a base. | Mild conditions (0 °C to room temperature). Does not require an external base. |
| Byproducts & Purification | The primary byproduct is the tosylate salt, which is often water-soluble and easily removed. | Triphenylphosphine oxide and the reduced azodicarboxylate are major byproducts. Their removal can be challenging in a parallel format, often requiring chromatography. |
| Stereochemistry | SN2 reaction proceeds with inversion if the nucleophile is attached to a chiral center. | Inversion of configuration at the alcohol (not applicable here). |
| Functional Group Tolerance | Generally good, but sensitive to strong bases. | Good tolerance for a wide range of functional groups. |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of Phenols with this compound in a Parallel Synthesizer
-
To an array of reaction vials, add the corresponding phenol (1.0 eq.).
-
Add a solution of this compound (1.2 eq.) in DMF.
-
Add potassium carbonate (2.0 eq.).
-
Seal the vials and heat the reaction block to 60 °C.
-
Stir the reactions for 16 hours.
-
After cooling to room temperature, quench the reactions with water.
-
Extract the products with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the products by automated flash chromatography.
Protocol 2: General Procedure for the Mitsunobu Reaction of Phenols with (Oxetan-3-yl)methanol in a Parallel Synthesizer
-
To an array of reaction vials, add the corresponding phenol (1.0 eq.) and (Oxetan-3-yl)methanol (1.2 eq.).
-
Add a solution of triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the reaction block to 0 °C.
-
Add a solution of DIAD (1.5 eq.) in THF dropwise to each vial.
-
Allow the reactions to warm to room temperature and stir for 12 hours.
-
Concentrate the reactions in vacuo.
-
Purify the products by automated flash chromatography, employing a gradient that effectively separates the product from triphenylphosphine oxide.
Visualizing the Workflow and Logic
Caption: Comparative workflow for parallel synthesis of 3-substituted methyloxetane libraries.
Conclusion and Recommendations
This compound stands out as a highly effective and versatile reagent for the incorporation of the 3-methyloxetane moiety in parallel synthesis. Its broad substrate scope, particularly with common nucleophiles like amines and phenols, and the straightforward purification of the resulting products make it a preferred choice for high-throughput library generation.
The Mitsunobu reaction using (Oxetan-3-yl)methanol is a valuable complementary approach, especially for the coupling of acidic nucleophiles under mild, base-free conditions. However, the purification challenges associated with the removal of triphenylphosphine oxide and the reduced azodicarboxylate can be a significant bottleneck in a parallel synthesis workflow.
For research and drug development professionals aiming to efficiently generate diverse libraries of oxetane-containing compounds, This compound offers a robust, reliable, and purification-friendly platform. The choice of method should ultimately be guided by the specific class of nucleophiles being explored and the purification capabilities available.
References
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Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(27), 4525-4528. [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Butters, M., Catterick, D., Craig, A., Percy, J. M., & Grabowski, E. J. (2001). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 1(2), 145-159. [Link]
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Dembinski, R. (2017). Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2017(19), 2749-2768. [Link]
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Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
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Characterization of novel compounds synthesized from "Oxetan-3-ylmethyl 4-methylbenzenesulfonate"
A Comparative Guide to Novel Compounds Synthesized from Oxetan-3-ylmethyl 4-methylbenzenesulfonate
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds that can favorably modulate the physicochemical properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for enhancing aqueous solubility, metabolic stability, and target engagement.[1][2][3][4] This guide provides a comprehensive overview of the characterization of novel compounds synthesized from a key building block, This compound , and offers a comparative analysis of their performance against relevant alternatives, supported by experimental data.
The Rise of the Oxetane Ring: A Strategic Bioisostere
The strategic incorporation of oxetane moieties into drug candidates is rooted in the concept of bioisosterism, where a substituent is replaced by another with similar steric and electronic properties to improve the molecule's overall characteristics.[5] The oxetane ring is often employed as a bioisostere for gem-dimethyl and carbonyl groups, offering a unique combination of properties:
-
Enhanced Solubility: The polar oxygen atom and the three-dimensional structure of the oxetane ring can significantly improve the aqueous solubility of a compound, a critical factor for oral bioavailability.[1][4]
-
Metabolic Stability: Replacement of metabolically labile groups, such as a gem-dimethyl group, with a more robust oxetane can lead to improved metabolic stability and a longer in vivo half-life.[6]
-
Improved Pharmacokinetic Profile: The introduction of an oxetane can favorably impact a range of pharmacokinetic parameters, including reduced lipophilicity (LogD) and improved permeability.[1][2][7]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetanyl group can reduce the basicity of nearby amines, which can be advantageous in mitigating off-target effects, such as hERG inhibition.[3][5]
This compound serves as a versatile and reactive starting material, enabling the facile introduction of the beneficial oxetan-3-ylmethyl moiety into a wide array of molecular scaffolds via nucleophilic substitution reactions.
Synthesis and Characterization of Novel Oxetane Derivatives
The primary utility of this compound lies in its reactivity towards nucleophiles, leveraging the good leaving group ability of the tosylate. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds.
Synthesis of Aryl Ethers Containing the Oxetane Moiety
A common application is the synthesis of aryl ethers, where the oxetane moiety is appended to a phenolic hydroxyl group. These reactions are typically carried out in the presence of a base to deprotonate the phenol.
Experimental Protocol: Synthesis of 1-bromo-4-((oxetan-3-yl)methoxy)benzene
-
Materials: this compound, 4-bromophenol, potassium carbonate (K₂CO₃), potassium iodide (KI), and dimethylformamide (DMF).[8]
-
Procedure:
-
A mixture of this compound (1.24 mmol), 4-bromophenol (1.36 mmol), KI (0.43 mmol), and K₂CO₃ (2.48 mmol) in DMF (1.8 mL) is stirred at 130°C for 1.5 hours.[8]
-
The reaction mixture is allowed to cool to room temperature.
-
The mixture is partitioned between ethyl acetate (EtOAc) and water.
-
The organic layer is washed with water (3x) and brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired aryl ether.
-
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Base: K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol without causing decomposition of the starting materials or product.
-
Catalyst: KI acts as a catalyst by in situ conversion of the tosylate to a more reactive iodide, accelerating the reaction rate (Finkelstein reaction).
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Characterization Data: The synthesized compounds are typically characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structure and purity. For example, in the synthesis of a tyrosine kinase inhibitor, the product was characterized by LC/MS (Rt = 0.98 minutes; MS m/z: 423.2 (M+H)+) and ¹H NMR (400 MHz, Dimethyl sulfoxide-d₆).[9]
Synthesis of N-Alkylamines and Amides
Another important class of compounds derived from this compound involves the alkylation of amines and amides. This approach is frequently used in the synthesis of kinase inhibitors and other biologically active molecules.
Experimental Protocol: N-Alkylation of a Piperazine Derivative
-
Materials: (1S)-1-[1-[[5-[2-(4-piperazin-1-ylphenyl)ethynyl]isoxazol-3-yl]methyl]imidazol-2-yl]ethanol, this compound, potassium carbonate (K₂CO₃), sodium iodide (NaI), acetonitrile, and DMF.[10]
-
Procedure:
-
To a solution of the piperazine derivative (20 mg) in acetonitrile (0.5 mL) and DMF (0.5 mL), add this compound (15 mg) in acetonitrile (0.5 mL) and K₂CO₃ (11 mg) at room temperature.[10]
-
Heat the reaction mixture to 50°C for 1 hour, then to 80°C for 9 hours.[10]
-
Add additional this compound (15 mg) and stir for another hour.[10]
-
Add sodium iodide (15 mg) and stir for an additional 1.5 hours.[10]
-
After cooling, quench the reaction with water and extract with a mixture of chloroform and methanol.
-
The combined organic layers are concentrated, and the residue is purified by chromatography.
-
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the desired product. The addition of NaI and further heating are troubleshooting steps to drive the reaction to completion if the initial conditions are insufficient.
Comparative Performance Analysis
The true value of incorporating the oxetane moiety is best understood through direct comparison with analogues lacking this feature.
Table 1: Physicochemical Property Comparison of Oxetane Derivatives vs. Alternatives
| Compound Pair | Property Measured | Alternative Compound | Value | Oxetane-Containing Compound | Value | Reference |
| CK2 Kinase Inhibitors | logD | Aminocyclopropane derivative | -0.8 | 3-Aminooxetane derivative | -1.6 | [7] |
| IDO1 Inhibitors | Aqueous Solubility | gem-Dimethyl analogue | Lower | Oxetane analogue | Higher | [3] |
| BTK Inhibitors | hERG Inhibition | Dimethylpiperazine analogue | Higher | Oxetane derivative | Marginal | [3] |
| EZH2 Inhibitors | Aqueous Solubility | Isopropyl-substituted compound | Lower | Oxetane-substituted compound | 10-fold higher | [11] |
| EZH2 Inhibitors | Potency (Y641N Ki) | Isopropyl-substituted compound | Lower | Oxetane-substituted compound | 70-fold higher | [11] |
Key Insights from Comparative Data:
-
The introduction of a 3-aminooxetane motif significantly lowers the logD compared to other small ring systems, indicating increased hydrophilicity.[7]
-
Replacing a gem-dimethyl group with an oxetane can substantially improve aqueous solubility, a common challenge in drug development.[3]
-
The electron-withdrawing effect of the oxetane ring can mitigate hERG inhibition by reducing the basicity of a nearby piperazine nitrogen.[3]
-
In the case of EZH2 inhibitors, the oxetane moiety not only enhanced solubility but also dramatically improved potency, suggesting a favorable interaction with the target protein.[11]
Visualizing the Synthetic Pathways and Workflows
Diagrams are essential for clearly communicating complex chemical transformations and experimental processes.
Diagram 1: General Synthesis of Oxetane-Containing Ethers and Amines
Caption: General reaction scheme for the synthesis of oxetane-containing ethers and amines.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of oxetane derivatives.
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound has proven to be an invaluable reagent for the incorporation of the oxetane moiety into diverse molecular architectures. The resulting compounds frequently exhibit superior physicochemical and pharmacokinetic properties compared to their non-oxetane counterparts. The ability to enhance solubility, improve metabolic stability, and favorably modulate biological activity underscores the strategic importance of this building block in addressing key challenges in drug discovery. As the demand for drug candidates with optimized properties continues to grow, the use of oxetane-containing scaffolds is poised to become an increasingly standard and powerful strategy in the medicinal chemist's toolbox.[4]
References
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Purity assessment of "Oxetan-3-ylmethyl 4-methylbenzenesulfonate" derivatives
An In-Depth Technical Guide to the Purity Assessment of Oxetan-3-ylmethyl 4-methylbenzenesulfonate and Its Derivatives
For researchers, medicinal chemists, and drug development professionals, the structural motif of the oxetane ring has emerged as a powerful tool. Its unique properties—low molecular weight, high polarity, and metabolic stability—make it an attractive isostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties in drug candidates.[1][2][3] this compound, a key building block, serves as a gateway to a multitude of these valuable derivatives. However, the synthetic utility of this reagent is directly proportional to its purity. Undetected impurities can lead to inconsistent reaction yields, the formation of undesired side products, and misleading biological data, ultimately compromising the integrity of research and development programs.
This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound and its derivatives. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative analytical principles.
The Landscape of Potential Impurities
A robust purity assessment begins with understanding what one is looking for. The synthesis of this compound typically involves the tosylation of oxetan-3-ylmethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4][5][6] This process can introduce several classes of impurities:
-
Starting Materials: Unreacted oxetan-3-ylmethanol and p-toluenesulfonyl chloride.
-
Reagent-Derived Impurities: p-Toluenesulfonic acid (from hydrolysis of TsCl), and base-related salts (e.g., pyridinium chloride).
-
Process-Related Impurities: Dimeric or polymeric byproducts.
-
Solvent and Water: Residual solvents from reaction and purification, and ambient moisture. Water, in particular, can promote the hydrolysis of the sulfonate ester, making its quantification critical.[7][8][9]
A multi-pronged analytical approach is therefore not just recommended, but essential for a complete purity profile.
Core Analytical Techniques: A Comparative Analysis
No single technique can provide a complete picture of a compound's purity. The most effective strategy involves the orthogonal application of chromatographic, spectroscopic, and titrimetric methods.
Quantitative NMR (qNMR): The Absolute Standard
Nuclear Magnetic Resonance (NMR) spectroscopy, traditionally used for structural elucidation, has become a powerful primary analytical method for quantitative analysis.[10][11] The fundamental principle of quantitative Proton NMR (¹H qNMR) is that the area of a signal is directly proportional to the number of nuclei responsible for that resonance.[12][13][14] This allows for the determination of absolute purity without requiring a reference standard of the analyte itself, a significant advantage in early-stage drug discovery.[11][15]
Causality of Method Choice: qNMR is chosen for its ability to provide a direct, molar-based purity value. It can simultaneously identify and quantify the main compound, residual solvents, and certain process-related impurities in a single, non-destructive experiment.[16][17]
Experimental Protocol: ¹H qNMR for Purity Determination
-
Internal Standard (IS) Selection: Choose a high-purity (>99.9%) internal standard with sharp signals that do not overlap with the analyte's signals. For this compound, maleic acid or dimethyl sulfone are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial using a calibrated microbalance.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) that fully solubilizes both components.
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.
-
Crucial Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the IS (a D1 of 30-60 seconds is often sufficient) to ensure full signal relaxation and accurate integration.[18]
-
Use a 90° pulse angle and acquire a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aromatic protons of the tosyl group) and a signal for the internal standard.
-
Calculate the purity using the following formula[14]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the internal standard.
-
-
Diagram: Principle of qNMR Analysis
Caption: Workflow illustrating the principle of quantitative NMR (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is indispensable for separating and quantifying non-volatile impurities. For sulfonate esters, which can be genotoxic, highly sensitive methods are required.[19][20]
Causality of Method Choice: The tosyl group in this compound contains a strong chromophore, making UV detection a simple and robust choice. A reverse-phase method is ideal for separating compounds based on polarity, effectively resolving the moderately polar product from more polar starting materials (oxetane-3-ylmethanol) or less polar byproducts.
Experimental Protocol: Reverse-Phase HPLC for Impurity Profiling
-
Instrumentation & Column:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-based gradient from high aqueous content (e.g., 65% A) to high organic content (e.g., 85% B) allows for the elution of compounds with a wide range of polarities.[19]
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.[19]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample and integrate all observed peaks.
-
Purity is typically reported as area percent (Area % of Main Peak = [Area of main peak / Total area of all peaks] * 100). This is a relative purity assessment and assumes all impurities have a similar response factor to the main compound. For more accurate quantification, reference standards of known impurities are required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities, most notably residual solvents.
Causality of Method Choice: The synthesis and purification of the target compound inevitably use organic solvents. Regulatory guidelines strictly limit the presence of these solvents in pharmaceutical materials. GC-MS provides the necessary sensitivity and specificity to meet these requirements.[21]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation:
-
GC-MS system with a static headspace autosampler.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO, which has a high boiling point and is a good solvent for the tosylate).
-
Seal the vial immediately.
-
-
GC-MS Parameters:
-
Headspace: Incubate the vial at ~80-100 °C for 15-30 minutes to allow volatile solvents to partition into the headspace.
-
GC Column: A polar column (e.g., DB-624 or equivalent) is typically used for residual solvent analysis.
-
Oven Program: A temperature ramp (e.g., 40 °C hold for 5 min, then ramp to 240 °C) separates solvents based on their boiling points.
-
MS Detection: Scan a mass range of m/z 35-300. Identification is achieved by comparing the resulting mass spectrum to a library (e.g., NIST).
-
-
Quantification: Quantification is performed using an internal or external standard calibration method for each expected solvent.
Karl Fischer Titration: The Specific Measure of Water
Water content is a critical quality attribute. Excess water can lead to hydrolysis of the sulfonate ester, impacting stability and purity. Karl Fischer (KF) titration is a highly specific and accurate method for water determination.[7][22] Unlike gravimetric methods (like Loss on Drying), KF is not affected by volatile organic solvents, measuring only water.[7]
Causality of Method Choice: The specificity of the Karl Fischer reaction, which stoichiometrically consumes water, provides an accurate measure of water content, a key potential liability for a hydrolytically sensitive compound like a tosylate.[9] Both volumetric and coulometric methods are available, with coulometric being more sensitive for very low water content (<1%).[7][8]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagents: Standardized Karl Fischer titrant and a suitable anhydrous solvent (e.g., methanol).
-
Procedure:
-
The titration vessel is pre-titrated with the KF reagent to eliminate any ambient moisture.
-
A known mass of the sample (typically 50-100 mg) is accurately weighed and introduced directly into the vessel.
-
The sample is titrated with the KF reagent until the endpoint is reached, which is detected electrochemically.
-
The volume of titrant used is directly proportional to the amount of water in the sample. The result is reported as a weight/weight percentage (% w/w).
-
Synthesizing the Data: A Holistic Purity Assessment Workflow
The results from these orthogonal techniques are combined to generate a comprehensive Certificate of Analysis.
Diagram: Integrated Purity Assessment Workflow
Caption: An integrated workflow for the comprehensive purity assessment of the target compound.
Comparison of Purity Assessment Methodologies
| Technique | Principle | Primary Application | Detects | Pros | Cons |
| ¹H qNMR | Signal intensity is proportional to the number of nuclei | Absolute purity determination | Main compound, organic impurities, residual solvents | Absolute quantification without analyte reference standard; non-destructive; provides structural info | Lower sensitivity than chromatography; requires expensive equipment; potential for signal overlap |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Impurity profiling | Non-volatile organic impurities, degradation products | High sensitivity and resolution; widely available; robust and reproducible | Relative quantification (area %); requires reference standards for accurate quantification of impurities |
| GC-MS | Partitioning into a gaseous mobile phase, separation by boiling point | Residual solvent analysis | Volatile and semi-volatile organic compounds | Extremely high sensitivity (ppm level); definitive identification via mass spectrum | Limited to thermally stable and volatile compounds; sample must be dissolved |
| Karl Fischer | Stoichiometric reaction of iodine with water | Water content determination | Water | Highly specific to water; accurate and precise | Does not detect other impurities; requires dedicated equipment and anhydrous handling techniques |
Conclusion
The purity assessment of "this compound" and its derivatives is a critical, multi-faceted process that underpins the reliability of subsequent research and development. A superficial analysis using a single technique is insufficient. By logically combining the absolute quantification power of qNMR , the high-resolution separation of HPLC , the specific sensitivity of GC-MS for residual solvents, and the precise measurement of water by Karl Fischer titration , a scientifically sound and trustworthy purity profile can be established. This orthogonal approach ensures that each method validates the others, providing the highest degree of confidence for researchers, scientists, and drug development professionals who rely on these vital chemical building blocks.
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Webster, G. K., & Jee, R. D. (2011). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
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Reddy, G. S., et al. (2019). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. International Journal of Pharmaceutical Sciences and Research, 10(1), 224-231. [Link]
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Reading Scientific Services Ltd. (2019). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
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Liu, F., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28, 295-305. [Link]
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Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-866. [Link]
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Gfeller, D. & G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9239-9240. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Avelino, C., et al. (2010). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 15(1), 179-188. [Link]
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Guo, K., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A, 1359, 149-156. [Link]
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Avelino, C., et al. (2010). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 15(1), 179-188. [Link]
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Vasilenko, I.V., et al. (2018). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 10(10), 1145. [Link]
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Manivannan, M., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 052-060. [Link]
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Guo, K., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. Journal of Chromatography A, 1359, 149-156. [Link]
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Oreate AI. (2026). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. [Link]
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Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(1), 1-18. [Link]
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Wang, J., et al. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Journal of Analytical Methods in Chemistry, 2019, 8468963. [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
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Reddy, L. M., et al. (2007). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Tetrahedron Letters, 48(41), 7169-7172. [Link]
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de la Cruz, J., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5178. [Link]
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van der Meer, J. Y., et al. (2013). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Beilstein Journal of Organic Chemistry, 9, 2850-2859. [Link]
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
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Dong, V. M. Group. Oxetane Presentation. University of California, Irvine. [Link]
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ResearchGate. Can anybody suggest column conditions for analyzing simply substituted oxetanes by GC-MS?. ResearchGate. [Link]
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Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12226-12284. [Link]
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The Strategic Advantage of Oxetan-3-ylmethyl 4-methylbenzenesulfonate in Modern Drug Discovery: A Cost-Benefit Analysis
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to bioisosteric replacements to overcome challenges in drug candidate profiles. The oxetane motif has emerged as a powerful tool in this endeavor, prized for its ability to favorably modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] This guide provides an in-depth comparative analysis of a key reagent for introducing this valuable moiety: Oxetan-3-ylmethyl 4-methylbenzenesulfonate . We will objectively evaluate its performance against other common alternatives, supported by available experimental data and process chemistry considerations, to offer a comprehensive cost-benefit perspective for researchers, scientists, and drug development professionals.
The Rise of the Oxetane Moiety: A Game-Changer in Physicochemical Properties
The incorporation of an oxetane ring into a drug candidate is a strategic decision aimed at enhancing its "drug-likeness." Unlike flat, aromatic systems, the three-dimensional, sp³-rich nature of the oxetane scaffold can lead to improved target engagement and a more favorable pharmacokinetic profile.[2] Key advantages conferred by the oxetane moiety include:
-
Enhanced Aqueous Solubility: The polar ether oxygen within the oxetane ring acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility.[1] This is a critical factor for improving the oral bioavailability of drug candidates.
-
Improved Metabolic Stability: The strained four-membered ring of oxetane is generally resistant to metabolic degradation by cytochrome P450 enzymes.[1][3] By replacing metabolically labile groups, such as gem-dimethyl or methoxymethyl moieties, with an oxetane, the in vivo half-life of a compound can be extended.
-
Reduced Lipophilicity: The introduction of the polar oxetane ring can effectively reduce a molecule's lipophilicity (LogP), which can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties and a lower risk of off-target toxicity.
This compound: A Superior Reagent for Oxetane Incorporation
This compound is a highly efficient electrophile for the introduction of the 3-methylenoxetane moiety via nucleophilic substitution. The tosylate group is an excellent leaving group, rendering the reagent significantly more reactive than its halide counterparts.
Reaction Workflow: A Generalized Approach
The general workflow for utilizing this compound involves the alkylation of a nucleophile, such as an amine, phenol, or thiol, to introduce the oxetane motif.
Caption: Generalized workflow for oxetane incorporation using this compound.
Comparative Analysis: this compound vs. Alternative Reagents
The choice of reagent for introducing an oxetane moiety is a critical decision that impacts reaction efficiency, cost, and scalability. Here, we compare this compound with two common alternatives: 3-(Bromomethyl)oxetane and (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate .
Reactivity and Reaction Conditions
The primary advantage of a tosylate leaving group over a bromide is its superior reactivity. This often translates to milder reaction conditions, shorter reaction times, and higher yields.
| Reagent | Leaving Group | Typical Reaction Conditions | Relative Reactivity |
| This compound | Tosylate | Room temperature to moderate heating (40-60 °C) | High |
| 3-(Bromomethyl)oxetane | Bromide | Elevated temperatures (60-100 °C) | Moderate |
| (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | Tosylate | Room temperature to moderate heating (40-60 °C) | High |
This table provides a qualitative comparison based on established principles of leaving group ability and literature precedents.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the initial purchase price of the reagent but also factors such as reaction yield, throughput, and purification costs.
| Factor | This compound | 3-(Bromomethyl)oxetane | (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate |
| Reagent Cost | Moderate | Lower | Higher |
| Reaction Yield | Typically higher | Generally lower | Typically high |
| Reaction Time | Shorter | Longer | Shorter |
| Process Intensity | Lower (milder conditions) | Higher (elevated temperatures) | Lower (milder conditions) |
| Overall Cost-Effectiveness | High | Moderate | Moderate to High |
Analysis: While 3-(Bromomethyl)oxetane may have a lower initial purchase price, the higher reactivity of this compound often leads to a more cost-effective process overall. The milder reaction conditions and shorter reaction times can translate to significant savings in energy and labor costs, particularly at scale. Furthermore, the potentially cleaner reaction profiles can simplify purification, reducing solvent consumption and waste generation. (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate offers similar reactivity benefits but is a more specialized and typically more expensive starting material.
Experimental Protocols
To provide a practical context for this analysis, we present detailed experimental protocols for the synthesis of a model compound, N-((oxetan-3-yl)methyl)aniline, using both this compound and 3-(Bromomethyl)oxetane.
Protocol 1: Synthesis of N-((oxetan-3-yl)methyl)aniline using this compound
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Acetonitrile (0.2 M solution)
-
-
Procedure:
-
To a stirred solution of aniline in acetonitrile, add potassium carbonate.
-
Add a solution of this compound in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at 40 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Protocol 2: Synthesis of N-((oxetan-3-yl)methyl)aniline using 3-(Bromomethyl)oxetane
-
Materials:
-
3-(Bromomethyl)oxetane (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF) (0.2 M solution)
-
-
Procedure:
-
To a stirred solution of aniline in DMF, add potassium carbonate.
-
Add 3-(Bromomethyl)oxetane to the mixture.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Logical Relationships in Reagent Selection
The decision-making process for selecting an appropriate oxetane-containing building block involves a careful consideration of multiple factors.
Caption: Decision-making framework for selecting an oxetane-containing building block.
Conclusion: The Strategic Choice for Efficiency and Scalability
While 3-(Bromomethyl)oxetane presents a viable and often lower-cost initial option for the introduction of the 3-methylenoxetane moiety, a thorough cost-benefit analysis reveals that This compound frequently emerges as the more strategic choice, particularly for process development and scale-up operations. Its enhanced reactivity translates to milder reaction conditions, shorter cycle times, and potentially higher yields, all of which contribute to a more efficient and economical overall process. The reduced process intensity and simplified purification also align with the principles of green chemistry, minimizing energy consumption and waste generation. For research and drug development professionals, the reliability and efficiency offered by this compound make it a superior reagent for accelerating the synthesis of novel oxetane-containing drug candidates.
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A Comparative Guide to the Structural Validation of Oxetan-3-ylmethyl 4-methylbenzenesulfonate and Its Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has become increasingly significant in medicinal chemistry, serving as a versatile bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates can favorably modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] "Oxetan-3-ylmethyl 4-methylbenzenesulfonate" is a key building block that allows for the introduction of the valuable 3-methyl-oxetane moiety onto a variety of scaffolds. The tosylate group makes the methylene carbon a prime electrophilic site for nucleophilic substitution, forming what we will refer to as "adducts."
However, the inherent ring strain of the oxetane (~106 kJ·mol⁻¹) and the reactivity of the tosylate leaving group present unique challenges in structural validation.[1] Potential side reactions, such as ring-opening of the oxetane under certain nucleophilic or acidic conditions, can lead to isomeric byproducts that may be difficult to distinguish from the desired adduct.[3][4] Therefore, a multi-faceted analytical approach is not just recommended but essential for unambiguous structural confirmation.
This guide provides a comparative analysis of the primary analytical techniques used to validate the structure of "this compound" and its subsequent adducts, offering insights into the causality behind experimental choices and presenting supporting data to ensure scientific integrity.
The Challenge: Structure Confirmation and Isomer Differentiation
The primary challenge in validating the structure of adducts derived from "this compound" lies in confirming that the nucleophile has displaced the tosylate group as intended, without inducing rearrangement or opening of the oxetane ring. The formation of a 1,3-diol derivative from ring-opening, for instance, would result in a product with the same molecular formula and mass as an adduct formed with a hydroxyl-containing nucleophile, making mass spectrometry alone insufficient for confirmation.
Comparative Analysis of Spectroscopic Techniques
The structural elucidation of "this compound" and its adducts relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While X-ray crystallography is considered the "gold standard" for absolute structure determination in the solid state, it is not always feasible to obtain suitable crystals. Therefore, spectroscopic methods that provide detailed information in solution are the workhorses of structural validation in synthetic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[5] Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are crucial for a comprehensive analysis.
¹H NMR provides information on the chemical environment and connectivity of protons. For This compound , the ¹H NMR spectrum is characterized by distinct signals for the tosyl group's aromatic protons and methyl group, as well as the protons of the oxetane ring and the methylene bridge.[6]
-
Tosyl Group: Two doublets in the aromatic region (~7.4-7.8 ppm) and a singlet for the methyl group (~2.4 ppm).
-
Oxetane Moiety: A multiplet for the methine proton (CH), and distinct signals for the methylene protons of the oxetane ring (CH₂) and the methylene bridge connecting to the tosylate.
When an adduct is formed, for example, through reaction with an amine, significant changes in the ¹H NMR spectrum are expected, particularly for the protons on and adjacent to the methylene bridge. The downfield shift of these protons, due to the deshielding effect of the tosylate group, will be replaced by a new chemical shift characteristic of the newly formed bond.
¹³C NMR spectroscopy provides information on the number and chemical environment of carbon atoms. For This compound , the key signals include:
-
Tosyl Group: Characteristic signals for the aromatic carbons and the methyl carbon.
-
Oxetane Moiety: Signals for the methine carbon, the methylene carbons of the oxetane ring, and the methylene bridge carbon, which is significantly downfield due to the attached electron-withdrawing tosylate group.
Upon formation of an adduct , the chemical shift of the methylene bridge carbon will shift significantly upfield as the highly deshielding tosylate is replaced by the new substituent.
2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.[7]
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the oxetane ring and the tosyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, providing a definitive link between the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for confirming the connection between the oxetane moiety and the tosyl group (or the new substituent in an adduct) through the methylene bridge. For instance, correlations from the methylene bridge protons to the quaternary carbon of the tosyl group would be expected.
The workflow for NMR analysis is a self-validating system. 1D spectra provide the initial overview, and 2D spectra are used to confirm the assignments and connectivity, ensuring a robust structural determination.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For This compound , the mass spectrum would be expected to show the molecular ion peak [M]+ or a protonated molecule [M+H]+, confirming the molecular formula C₁₁H₁₄O₄S.
The fragmentation pattern can also be diagnostic. Common fragmentation pathways for tosylates include cleavage of the C-O bond and the S-O bond, as well as fragmentation of the tosyl group itself to give a characteristic peak at m/z 91 (the tropylium ion).
For an adduct , mass spectrometry is crucial for confirming that the nucleophile has been incorporated and the tosylate has been displaced. The new molecular weight will reflect this change. Comparing the fragmentation patterns of the starting material and the product can also provide evidence for the new connectivity.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups. For This compound , the key absorbances are:
-
Sulfonyl Group (S=O): Strong, characteristic stretches typically around 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹.[8]
-
C-O-C (ether): Stretching vibrations in the fingerprint region, including the characteristic oxetane ring vibrations.
Upon formation of an adduct , the most significant change in the IR spectrum will be the disappearance of the strong sulfonyl group absorbances. New peaks corresponding to the functional groups of the incorporated nucleophile will appear (e.g., N-H stretches for an amine adduct).
Data Presentation: A Comparative Case Study
To illustrate the power of this multi-technique approach, we will compare the expected spectroscopic data for This compound with the reported data for a representative adduct, 3-(phenoxymethyloxetan-3-yl) methanol , formed from the reaction of a similar oxetane building block with phenol.[9]
| Technique | This compound (Expected/Reported) | 3-(phenoxymethyloxetan-3-yl) methanol (Reported Adduct) [9] | Structural Insights |
| ¹H NMR | Aromatic H: ~7.4-7.8 ppm (2d); Oxetane CH₂: ~4.5-4.8 ppm (m); Bridge CH₂: ~4.2 ppm (d); Tosyl CH₃: ~2.4 ppm (s)[6] | Aromatic H: ~6.9-7.3 ppm (m); Oxetane CH₂: ~4.4 ppm (m); Bridge CH₂OAr: ~4.1 ppm (s); CH₂OH: ~3.6 ppm (s) | Significant upfield shift of the bridge CH₂ protons upon substitution. Appearance of signals for the new substituent. |
| ¹³C NMR | Aromatic C: ~128-145 ppm; Bridge CH₂: ~70-75 ppm; Oxetane C: ~30-75 ppm; Tosyl CH₃: ~21 ppm | Aromatic C: ~115-160 ppm; Bridge CH₂OAr: ~70-75 ppm; CH₂OH: ~65-70 ppm; Oxetane C: ~30-75 ppm | The chemical shift of the bridge CH₂ carbon changes upon substitution. New signals for the adduct moiety appear. |
| Mass Spec (MS) | MW: 242.29. Expected m/z [M+H]⁺: 243. Key fragments: loss of tosyl group, m/z 91. | MW: 194.22. Reported m/z [M+1]⁺: 195. | Confirms the molecular weight change corresponding to the displacement of the tosylate by the nucleophile. |
| IR Spectroscopy | Strong S=O stretches: ~1360 & ~1180 cm⁻¹ | Absence of S=O stretches. Broad O-H stretch: ~3400 cm⁻¹ | Disappearance of the tosylate S=O peaks and appearance of new functional group peaks (e.g., O-H) confirms the reaction. |
Experimental Protocols
Protocol 1: 2D NMR for Structural Confirmation of an Adduct
This protocol outlines the key steps for acquiring and analyzing 2D NMR data to confirm the structure of an adduct, for example, one formed by reacting "this compound" with an amine.
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and assess sample concentration and purity.
-
COSY Acquisition:
-
Use a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment.
-
-
HSQC Acquisition:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Set the ¹H spectral width (F2) as in the 1D ¹H spectrum.
-
Set the ¹³C spectral width (F1) to cover all expected carbon signals (~0-160 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
-
HMBC Acquisition:
-
Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Set spectral widths as for the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to a value of 8-10 Hz to observe 2- and 3-bond correlations.
-
-
Data Analysis:
-
Process all spectra using appropriate window functions (e.g., sine-bell).
-
Analyze the COSY spectrum to identify spin systems.
-
Use the HSQC spectrum to assign protons to their attached carbons.
-
Use the HMBC spectrum to piece together the molecular fragments, paying close attention to correlations across the newly formed bond (e.g., from the bridge CH₂ protons to the carbons of the nucleophile).
-
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): Acquire a high-resolution mass spectrum to determine the accurate mass of the molecular ion. This allows for the calculation of the molecular formula, providing a high degree of confidence in the elemental composition.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze the fragment ions to corroborate the proposed structure.
Visualizations
Experimental Workflow for Adduct Validation
Caption: Key HMBC correlations confirming the structure of a representative amine adduct.
Conclusion
The structural validation of "this compound" adducts requires a rigorous and multi-faceted analytical approach. While ¹H NMR provides the initial assessment of a successful reaction, it is the combination of ¹³C NMR, high-resolution mass spectrometry, and 2D NMR techniques (COSY, HSQC, and particularly HMBC) that provides the irrefutable evidence for the correct molecular structure. This comprehensive suite of analyses forms a self-validating system that allows researchers to confidently differentiate the desired product from potential isomeric byproducts, such as those arising from oxetane ring-opening. By understanding the strengths and limitations of each technique and applying them systematically, drug development professionals can ensure the structural integrity of these valuable oxetane-containing building blocks.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Available at: [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(28), 4511-4514. Available at: [Link]
-
Ahmad, S., & Jeyakumar, J. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Journal of Heterocyclic Chemistry, 53(5), 1395-1422. Available at: [Link]
-
Fokin, A. A., & Schreiner, P. R. (2003). Selective alkane functionalization. Advanced Synthesis & Catalysis, 345(9‐10), 1035-1052. (General reference for strained ring reactivity). Available at: [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard textbook on NMR).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. (Standard textbook on spectroscopy).
-
PubChem. (n.d.). Oxetan-3-yl 4-methylbenzene-1-sulfonate. Retrieved from [Link]
-
Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of novel 3-(4-substitutedaryloxymethyl) oxetan-3-ylamines. Indian Journal of Heterocyclic Chemistry, 24(3), 345-348. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
University of California, Davis. (n.d.). 2D NMR. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for [example article on sulfonamides]. Retrieved from [Link] (Example of typical spectroscopic data presentation).
-
YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Organic Chemistry Tutor. Retrieved from [Link] (Illustrative of 2D NMR problem-solving).
-
Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST: A Practical Description And Experimental Guide. Varian, Inc. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Executive Summary
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Oxetan-3-ylmethyl 4-methylbenzenesulfonate (CAS No. 26272-83-3), a common intermediate in pharmaceutical and chemical synthesis. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and scientific integrity. The primary and universally recommended disposal method is through a licensed environmental management contractor. While chemical neutralization is discussed for its scientific merit, it should only be considered under stringent safety protocols and with prior approval from institutional Environmental Health and Safety (EHS) personnel.
Hazard Identification and Chemical Profile
Understanding the intrinsic properties of this compound is fundamental to appreciating the necessity for meticulous disposal protocols. This compound combines two key functional groups: a strained oxetane ring and a tosylate ester. The tosylate group is an excellent leaving group, rendering the molecule a potential alkylating agent, while the oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions[1][2][3]. These characteristics underpin its classification as a hazardous substance.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. This data is crucial for selecting appropriate storage containers and anticipating its behavior under various conditions.
| Property | Value | Source |
| CAS Number | 26272-83-3 | [PubChem][4] |
| Molecular Formula | C₁₀H₁₂O₄S | [PubChem][4] |
| Molecular Weight | 228.27 g/mol | [PubChem][4] |
| Appearance | Yellow or light yellow solid/powder | [5] |
| Melting Point | 81.0 to 86.0 °C | [5][6] |
| Boiling Point | 371.6 °C at 760 mmHg | [5] |
| Density | 1.34 g/cm³ | [5][6] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's hazards. Proper interpretation of these classifications is non-negotiable for ensuring personnel safety.
| Hazard Class | Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][7][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4][7][8] |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed | [4] |
Regulatory Framework: The Principle of Compliant Disposal
All chemical waste is subject to stringent regulations to protect human health and the environment. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[9][10]. Laboratories are classified as waste generators and must adhere to specific protocols for waste accumulation, storage, and disposal[9][11]. It is imperative that all personnel handling this waste are trained on their institution's specific policies, which are based on these federal and state regulations. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless explicitly confirmed otherwise by an EHS professional[12].
Pre-Disposal: Safe Handling and Accumulation
Proper disposal begins long before the waste container is full. The following steps ensure safety and compliance during the waste accumulation phase within the laboratory.
Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the GHS hazards. The minimum required PPE when handling this compound or its waste includes:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or fine powder. A face shield should be worn if there is a significant splash hazard.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected before use and disposed of after handling the material[13].
-
Body Protection: A lab coat is required. For larger quantities or potential for significant contamination, a chemical-resistant apron is recommended.
Waste Segregation and Containerization
The Core Principle: Do not mix incompatible waste streams. This compound waste should be collected in its own dedicated container.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The container must be clean, dry, and in good condition[14]. Avoid metal containers, as residual acidity could lead to corrosion[10].
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
Accumulate Safely:
-
Keep the waste container closed at all times, except when adding waste[14].
-
Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel[9][14].
-
Ensure the SAA is in a well-ventilated area, such as a chemical fume hood, and has secondary containment to capture any potential leaks[10].
-
Do not fill the container beyond 90% capacity to allow for expansion[10][14].
-
Disposal Procedures: A Decision-Based Workflow
The optimal disposal route depends on the nature of the waste. The following diagram illustrates the decision-making process, guiding the user to the safest and most compliant outcome.
Caption: Decision-Making Workflow for Disposal.
Protocol 1: Standard Disposal via Licensed Vendor (Primary Recommended Method)
This procedure is the most secure, compliant, and universally accepted method for disposing of this compound waste.
-
Ensure Proper Segregation: Verify that only compatible wastes are in the designated container as described in Section 3.2.
-
Finalize Labeling: Before submitting a pickup request, double-check that the hazardous waste label is complete, accurate, and legible.
-
Secure the Container: Tightly seal the container cap. Wipe the exterior of the container with an appropriate solvent (e.g., isopropanol) to remove any external contamination.
-
Store Appropriately: Place the sealed, labeled container in your laboratory's designated SAA. Ensure it is within secondary containment.
-
Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department or their contracted environmental services company. Do not allow waste to accumulate for more than 90 days for large quantity generators or exceed the 55-gallon SAA limit[9][11][12].
Protocol 2: Chemical Neutralization via Hydrolysis (Advanced Users Only)
Disclaimer: This procedure is provided for informational purposes to illustrate the chemical principles of degradation. It is not a substitute for professional disposal. Sulfonate esters can be hydrolyzed, but the reaction may be slow and must be performed by experienced chemists with specific approval from their institution's EHS department. The resulting mixture must still be disposed of as hazardous waste.
Chemical Principle: The tosylate ester can be hydrolyzed under basic conditions to form oxetan-3-ylmethanol and sodium p-toluenesulfonate. This process converts the potential alkylating agent into its constituent alcohol and a sulfonate salt, which are generally less hazardous.
-
Risk Assessment: Conduct a thorough risk assessment for the procedure. This reaction should be performed in a certified chemical fume hood.
-
Preparation: Prepare a 1 M to 2 M solution of sodium hydroxide (NaOH) in water.
-
Reaction Setup: Place the waste solution containing this compound in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Neutralization: Slowly and carefully add the aqueous NaOH solution to the waste. An excess of NaOH is typically required to drive the hydrolysis.
-
Heating: Gently heat the mixture to 50-70 °C with stirring. The reaction time can vary significantly depending on the concentration and solvents present.
-
Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Cooling and Collection: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Disposal: Transfer the entire contents of the reaction flask into a new, properly labeled hazardous waste container. The label must list all components, including water, sodium p-toluenesulfonate, oxetan-3-ylmethanol, and any original solvents. Request pickup as described in Protocol 4.1.
Emergency Procedures
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If the spill is small and you are trained to handle it, prevent its spread by enclosing the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Neutralize/Absorb: For larger spills, contact your institution's EHS emergency line immediately. For small, manageable spills, cover the spill with the absorbent material.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Exposure and First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[6][7].
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
3-Ts-oxetan - ChemBK. ChemBK. [Link]
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Oxetan-3-yl 4-methylbenzene-1-sulfonate | C10H12O4S | CID 13153907. PubChem. [Link]
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Oxetan-3-yl 4-methylbenzenesulfonate CAS 26272-83-3. Home Sunshine Pharma. [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]
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Oxetane as a part of modern medicinal chemistry toolbox. ChemRxiv. [Link]
-
Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
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14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Chemistry LibreTexts. [Link]
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Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Personal protective equipment for handling Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Essential Safety and Handling Guide for Oxetan-3-ylmethyl 4-methylbenzenesulfonate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS 26272-83-3). Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory. As a sulfonate ester, it is also a potent electrophile, necessitating careful handling to avoid unwanted reactions.[5]
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards. | To protect eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact with the compound.[6] |
| Body Protection | A standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | Not generally required with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. | To prevent inhalation of the powdered compound.[3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and maintain the compound's stability.
2.1. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Ensure eyewash stations and safety showers are readily accessible in the immediate work area.
2.2. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep the container tightly closed when not in use.[3]
Step-by-Step PPE Protocols
Proper donning and doffing of PPE are critical to prevent contamination.[8][9][10][11]
3.1. Donning (Putting On) PPE
A "buddy system" is recommended to ensure all PPE is worn correctly.[12]
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Don chemical splash goggles.
-
Gloves: Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
3.2. Doffing (Taking Off) PPE
The principle of doffing is to avoid contact with the potentially contaminated outer surfaces of the PPE.
-
Gloves: Remove gloves using the glove-to-glove/skin-to-skin technique to avoid touching the outer surface with bare hands.
-
Lab Coat: Unbutton and remove the lab coat by rolling it outwards and down, turning it inside out in the process.[10]
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove goggles from the back of the head.
-
Respirator (if required): Remove the respirator without touching the front.
-
Final Hand Hygiene: Perform a final, thorough hand washing.
PPE Selection and Use Workflow
Caption: PPE Workflow for Handling this compound
Disposal Plan
5.1. Contaminated PPE
All disposable PPE, such as gloves, should be discarded in a designated hazardous waste container immediately after use. Reusable PPE, like lab coats and goggles, should be decontaminated according to institutional guidelines.
5.2. Chemical Waste
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for hazardous organic waste. Do not dispose of down the drain.[13]
-
Waste Collection: All chemical waste must be disposed of through a licensed waste contractor in accordance with local, state, and federal regulations.[6][13]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
- MIRA Safety. (2025, October 8). Donning and Doffing PPE: A Proper Guide By CBRN Experts. MIRA Safety.
- ChemBK. (2024, April 9). 3-Ts-oxetan. ChemBK.
- Sigma-Aldrich.
- PubChem.
- BenchChem.
- University of Ottawa. Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. University of Ottawa.
- Lakeland Industries. How to Enhance Donning and Doffing of Chemical Safety Clothing. Lakeland Industries.
- Sigma-Aldrich.
- The Center for Food Security and Public Health. Personal Protective Equipment: Donning. The Center for Food Security and Public Health.
- Neostar United (Changzhou) Industrial Co.
- Home Sunshine Pharma. Oxetan-3-yl 4-methylbenzenesulfonate CAS 26272-83-3. Home Sunshine Pharma.
- Centers for Disease Control and Prevention. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. CDC.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment. UCSF.
- Chemtalk. Ester Disposal. Chemtalk.
- National Institutes of Health.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
